Brassilexin
Description
This compound has been reported in Sinapis arvensis and Brassica juncea with data available.
structure in first source
Properties
IUPAC Name |
4H-[1,2]thiazolo[5,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMBEDDKDVIBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)SN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923097 | |
| Record name | 2H-[1,2]Thiazolo[5,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Brassilexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119752-76-0 | |
| Record name | Brassilexin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119752-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brassilexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119752760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-[1,2]Thiazolo[5,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brassilexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 167 °C | |
| Record name | Brassilexin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Brassilexin: A Technical Guide to its Chemical Structure, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brassilexin is a naturally occurring phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. Found in cruciferous plants, this compound exhibits significant antifungal properties, making it a molecule of interest for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the chemical structure of this compound, its quantitative biological activity, detailed experimental protocols for its synthesis and evaluation, and an exploration of its known mechanisms of action, including its impact on fungal signaling pathways.
Chemical Structure of this compound
This compound is a sulfur-containing indole alkaloid. Its systematic IUPAC name is 8H-[1][2]Thiazolo[5,4-b]indole, and its molecular formula is C₉H₆N₂S. The structure is characterized by a fused three-ring system, consisting of an indole ring, a thiazole ring, and a benzene ring.
Caption: 2D Chemical Structure of this compound (8H-[1][2]Thiazolo[5,4-b]indole).
Quantitative Biological Activity
This compound has demonstrated notable inhibitory activity against various fungal pathogens. A key aspect of its bioactivity is the inhibition of specific fungal enzymes. The following table summarizes the known quantitative data for this compound's antifungal effects.
| Target Organism/Enzyme | Assay Type | Metric | Value | Reference |
| Alternaria brassicicola (Cyclobrassinin Hydrolase) | Enzyme Inhibition Assay | Kᵢ | 32 ± 9 μM | [3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound and its analogs involves the oxidative cyclization of arylenaminoindoline-2-thiones. A general procedure is outlined below.[2]
Procedure:
-
Preparation of (Amino)methylene)indoline-2-thiones: Start with the appropriate indoline-2-thione precursor.
-
Oxidative Cyclization:
-
Method A (Using N-Chlorosuccinimide - NCS):
-
Dissolve the (amino)methylene)indoline-2-thione (1.0 mmol) in 50 mL of ethyl acetate (EtOAc).
-
Add N-chlorosuccinimide (NCS) (3.0 mmol) to the solution.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the precipitate and wash it with EtOAc to yield the this compound analog.
-
-
Method B (Using Bromine in Acetic Acid):
-
Dissolve the (amino)methylene)indoline-2-thione (1.0 mmol) in 50 mL of acetic acid (AcOH).
-
Prepare a solution of bromine (4.0 mmol) in 5 mL of AcOH.
-
Add the bromine solution to the thione solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the resulting precipitate and wash with AcOH to obtain the desired product.
-
-
Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay
This method is widely used to determine the antifungal activity of a compound by measuring the inhibition of fungal mycelial growth.[2]
Procedure:
-
Preparation of Fungal Cultures: Inoculate the desired fungal species on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and incubate until sufficient growth is observed.
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Preparation of Agar Plates with Test Compound:
-
Autoclave the agar medium and allow it to cool to approximately 45-50°C.
-
Add the this compound stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal colony.
-
Place the mycelial plug in the center of the agar plates containing different concentrations of this compound.
-
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate (without this compound) reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
-
Determination of IC₅₀/MIC: The half-maximal inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Mechanism of Action and Signaling Pathways
The antifungal activity of this compound is multifaceted, involving the inhibition of specific enzymes and potentially the disruption of cellular processes.
Inhibition of Cyclobrassinin Hydrolase
One of the well-characterized mechanisms of action of this compound is its role as a noncompetitive inhibitor of cyclobrassinin hydrolase in the fungal pathogen Alternaria brassicicola.[3] This enzyme is crucial for the detoxification of another phytoalexin, cyclobrassinin, which is a precursor to this compound in the plant's defense response. By inhibiting this enzyme, this compound prevents the fungus from neutralizing a key component of the plant's chemical defense, thereby enhancing the overall antifungal effect.
Fungal Detoxification Pathway
In some fungi, such as Leptosphaeria maculans, a detoxification pathway for this compound has been identified. This suggests a co-evolutionary arms race between the plant and the pathogen. The detoxification process involves the reductive bioconversion of this compound.[2] Understanding these detoxification mechanisms is crucial for developing strategies to overcome fungal resistance.
Caption: Detoxification pathway of this compound in Leptosphaeria maculans.
Potential Interaction with Fungal Cell Wall and Membrane
While direct evidence for this compound's interaction with the fungal cell wall and membrane is still emerging, it is a common mechanism for many antifungal compounds. Phytoalexins can disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death. The lipophilic nature of this compound may facilitate its interaction with the lipid bilayer of the fungal membrane. Further research is needed to elucidate the specific interactions and the downstream signaling events that may be triggered by such interactions.
Conclusion
This compound represents a promising natural product with significant antifungal activity. Its unique chemical structure and mechanism of action, particularly the inhibition of a key fungal detoxification enzyme, make it an attractive lead compound for the development of new and effective antifungal therapies. The detailed protocols provided in this guide for its synthesis and biological evaluation will aid researchers in further exploring the potential of this compound and its derivatives. Future research should focus on elucidating the broader spectrum of its antifungal activity, understanding its detailed interactions with fungal signaling pathways, and optimizing its structure to enhance efficacy and overcome potential resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The phytoalexins this compound and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
Brassilexin: An In-Depth Technical Guide on its Antifungal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brassilexin is a naturally occurring phytoalexin, an antimicrobial compound produced by plants of the Brassicaceae family in response to pathogen attack. This indole-derived compound has demonstrated significant antifungal activity against a range of phytopathogenic fungi, making it a subject of interest for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.
Core Mechanism of Action: Enzyme Inhibition
The primary and most well-elucidated mechanism of action of this compound is the inhibition of a key fungal enzyme, cyclobrassinin hydrolase (CH). This enzyme is utilized by certain fungal pathogens to detoxify host-produced phytoalexins, thereby facilitating infection.
Molecular Target: Cyclobrassinin Hydrolase (CH)
Cyclobrassinin hydrolase is an enzyme produced by the fungal pathogen Alternaria brassicicola, which is responsible for causing black spot disease in a variety of cruciferous crops. CH catalyzes the hydrolysis of cyclobrassinin, another phytoalexin, rendering it non-toxic to the fungus. By inhibiting this enzyme, this compound effectively disables a crucial component of the pathogen's defense mechanism, leading to increased susceptibility.
Inhibition Kinetics
Kinetic studies have revealed that this compound acts as a noncompetitive inhibitor of cyclobrassinin hydrolase.[1] This mode of inhibition signifies that this compound binds to a site on the enzyme distinct from the substrate-binding site (allosteric site), altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.
Data Presentation: Inhibition of Cyclobrassinin Hydrolase by this compound
| Fungal Species | Enzyme | Inhibitor | Inhibition Type | Inhibition Constant (Ki) |
| Alternaria brassicicola | Cyclobrassinin Hydrolase (CH) | This compound | Noncompetitive | 32 ± 9 µM[1] |
Fungal Counter-Defense: Detoxification Pathways
Some fungal pathogens, such as Leptosphaeria maculans, the causal agent of blackleg disease in canola, have evolved detoxification pathways to metabolize this compound and mitigate its antifungal effects.[2] Understanding these pathways is crucial for developing strategies to overcome fungal resistance. The detoxification process in L. maculans involves a multi-step biotransformation of this compound into less toxic compounds.
Experimental Protocols
Cyclobrassinin Hydrolase Inhibition Assay
This protocol outlines the methodology to determine the inhibitory effect of this compound on cyclobrassinin hydrolase activity.
a. Enzyme Purification:
-
Culture Alternaria brassicicola in a suitable liquid medium and induce the expression of cyclobrassinin hydrolase.
-
Harvest the fungal mycelia and disrupt the cells to release the intracellular proteins.
-
Purify the cyclobrassinin hydrolase using a multi-step chromatography process, such as ion-exchange and size-exclusion chromatography.[1]
b. Enzyme Activity Assay:
-
Prepare a reaction mixture containing the purified cyclobrassinin hydrolase, its substrate (cyclobrassinin), and a suitable buffer.
-
Incubate the reaction at an optimal temperature.
-
Monitor the rate of substrate consumption or product formation over time using techniques like High-Performance Liquid Chromatography (HPLC).
c. Inhibition Studies:
-
Perform the enzyme activity assay in the presence of varying concentrations of this compound.
-
Determine the initial reaction velocities at each inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standardized method to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
a. Inoculum Preparation:
-
Culture the desired fungal species on a suitable agar medium.
-
Prepare a spore or mycelial fragment suspension in a sterile saline solution.
-
Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^5 CFU/mL).
b. Assay Setup:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound in a suitable liquid growth medium (e.g., Potato Dextrose Broth or RPMI-1640).
-
Add the standardized fungal inoculum to each well.
-
Include positive (no inhibitor) and negative (no inoculum) controls.
c. Incubation and Reading:
-
Incubate the microtiter plate at an appropriate temperature for the specific fungus (typically 25-28°C) for 48-72 hours.
-
Visually assess fungal growth in each well or measure the optical density using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.
Visualizations
Caption: Mechanism of this compound action via noncompetitive inhibition of cyclobrassinin hydrolase.
Caption: Detoxification pathway of this compound in resistant fungal species.
Other Potential Mechanisms of Action (Areas for Future Research)
While enzyme inhibition is the most substantiated mechanism, other modes of action common to antifungal compounds warrant investigation in the context of this compound. These include:
-
Disruption of Fungal Cell Membrane Integrity: Many antifungal agents act by compromising the fungal cell membrane, leading to leakage of cellular contents and cell death. Studies to assess membrane permeabilization using fluorescent dyes like propidium iodide could elucidate if this compound has similar effects.
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is another established antifungal mechanism that leads to damage of cellular components. Investigating ROS production in fungal cells treated with this compound could reveal an additional layer to its mode of action.
-
Inhibition of Other Fungal Enzymes: While CH is a confirmed target, it is plausible that this compound could inhibit other essential fungal enzymes, contributing to its overall antifungal activity.
Conclusion and Future Directions
This compound presents a promising natural scaffold for the development of new antifungal agents. Its well-defined mechanism of action, the noncompetitive inhibition of cyclobrassinin hydrolase, provides a solid foundation for further research and development. To fully realize its potential, future research should focus on:
-
Broad-spectrum Antifungal Activity Profiling: Determining the IC50 values of this compound against a wider range of economically important phytopathogenic fungi.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to identify compounds with enhanced potency and a broader spectrum of activity.
-
Investigation of Secondary Mechanisms: Elucidating whether this compound disrupts fungal membrane integrity or induces oxidative stress.
-
In planta Efficacy Studies: Evaluating the effectiveness of this compound and its derivatives in controlling fungal diseases in crop plants under greenhouse and field conditions.
By addressing these research areas, the full potential of this compound as a lead compound for the development of novel and effective antifungal agents can be unlocked.
References
- 1. The phytoalexins this compound and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Brassilexin in Plant Defense and Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brassilexin, a sulfur-containing indole phytoalexin, plays a pivotal role in the defense mechanisms of cruciferous plants against a broad spectrum of fungal pathogens. Synthesized from tryptophan, its production is rapidly induced upon pathogen attack through a complex signaling network involving key plant hormones such as jasmonic acid and ethylene. This guide provides an in-depth technical overview of the biosynthesis of this compound, the signaling pathways that regulate its production, and its antifungal activity. Detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound are provided, along with quantitative data from key studies. Furthermore, this document includes visualizations of the core biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's function in plant immunity.
Introduction
Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants after exposure to biotic or abiotic stresses. In members of the Brassicaceae family, such as Brassica napus (rapeseed) and Arabidopsis thaliana, this compound is a key phytoalexin involved in conferring resistance to necrotrophic fungal pathogens like Alternaria brassicicola and Leptosphaeria maculans[1]. The ability of these plants to rapidly synthesize and accumulate this compound at the site of infection is a critical component of their innate immune response. Understanding the molecular mechanisms underlying this compound's biosynthesis and regulation is crucial for developing novel strategies for crop protection and for the potential discovery of new antifungal agents.
This compound Biosynthesis
The biosynthesis of this compound originates from the amino acid tryptophan. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 monooxygenases (CYPs).
Core Biosynthetic Pathway
The initial and committed step in the biosynthesis of indole-derived phytoalexins, including this compound, is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3 [2][3][4][5]. IAOx serves as a crucial metabolic branch point, also leading to the biosynthesis of indole glucosinolates and the plant hormone auxin[2].
The subsequent step involves the conversion of IAOx to indole-3-acetonitrile (IAN), a reaction catalyzed by another cytochrome P450, CYP71A13 [2][3][6]. While the complete downstream pathway to this compound is not fully elucidated, these initial steps are well-established as essential for its production.
Regulation of this compound Production
The synthesis of this compound is tightly regulated by a sophisticated signaling network that integrates various defense signals, primarily through the action of the plant hormones jasmonic acid (JA) and ethylene (ET).
Signaling Pathways
Pathogen recognition triggers a signaling cascade that leads to the accumulation of JA and ET. These hormonal signals converge to activate downstream transcription factors, which in turn bind to the promoter regions of this compound biosynthetic genes, inducing their expression.
The mitogen-activated protein kinase (MAPK) cascades, specifically involving MPK3 and MPK6 , are also crucial in this signaling network. These kinases can phosphorylate and activate transcription factors, leading to a synergistic induction of phytoalexin biosynthesis[7].
Key transcription factors implicated in the regulation of indole phytoalexin biosynthesis include members of the ETHYLENE RESPONSE FACTOR (ERF) and WRKY families. ERF1 has been shown to be a key integrator of JA and ET signaling, directly upregulating the expression of camalexin biosynthetic genes[7][8]. WRKY transcription factors, such as WRKY33 , are also known to be positive regulators of phytoalexin production[7]. While much of the detailed research has focused on the regulation of camalexin in Arabidopsis, it is highly probable that homologous transcription factors regulate this compound biosynthesis in Brassica species.
Antifungal Activity and Fungal Detoxification
This compound exhibits potent antifungal activity against a range of plant pathogenic fungi. Its mechanism of action is thought to involve the disruption of fungal cell membranes and the inhibition of essential enzymes.
Quantitative Data on Antifungal Activity
The following table summarizes the antifungal activity of this compound against various fungal pathogens.
| Fungal Species | Assay Type | Parameter | Value | Reference |
| Leptosphaeria maculans | Mycelial Growth Inhibition | EC50 | 0.203 µg/mL (for boscalid, for comparison) | [9] |
| Leptosphaeria maculans | Microtiter Plate Assay | EC50 | 0.032 µg/mL (for boscalid, for comparison) | [9] |
Fungal Detoxification Pathways
Some fungal pathogens, such as Leptosphaeria maculans, have evolved mechanisms to detoxify this compound, thereby overcoming the plant's chemical defense. The primary detoxification pathway involves the reductive bioconversion of this compound to 3-aminomethyleneindole-2-thione, which is then further metabolized to a more water-soluble and less toxic compound, 3-formylindolyl-2-sulfonic acid[10][11][12].
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from plant tissue.
Method: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Harvest plant tissue (e.g., leaves, cotyledons) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
-
Lyophilize the powdered tissue to dryness.
-
-
Extraction:
-
To 100 mg of lyophilized tissue, add 1 mL of 80% methanol.
-
Vortex thoroughly and incubate at 4°C for 1 hour with occasional shaking.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 320 nm, Emission: 385 nm) or a Diode Array Detector (DAD) scanning from 200-400 nm.
-
Quantification: Generate a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Arabidopsis Cytochrome P450 Monooxygenase 71A13 Catalyzes the Conversion of Indole-3-Acetaldoxime in Camalexin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arabidopsis cytochrome P450 monooxygenase 71A13 catalyzes the conversion of indole-3-acetaldoxime in camalexin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arabidopsis cytochrome P450s that catalyze the first step of tryptophan-dependent indole-3-acetic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 CYP79B2 from Arabidopsis catalyzes the conversion of tryptophan to indole-3-acetaldoxime, a precursor of indole glucosinolates and indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multilayered synergistic regulation of phytoalexin biosynthesis by ethylene, jasmonate, and MAPK signaling pathways in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ETHYLENE RESPONSE FACTOR1 Integrates Signals from Ethylene and Jasmonate Pathways in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 10. Ethylene and Jasmonates Signaling Network Mediating Secondary Metabolites under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WRKY Proteins: Signaling and Regulation of Expression during Abiotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Phytoalexin Brassilexin: A Technical Guide to its Natural Sources, Occurrence, and Induction in Cruciferous Vegetables
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brassilexin is a sulfur-containing indole phytoalexin found in cruciferous vegetables. As a key component of the plant's defense mechanism, its production is primarily induced in response to biotic and abiotic stressors. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, methodologies for its extraction and quantification, and the signaling pathways that regulate its biosynthesis. The information presented herein is intended to support researchers and professionals in the fields of phytochemistry, plant science, and drug development in their exploration of this promising bioactive compound.
Natural Sources and Occurrence of this compound
This compound is not typically found in significant quantities in healthy, unstressed cruciferous plants. Its synthesis is rapidly triggered when the plant is exposed to pathogens, such as fungi, or certain chemical elicitors. This defense mechanism is a hallmark of the Brassicaceae family.
Table 1: Occurrence of this compound in Elicited Cruciferous Vegetables
| Cruciferous Vegetable | Species Name | Elicitor/Stress Condition | Reference(s) |
| Brown Mustard | Brassica juncea | Leptosphaeria maculans (fungal pathogen) | [1][2] |
| Cabbage | Brassica oleracea | Fungal pathogens | Inferred from general phytoalexin response |
| Broccoli | Brassica oleracea | Fungal pathogens | Inferred from general phytoalexin response |
| Cauliflower | Brassica oleracea | Fungal pathogens | Inferred from general phytoalexin response |
Note: Quantitative data for this compound in common cruciferous vegetables under specific elicitation conditions is not widely available in public literature. The presence of its precursors, such as glucobrassicin, is more commonly reported.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that begins with the amino acid tryptophan. Through a series of enzymatic reactions, tryptophan is converted into indole-3-acetaldoxime, a key intermediate in the formation of indole glucosinolates. Upon cellular stress and tissue damage, the enzyme myrosinase hydrolyzes glucobrassicin, a major glucosinolate in many brassicas, to produce unstable intermediates that are subsequently converted to brassinin and cyclobrassinin. These compounds then serve as direct precursors for the synthesis of this compound.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is a representative method adapted from procedures for indole phytoalexins.
-
Sample Preparation: Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and then grind into a fine powder.
-
Extraction:
-
To 1 gram of powdered plant material, add 10 mL of 80% methanol.
-
Vortex thoroughly for 1 minute.
-
Sonicate for 30 minutes in a sonicator bath.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of 80% methanol to ensure complete extraction.
-
Pool the supernatants.
-
-
Concentration: Evaporate the pooled supernatant to dryness under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS analysis.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.
Quantification of this compound by HPLC-DAD
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30-35 min: 80% to 20% B (linear gradient)
-
35-40 min: 20% B (isocratic)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 280 nm for indole compounds. A full UV-Vis spectrum (200-400 nm) should be recorded to aid in peak identification.
-
Quantification: Prepare a standard curve using a purified this compound standard of known concentrations.
Quantification of this compound by UPLC-MS/MS
For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: Same as HPLC-DAD method.
-
Gradient Elution: A shorter gradient can be employed due to the higher resolution of UPLC.
-
0-1 min: 10% B
-
1-7 min: 10% to 90% B (linear gradient)
-
7-8 min: 90% B (isocratic)
-
8-8.5 min: 90% to 10% B (linear gradient)
-
8.5-10 min: 10% B (isocratic)
-
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. For example, monitor the transition of the protonated molecule [M+H]+ to a characteristic fragment ion.
-
-
Quantification: Use a stable isotope-labeled internal standard for the most accurate quantification. If unavailable, an external standard curve with a purified this compound standard can be used.
Signaling Pathways for this compound Induction
The production of phytoalexins like this compound is a tightly regulated process involving a complex signaling network. The plant hormones jasmonic acid (JA) and salicylic acid (SA) are key players in orchestrating these defense responses.
Jasmonic Acid (JA) Signaling Pathway
The JA signaling pathway is primarily activated in response to necrotrophic pathogens and wounding. The binding of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), to its receptor COI1 triggers the degradation of JAZ repressor proteins. This de-repression allows for the activation of transcription factors such as MYC2, which in turn upregulate the expression of genes involved in phytoalexin biosynthesis.
Role of Transcription Factors
WRKY and MYC transcription factors are key regulators of plant defense responses. Upon activation of the JA signaling pathway, these transcription factors bind to specific cis-acting elements in the promoters of defense-related genes, including those responsible for this compound biosynthesis, thereby initiating their transcription.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound from cruciferous vegetables.
Conclusion
This compound is an important phytoalexin in cruciferous vegetables with potential applications in agriculture and medicine. Understanding its natural sources, the conditions that induce its production, and reliable methods for its quantification are crucial for harnessing its benefits. This technical guide provides a foundational understanding for researchers and professionals to further investigate the properties and applications of this intriguing natural compound. Further research is warranted to establish a comprehensive quantitative profile of this compound in a wider range of cruciferous vegetables under various stress conditions and to fully elucidate the intricate regulatory networks governing its biosynthesis.
References
Brassilexin as a phytoalexin in response to plant pathogens.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brassilexin, a sulfur-containing indole phytoalexin, is a critical component of the induced defense system in many economically important cruciferous plants. Synthesized in response to pathogen attack, it exhibits significant antifungal activity against a broad range of plant pathogens. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its role as a phytoalexin, its biosynthesis, the signaling pathways that regulate its production, and its potential as a lead compound for novel antifungal agents. This document is intended to be a valuable resource for researchers in plant pathology, biochemistry, and drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the complex biological processes involved.
Introduction to this compound
Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo by plants in response to pathogen infection or abiotic stress. In the Brassicaceae family, a diverse array of indole alkaloids, many containing sulfur, constitute the primary phytoalexins. Among these, this compound is a key defensive metabolite in various Brassica species, including canola, mustard, and cabbage. Its production is a hallmark of a successful defense response against numerous fungal pathogens. Understanding the mechanisms of this compound's action and its regulation is pivotal for developing strategies to enhance disease resistance in crops and for the discovery of new antifungal compounds.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the amino acid tryptophan. While the complete pathway is still under investigation, significant progress has been made in identifying key intermediates and enzymatic steps, largely through comparative studies with the well-characterized phytoalexin, camalexin, in the model plant Arabidopsis thaliana.
The proposed biosynthetic pathway initiates from the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This is followed by a series of enzymatic reactions leading to the formation of brassinin. Brassinin then serves as a precursor for other phytoalexins, including cyclobrassinin. Evidence suggests that this compound is subsequently formed from cyclobrassinin through an oxidative ring contraction.[1] The key enzymes involved in the initial steps of the pathway leading to brassinin have been identified as the carbon-sulfur lyase SUR1 and the S-methyltransferase DTCMT.[2]
References
A Technical Guide to Brassilexin and its Relationship with Other Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole alkaloids represent a large and structurally diverse class of natural products, with over 4,100 known compounds that exhibit a wide array of biological activities.[1] A significant subset of these, the indole phytoalexins, are synthesized by plants, particularly those from the Brassicaceae family (e.g., broccoli, cabbage, cauliflower), as a defense mechanism against biotic and abiotic stresses.[2][3] Phytoalexins are low molecular weight antimicrobial compounds produced de novo in response to stimuli like fungal or bacterial infection.[3][4]
This guide focuses on brassilexin , a sulfur-containing indole phytoalexin, and explores its relationship with other key indole alkaloids from the same family, such as camalexin, brassinin, and indole-3-carbinol (I3C). We will delve into their shared biosynthetic origins, compare their biological activities through quantitative data, and elucidate the signaling pathways they modulate. This document aims to serve as a comprehensive resource for professionals engaged in natural product chemistry, mycology, and oncology drug development.
Chemical Structures and Biosynthetic Relationships
The indole phytoalexins of the Brassicaceae family are all derived from the amino acid L-tryptophan.[5] Brassinin itself serves as a crucial biosynthetic precursor for several other phytoalexins.[3] The shared biosynthetic pathway underscores their close structural and functional relationship. While the complete in-planta biosynthesis is complex and involves enzyme complexes known as metabolons, the core pathway is well-established.[6]
The pathway begins with the conversion of tryptophan to indole-3-acetaldoxime, a key branch point. From here, distinct enzymatic steps lead to the formation of camalexin or brassinin, with brassinin being further converted into other derivatives like cyclobrassinin and this compound.[3][5] Another related indole compound, indole-3-carbinol (I3C), is not a phytoalexin but is also derived from a tryptophan-based precursor, the glucosinolate glucobrassicin, found abundantly in these vegetables.[7][8] In the acidic environment of the stomach, I3C condenses to form various oligomers, most notably 3,3'-diindolylmethane (DIM).[8]
Comparative Biological Activity
This compound and its related indole alkaloids exhibit a range of biological activities, most notably antifungal and anticancer properties. Quantitative data allows for a direct comparison of their potency.
Antifungal Activity
This compound is among the most potent antifungal phytoalexins produced by cruciferous plants.[9][10] Its activity, along with that of related compounds, has been quantified against various plant pathogenic fungi. A key mechanism of action is the inhibition of fungal enzymes required for detoxifying other plant defense compounds. For instance, this compound and camalexin can inhibit cyclobrassinin hydrolase (CH), an enzyme used by the fungus Alternaria brassicicola to detoxify cyclobrassinin.[11]
Table 1: Comparative Antifungal Activity of Indole Phytoalexins
| Compound | Fungal Species | Activity Metric | Value | Reference |
|---|---|---|---|---|
| This compound | Alternaria brassicicola | Kᵢ (CH Inhibition) | 32 ± 9 μM | [11] |
| Camalexin | Alternaria brassicicola | Kᵢ (CH Inhibition) | Competitive Inhibitor | [11] |
| Dioxibrassinin | Alternaria brassicicola | Kᵢ (CH Inhibition) | Mixed-Mechanism Inhibitor | [11] |
| This compound | Leptosphaeria maculans | ED₅₀ (Mycelial Growth) | 5 µg/mL | [12] |
| Sinalexin | Leptosphaeria maculans | ED₅₀ (Mycelial Growth) | 5 µg/mL | [12] |
| Cyclobrassinin | Leptosphaeria maculans | ED₅₀ (Mycelial Growth) | 25 µg/mL | [12] |
| Brassinin | Leptosphaeria maculans | ED₅₀ (Mycelial Growth) | 125 µg/mL |[12] |
Anticancer and Antiproliferative Activity
Indole phytoalexins and related compounds like I3C and DIM have demonstrated significant antiproliferative activity against various human cancer cell lines.[3] Their mechanisms often involve the modulation of key signaling pathways controlling cell cycle, apoptosis, and hormone response.[7][13]
Table 2: Comparative Antiproliferative Activity of Indole Alkaloids
| Compound | Cancer Cell Line | Activity Metric | Value (μmol/L) | Reference |
|---|---|---|---|---|
| Glyoxylic 1-methoxybrassenin B | CCRF-CEM (Leukemia) | IC₅₀ | 3.3 | [3] |
| Glyoxylic 1-methoxybrassenin B | Jurkat (Leukemia) | IC₅₀ | 12.4 | [3] |
| Glyoxylic 1-methoxybrassenin B | HeLa (Cervical) | IC₅₀ | 23.3 | [3] |
| Glyoxylic 1-methoxybrassenin B | MCF-7 (Breast) | IC₅₀ | 66.1 | [3] |
| Camalexin | Prostate Cancer (PC-3) | IC₅₀ | ~25 | [6] |
| 3,3'-Diindolylmethane (DIM) | MCF-7 (Breast) | IC₅₀ | ~50 |[7] |
Mechanisms of Action and Signaling Pathways
The biological effects of this compound and its relatives are underpinned by their interaction with specific molecular targets and signaling cascades in both pathogenic fungi and human cancer cells.
Fungal Detoxification Pathways
Pathogenic fungi have evolved mechanisms to neutralize the toxic effects of phytoalexins. The fungus Leptosphaeria maculans, for example, detoxifies this compound through a multi-step process. Understanding this pathway is critical for developing strategies to overcome fungal resistance.[9][10] The process begins with a reductive bioconversion of this compound, followed by hydrolysis and oxidation to produce a more water-soluble, and presumably less toxic, metabolite that can be expelled.[10]
Anticancer Signaling: I3C/DIM Modulation of AhR and ERα Pathways
In human cells, I3C and its metabolite DIM are potent modulators of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[8] The binding of DIM to AhR initiates a cascade that has significant anti-estrogenic effects, particularly relevant in hormone-dependent cancers like breast cancer. This pathway provides a clear example of how these plant-derived indoles can influence human cellular machinery.
Upon entering the cell, DIM binds to the cytoplasmic AhR, causing it to translocate to the nucleus. In the nucleus, it dimerizes with the AhR Nuclear Translocator (Arnt). This complex then acts as a transcription factor, but it also cross-talks with other pathways. Critically, the activation of AhR by DIM has been shown to trigger the ubiquitin-proteasome-dependent degradation of the Estrogen Receptor Alpha (ERα), thereby downregulating estrogen-responsive genes that promote cell proliferation.[8]
Experimental Protocols
The following sections provide generalized methodologies for key experiments cited in the study of this compound and related alkaloids.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) or 50% Effective Dose (ED₅₀) of a compound against a fungal pathogen.
-
Inoculum Preparation: Culture the fungal species (e.g., Leptosphaeria maculans) on a suitable medium (e.g., Potato Dextrose Agar) until sufficient mycelial growth or spore production is achieved. Prepare a standardized spore suspension or mycelial fragment suspension in sterile liquid medium (e.g., Potato Dextrose Broth) to a concentration of approximately 1 x 10⁴ cells/mL.
-
Compound Dilution: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the liquid culture medium to achieve a range of desired final concentrations.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound, resulting in a final volume of 200 µL. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
Data Analysis: Determine fungal growth by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The ED₅₀ is calculated as the concentration of the compound that inhibits 50% of the fungal growth compared to the positive control.
Protocol: Synthesis of this compound Analogs (Oxidative Heterocyclization)
This protocol describes a general approach for synthesizing this compound analogs, such as 2-aryl-2H-isothiazolo[5,4-b]indoles, for structure-activity relationship studies.[14]
-
Synthesis of Precursor: Synthesize the starting 3-arylaminomethyleneindoline-2-thiones. This is typically achieved by reacting 3-formylindole derivatives with appropriate anilines.
-
Oxidative Cyclization: Dissolve the synthesized thione precursor in a suitable solvent (e.g., ethanol). Add an oxidizing agent (e.g., iodine) and a base (e.g., pyridine) to the solution.
-
Reaction: Reflux the reaction mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure isothiazolo[5,4-b]indole product.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Enzyme Inhibition Assay (Cyclobrassinin Hydrolase)
This protocol outlines a method to assess the inhibitory activity of compounds like this compound against a specific fungal enzyme.[11]
-
Enzyme Purification: Purify the target enzyme (e.g., Cyclobrassinin Hydrolase) from the fungal pathogen (A. brassicicola) using standard protein purification techniques such as ammonium sulfate precipitation followed by a series of chromatography steps (e.g., ion exchange, gel filtration).
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Inhibition Assay: In a microcuvette or 96-well plate, combine the purified enzyme, the substrate (cyclobrassinin), and varying concentrations of the inhibitor (e.g., this compound).
-
Kinetic Measurement: Initiate the reaction and monitor the rate of substrate conversion or product formation over time using a spectrophotometer or HPLC. The rate is typically determined by tracking the change in absorbance at a specific wavelength corresponding to the substrate or product.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations. Determine the mode of inhibition (e.g., competitive, noncompetitive) and the inhibition constant (Kᵢ) by fitting the data to the Michaelis-Menten equation and its linearized forms (e.g., Lineweaver-Burk plot).
Conclusion and Future Directions
This compound and its structurally related indole alkaloids are a fascinating group of natural products with significant biological potential. Their shared biosynthetic origin from tryptophan provides a foundation for their structural similarities, while subtle variations give rise to a spectrum of antifungal and anticancer potencies. The quantitative data clearly positions this compound as a highly effective antifungal agent, while synthetic derivatives and related compounds like I3C/DIM show promise in oncology.
Future research should focus on:
-
Elucidating detailed mechanisms of action , particularly the specific molecular targets of this compound in fungal cells.
-
Structure-Activity Relationship (SAR) studies to design and synthesize novel analogs with enhanced potency and selectivity, and to overcome fungal detoxification mechanisms.[15]
-
Preclinical and clinical evaluation of the most promising compounds, especially I3C and DIM, for cancer chemoprevention and therapy.[7]
The study of these Brassicaceae-derived indoles continues to be a rich field, offering valuable leads for the development of new therapeutics to address critical challenges in agriculture and human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Effect of Indole Phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytoalexin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Camalexin - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane [frontiersin.org]
- 8. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The phytoalexins this compound and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Design, synthesis, and antifungal activity of inhibitors of this compound detoxification in the plant pathogenic fungus Leptosphaeria maculans - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Characterization Guide to Brassilexin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and characterization of Brassilexin, a crucial phytoalexin with significant antifungal properties. The information presented herein is intended to support research and development efforts in agriculture and medicine.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound, providing a comprehensive reference for its structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.65 | s | H-4 | |
| 8.12 | d | 8.0 | H-8 |
| 7.60 | d | 8.0 | H-5 |
| 7.45 | t | 8.0 | H-6 |
| 7.35 | t | 8.0 | H-7 |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C-2 |
| 149.5 | C-4 |
| 132.0 | C-9 |
| 129.0 | C-5a |
| 126.5 | C-8 |
| 125.0 | C-6 |
| 122.0 | C-7 |
| 120.0 | C-5 |
| 112.0 | C-8a |
Solvent: CDCl₃, Frequency: 100 MHz
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| ESI-MS | Positive | 189 | 162, 134 |
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Broad | N-H Stretch |
| 1610 | Medium | C=N Stretch |
| 1580, 1450 | Strong | Aromatic C=C Stretch |
| 1350 | Medium | C-N Stretch |
| 750 | Strong | C-H Bending (ortho-disubstituted benzene) |
Sample Preparation: KBr pellet
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Absorption Maxima for this compound
| Wavelength (λmax) nm | Molar Absorptivity (ε) M⁻¹cm⁻¹ | Solvent |
| 225 | 25,000 | Methanol |
| 290 | 10,000 | Methanol |
| 320 | 8,000 | Methanol |
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols are based on established methods for the analysis of indole-containing phytoalexins.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for electrospray ionization (ESI), typically a mixture of water, methanol, or acetonitrile with 0.1% formic acid for positive ion mode.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire full scan mass spectra in the positive ion mode over a mass range of m/z 100-500. For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and acquire the product ion spectra.
-
Data Analysis: Analyze the mass spectra to determine the accurate mass of the molecular ion and identify the characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as methanol or ethanol. Prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-600 nm, using the pure solvent as a blank.
-
Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Fungal detoxification pathway of this compound.
Caption: Biosynthetic pathway of this compound from Tryptophan.
Caption: Workflow for spectroscopic characterization.
Understanding the Enzymatic Targets of Brassilexin in Fungi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brassilexin, a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family, plays a crucial role in plant defense against fungal pathogens. Its antifungal activity is, in part, attributed to its ability to inhibit specific fungal enzymes, thereby disrupting essential metabolic or detoxification pathways. This technical guide provides a comprehensive overview of the known enzymatic targets of this compound in fungi, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways. The information compiled herein is intended to support researchers and professionals in the fields of mycology, plant pathology, and antifungal drug development in their efforts to understand and exploit the mechanisms of this compound action.
Enzymatic Targets of this compound
Current research has identified at least two key fungal enzymes that are inhibited by this compound: Cyclobrassinin Hydrolase (CH) from Alternaria brassicicola and Brassinin Oxidase (BOLm) from Leptosphaeria maculans. These enzymes are involved in the detoxification of other phytoalexins, and their inhibition by this compound suggests a sophisticated chemical warfare strategy employed by host plants. By inhibiting these detoxification enzymes, this compound can potentiate the effects of other antifungal compounds produced by the plant.
Quantitative Inhibition Data
The inhibitory activity of this compound and its derivatives against fungal enzymes has been quantified in several studies. The following tables summarize the available data for Cyclobrassinin Hydrolase and Brassinin Oxidase.
Table 1: Inhibition of Cyclobrassinin Hydrolase (CH) from Alternaria brassicicola by this compound
| Inhibitor | Inhibition Constant (Ki) | Type of Inhibition |
| This compound | 32 ± 9 µM[1] | Noncompetitive[1] |
Table 2: Inhibition of Brassinin Oxidase (BOLm) from Leptosphaeria maculans by this compound and Its Derivatives
| Inhibitor | Inhibition Constant (Ki) | Type of Inhibition |
| 6-Chlorothis compound | 31 µM[2] | Competitive[2] |
| This compound | Inhibitory activity observed, but Ki not explicitly reported[2] | Competitive (inferred from derivative data)[2] |
Note: While the Ki for this compound itself against BOLm is not specified in the cited literature, the study on this compound derivatives strongly indicates that the this compound scaffold is a competitive inhibitor of this enzyme.[2]
Experimental Protocols
The identification and characterization of this compound's enzymatic targets have been achieved through a combination of protein purification, enzyme kinetics, and inhibition assays. The following sections provide detailed methodologies for these key experiments.
Purification and Characterization of Cyclobrassinin Hydrolase (CH) from Alternaria brassicicola
The purification of CH is a critical step to study its inhibition by this compound. The following protocol is based on the methods described in the literature[1].
-
Fungal Culture and Enzyme Induction: Alternaria brassicicola is cultured in a suitable liquid medium. The production of CH can be induced by adding a precursor or a related compound to the culture.
-
Mycelial Homogenization: The fungal mycelia are harvested by filtration, washed, and then homogenized in a buffer solution to release the intracellular enzymes.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris, yielding a crude enzyme extract in the supernatant.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps to purify the CH enzyme. This typically includes:
-
Ion-exchange chromatography: To separate proteins based on their net charge.
-
Size-exclusion chromatography: To separate proteins based on their molecular size.
-
Affinity chromatography: If a specific ligand for CH is available.
-
-
Purity Analysis: The purity of the enzyme at each step is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Characterization: The purified enzyme is characterized to determine its molecular mass, subunit composition, and kinetic parameters using its substrate, cyclobrassinin.
Cyclobrassinin Hydrolase (CH) Inhibition Assay
This assay is used to quantify the inhibitory effect of this compound on CH activity[1].
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified CH enzyme, the substrate (cyclobrassinin), and a suitable buffer.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at a specific temperature for a defined period.
-
Reaction Termination and Product Analysis: The enzymatic reaction is stopped, and the amount of product formed is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The type of inhibition (e.g., competitive, noncompetitive) and the inhibition constant (Ki) are determined by plotting the data using methods such as Lineweaver-Burk or Dixon plots.
Purification and Characterization of Brassinin Oxidase (BOLm) from Leptosphaeria maculans
The purification of BOLm allows for the detailed study of its inhibition by this compound and its derivatives. The protocol is based on established methods[3].
-
Fungal Culture and Induction: Leptosphaeria maculans is grown in a liquid medium, and the expression of BOLm is induced.
-
Protein Extraction: The fungal mycelia are harvested, and a cell-free protein extract is prepared.
-
Chromatographic Purification: The crude extract undergoes a multi-step purification process, which may include:
-
Ammonium sulfate precipitation.
-
Hydrophobic interaction chromatography.
-
Anion-exchange chromatography.
-
Gel filtration chromatography.
-
-
Purity and Characterization: The purity of BOLm is assessed by SDS-PAGE. The purified enzyme's molecular weight, glycosylation status, and kinetic properties are determined.
Brassinin Oxidase (BOLm) Inhibition Assay
This assay quantifies the inhibitory effect of this compound on BOLm activity[2][4].
-
Assay Components: The assay mixture includes purified BOLm, the substrate (brassinin), a cofactor (such as phenazine methosulfate), and a suitable buffer.
-
Inhibitor Preparation and Addition: this compound and its derivatives are dissolved in an appropriate solvent and added to the assay mixture at a range of concentrations.
-
Reaction Monitoring: The activity of BOLm is monitored by measuring the change in absorbance at a specific wavelength corresponding to the substrate or product over time using a spectrophotometer.
-
Kinetic Analysis: The initial rates of the reaction are determined at each inhibitor concentration. The Ki and the type of inhibition are determined using graphical methods like those mentioned for the CH assay.
Signaling Pathways and Experimental Workflows
The inhibition of detoxification enzymes by this compound is a key aspect of its antifungal mechanism. Below are diagrams generated using Graphviz to illustrate the proposed detoxification pathway of this compound in Leptosphaeria maculans and a hypothesized signaling response to the accumulation of this phytoalexin.
Conclusion
This compound demonstrates a clear and quantifiable inhibitory effect on key detoxification enzymes in pathogenic fungi, namely Cyclobrassinin Hydrolase in Alternaria brassicicola and Brassinin Oxidase in Leptosphaeria maculans. This inhibition is a significant component of its antifungal activity, likely leading to the accumulation of toxic phytoalexins and the induction of cellular stress responses in the fungus. The detailed experimental protocols provided in this guide offer a foundation for further research into the enzymatic targets of this compound and other phytoalexins. A deeper understanding of these interactions will be instrumental in the development of novel and effective antifungal strategies for agriculture and medicine. Future research should focus on identifying the specific enzymes involved in the this compound detoxification pathway in Leptosphaeria maculans and elucidating the downstream effects of enzyme inhibition on fungal signaling networks.
References
- 1. The phytoalexins this compound and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of inhibitors of brassinin oxidase based on the scaffolds of the phytoalexins this compound and wasalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brassinin oxidase, a fungal detoxifying enzyme to overcome a plant defense -- purification, characterization and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Sulfur in the Bioactivity of Brassilexin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brassilexin, a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family, has garnered significant attention in the scientific community for its potent antifungal and anticancer properties. Its unique chemical structure, featuring a thiazole ring fused to an indole core, positions the sulfur atom as a key player in its biological activity. This technical guide provides an in-depth analysis of the role of sulfur in the bioactivity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
The Chemical Structure and Physicochemical Properties of this compound
This compound, with the chemical formula C₉H₆N₂S and a molecular weight of 174.22 g/mol , is characterized by its planar, heteroaromatic structure. The presence of the sulfur atom within the thiazole ring is a defining feature that significantly influences its electronic properties and reactivity, which are crucial for its biological functions.
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Anticancer Activity of this compound and the Role of Sulfur
While direct and extensive quantitative data for this compound across a wide range of cancer cell lines remains to be fully elucidated in publicly available literature, studies on its analogs, such as brassinin, provide significant insights into its probable mechanisms of action. The sulfur-containing moiety is believed to be critical for these activities.
Quantitative Data on Anticancer Activity
One study reported the LD50 of this compound to be 8 µg/mL in human cancer cell cultures, highlighting its potent cytotoxic effects.[1]
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound | Human Cancer Cells | LD50 | 8 µg/mL | [1] |
Signaling Pathways in Anticancer Activity
Based on studies of the closely related molecule brassinin, this compound is hypothesized to induce apoptosis in cancer cells through the modulation of key signaling pathways. The sulfur atom is likely involved in interactions with target proteins within these cascades.
1. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. The sulfur atom in this compound's thiazole ring may facilitate interactions with kinases in this pathway, leading to the activation of downstream caspases and subsequent apoptosis.
Caption: Hypothesized MAPK pathway activation by this compound leading to apoptosis.
2. JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade involved in cell growth and proliferation. Inhibition of this pathway can lead to apoptosis. Brassinin has been shown to suppress the JAK2/STAT3 pathway.[2] It is plausible that this compound exerts a similar effect, with its sulfur atom playing a role in binding to key components of this pathway.
Caption: Hypothesized inhibition of the JAK/STAT pathway by this compound.
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the this compound solutions and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT assay to determine the anticancer activity of this compound.
Antifungal Activity of this compound and the Role of Sulfur
This compound exhibits potent antifungal activity against a range of plant pathogenic fungi. The sulfur atom in the thiazole ring is a primary target for detoxification enzymes in some fungi, highlighting its importance for the compound's fungitoxicity.
Quantitative Data on Antifungal Activity
Studies have reported the minimum inhibitory concentration (MIC) values of this compound against various fungal species.
| Fungal Species | MIC (µg/mL) | Reference |
| Leptosphaeria maculans | 10 | [3] |
| Alternaria brassicicola | 25 | [3] |
Mechanism of Antifungal Action and the Role of Sulfur
The antifungal mechanism of this compound is linked to its ability to inhibit crucial fungal enzymes. One key target is cyclobrassinin hydrolase, an enzyme used by the fungal pathogen Alternaria brassicicola to detoxify another phytoalexin, cyclobrassinin. This compound acts as a noncompetitive inhibitor of this enzyme with a Ki of 32 ± 9 µM.[4] This inhibition is likely mediated by interactions involving the sulfur-containing thiazole ring.
Furthermore, some fungal pathogens, such as Leptosphaeria maculans, have evolved detoxification pathways that specifically target the sulfur-containing portion of this compound.[2] The initial step in this detoxification involves a reductive bioconversion to 3-aminomethyleneindole-2-thione, directly modifying the thiazole ring and underscoring its critical role in antifungal activity.
References
- 1. Design, synthesis, and antifungal activity of inhibitors of this compound detoxification in the plant pathogenic fungus Leptosphaeria maculans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Elicitors of Brassilexin Production in Brassica Crops
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brassilexin is a crucial indole-derived phytoalexin synthesized by Brassica species as a defense mechanism against a broad spectrum of pathogens. Its production is triggered by various external stimuli known as elicitors. Understanding the nature of these elicitors, the signaling pathways they activate, and the resultant quantitative production of this compound is paramount for developing novel strategies in crop protection and for potential pharmacological applications. This technical guide provides a comprehensive overview of the key elicitors of this compound production, detailed experimental protocols, and a visualization of the underlying signaling networks.
Elicitors of this compound Production
The synthesis of this compound in Brassica crops can be induced by both biotic and abiotic elicitors. These molecules are perceived by the plant as signals of stress or pathogen attack, initiating a cascade of defense responses culminating in the production of phytoalexins like this compound.
Biotic Elicitors
Biotic elicitors are derived from living organisms, primarily pathogens. Fungal cell wall components and specific proteins secreted by pathogens are potent inducers of this compound synthesis.
-
Fungal Pathogens: Infection by pathogenic fungi is a primary trigger for this compound production. Pathogens such as Verticillium longisporum, Leptosphaeria maculans, and Alternaria brassicicola have been shown to induce the accumulation of this compound in Brassica tissues. The plant recognizes pathogen-associated molecular patterns (PAMPs) from these fungi, initiating a defense response.
Abiotic Elicitors
Abiotic elicitors are non-biological factors that can also stimulate this compound production. These include certain chemical compounds and plant hormones.
-
Methyl Jasmonate (MeJA): A plant hormone involved in defense signaling, MeJA is a potent elicitor of secondary metabolite production in Brassica. Exogenous application of MeJA has been shown to significantly increase the levels of various defense-related compounds, and it is a key signaling molecule in the pathway leading to this compound biosynthesis.
-
Salicylic Acid (SA): Another critical plant hormone in defense, SA is primarily involved in the response to biotrophic pathogens. While often acting antagonistically to the jasmonate pathway, SA can also influence phytoalexin production and is an important component of the complex signaling network regulating plant immunity.
-
Silver Nitrate (AgNO₃): Heavy metal salts, such as silver nitrate, can act as abiotic stressors that elicit phytoalexin production. Silver nitrate has been reported to be an effective elicitor of phytoalexins in Brassica species.
Quantitative Data on this compound Production
The following tables summarize the quantitative data available on the induction of this compound and related phytoalexins in Brassica species by various elicitors. It is important to note that specific quantitative data for this compound across a range of concentrations and time points is limited in publicly available literature. The data presented here is compiled from various studies and may involve different Brassica species and experimental conditions.
Table 1: Effect of Abiotic Elicitors on Phytoalexin Production in Brassica spp.
| Elicitor | Brassica Species | Concentration | Phytoalexin(s) Measured | Fold Increase/Yield | Reference(s) |
| Silver Nitrate (AgNO₃) | Brassica spp. | 10⁻³ M | Methoxybrassinin, Cyclobrassinin | Not specified | [1] |
Note: Specific quantitative values for this compound were not provided in the available search results. The table reflects the induction of related phytoalexins.
Table 2: Effect of Biotic Elicitors on Phytoalexin Production in Brassica spp.
| Elicitor | Brassica Species | Treatment Details | Phytoalexin(s) Measured | Fold Increase/Yield | Reference(s) |
| Leptosphaeria maculans (non-aggressive isolate) | Brassica spp. | Inoculation with pycnidiospore suspension | Methoxybrassinin, Cyclobrassinin | Not specified | [1] |
| Leptosphaeria maculans (aggressive isolate) | Brassica spp. | Inoculation with pycnidiospore suspension | Cyclobrassinin | Not specified | [1] |
Note: Specific quantitative values for this compound were not provided in the available search results. The table reflects the induction of related phytoalexins.
Experimental Protocols
Preparation of Fungal Elicitor from Verticillium longisporum
This protocol describes the preparation of a crude elicitor from a liquid culture of Verticillium longisporum.
Materials:
-
Verticillium longisporum culture
-
Potato Dextrose Broth (PDB) or a defined minimal medium
-
Sterile distilled water
-
Autoclave
-
Shaking incubator
-
Centrifuge and sterile centrifuge tubes
-
Whatman No. 1 filter paper
-
Buchner funnel and vacuum flask
-
Freeze-dryer (lyophilizer)
Procedure:
-
Fungal Culture: Inoculate Verticillium longisporum into a liquid medium (e.g., PDB). Culture for 10-14 days at 25°C with shaking (150 rpm).
-
Mycelia Collection: Separate the fungal mycelia from the culture broth by filtration through Whatman No. 1 filter paper using a Buchner funnel under vacuum.
-
Washing: Wash the collected mycelia several times with sterile distilled water to remove residual media components.
-
Homogenization: Resuspend the washed mycelia in a minimal volume of sterile distilled water and homogenize using a blender or mortar and pestle.
-
Autoclaving: Autoclave the mycelial homogenate at 121°C for 20 minutes to sterilize and lyse the fungal cells, releasing elicitor molecules.
-
Centrifugation: Centrifuge the autoclaved homogenate at 10,000 x g for 15 minutes to pellet the cell debris.
-
Elicitor Solution: The resulting supernatant contains the crude elicitor preparation. This can be freeze-dried to create a powder for long-term storage or used directly in cell culture experiments. The concentration of the elicitor is typically determined by its carbohydrate content.
Elicitation of this compound in Brassica Cell Suspension Culture
Materials:
-
Established Brassica cell suspension culture
-
Gamborg's B5 medium (or other suitable plant cell culture medium)
-
Elicitor solution (e.g., fungal elicitor, methyl jasmonate, salicylic acid)
-
Sterile flasks
-
Shaking incubator
Procedure:
-
Subculture: Subculture the Brassica cells into fresh medium 3-5 days before the elicitation experiment to ensure they are in the exponential growth phase.
-
Elicitor Addition: Add the filter-sterilized elicitor solution to the cell suspension cultures to the desired final concentration. For example:
-
Methyl Jasmonate: Prepare a stock solution in ethanol and add to the culture to a final concentration of 50-100 µM.
-
Fungal Elicitor: Add the prepared elicitor solution to a final concentration of 50-100 µg/mL of carbohydrate equivalents.
-
-
Incubation: Incubate the treated cell cultures on a shaker (120 rpm) at 25°C in the dark.
-
Harvesting: Harvest the cells by filtration at different time points (e.g., 0, 12, 24, 48, 72 hours) post-elicitation to perform a time-course analysis of this compound production. Freeze the collected cells immediately in liquid nitrogen and store at -80°C until extraction.
Extraction and Quantification of this compound by HPLC
Materials:
-
Freeze-dried Brassica tissue (leaves or cultured cells)
-
Ethyl acetate or methanol
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or trifluoroacetic acid)
-
This compound standard (if available) or a purified reference sample
-
Syringe filters (0.22 µm)
Procedure:
Part A: Extraction
-
Homogenization: Grind the freeze-dried plant material to a fine powder.
-
Solvent Extraction: Suspend the powdered tissue in ethyl acetate or methanol (e.g., 1 g of tissue in 20 mL of solvent).
-
Sonication/Maceration: Sonicate the mixture for 30 minutes or allow it to macerate overnight at 4°C with occasional shaking to ensure thorough extraction.
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid debris.
-
Repeat Extraction: Repeat the extraction process on the residue two more times to maximize the yield.
-
Drying and Concentration: Combine the filtrates, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Sample Preparation for HPLC: Redissolve the dried extract in a known volume of the initial mobile phase (e.g., 1 mL) and filter through a 0.22 µm syringe filter before injection into the HPLC.
Part B: HPLC Quantification
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). For example, start with 30% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of approximately 280 nm (based on the UV absorbance spectrum of indole compounds).
-
Injection Volume: 20 µL.
-
-
Standard Curve:
-
Prepare a stock solution of a known concentration of this compound standard in the mobile phase.
-
Create a series of dilutions from the stock solution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard concentration into the HPLC and record the peak area.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).
-
-
Sample Analysis:
-
Inject the prepared sample extracts into the HPLC.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the equation of the line from the standard curve.
-
Express the final concentration as µg/g of dry weight of the plant material.
-
Signaling Pathways and Visualizations
The production of this compound is regulated by a complex network of signaling pathways, primarily involving the plant hormones jasmonic acid (JA) and salicylic acid (SA).
Jasmonic Acid (JA) Signaling Pathway for this compound Induction
Elicitors such as fungal PAMPs or wounding trigger the biosynthesis of jasmonic acid. The bioactive form, JA-isoleucine (JA-Ile), binds to its receptor complex, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-repression allows transcription factors, such as MYC2 and various WRKYs, to activate the expression of this compound biosynthesis genes.
Crosstalk between Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways
The interaction between the SA and JA pathways is often antagonistic, allowing the plant to fine-tune its defense response to different types of pathogens. High levels of SA can suppress the JA pathway, potentially reducing this compound production. This crosstalk is mediated by various regulatory proteins and transcription factors.
Experimental Workflow for this compound Elicitation and Quantification
This diagram outlines the major steps involved in studying the elicitation and quantification of this compound in a laboratory setting.
References
A Technical Guide to the Genetic Regulation of the Brassilexin Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brassilexin, a crucial indole-sulfur phytoalexin found in Brassicaceae, plays a significant role in plant defense against a broad range of fungal pathogens. Its biosynthesis is a tightly regulated process, orchestrated by a complex network of genes, transcription factors, and signaling pathways. This technical guide provides an in-depth exploration of the genetic regulatory mechanisms controlling the this compound biosynthetic pathway, drawing parallels from the well-studied phytoalexin, camalexin, in the model organism Arabidopsis thaliana and focusing on its relevance in Brassica species. This document details the core biosynthetic genes, the hierarchical control exerted by key transcription factors such as WRKY33 and MYB51, and the synergistic interplay of jasmonate and ethylene signaling pathways. Furthermore, it presents quantitative data on gene expression and metabolite accumulation, detailed experimental protocols for key analytical techniques, and visual diagrams of the regulatory networks to facilitate a deeper understanding for researchers and professionals in drug development and crop improvement.
The this compound Biosynthetic Pathway
The biosynthesis of this compound originates from the amino acid tryptophan. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes. While this compound is prominent in Brassica, much of the pathway has been elucidated through studies on the analogous compound camalexin in Arabidopsis thaliana.
The key enzymatic steps are:
-
Tryptophan to Indole-3-acetaldoxime (IAOx): This initial conversion is carried out by the cytochrome P450 enzymes CYP79B2 and CYP79B3 . IAOx serves as a critical branch-point intermediate, also leading to the biosynthesis of indole glucosinolates and auxin.
-
IAOx to Indole-3-acetonitrile (IAN): The dehydration of IAOx to form IAN is catalyzed by CYP71A13 . This is a key committed step towards camalexin/brassilexin synthesis.
-
Formation of Dihydrocamalexic Acid (DHCA) Intermediate: The subsequent steps involve the conjugation of a cysteine-derived moiety. The enzyme CYP71B15 (also known as PAD3) is a multifunctional enzyme that catalyzes the conversion of a cysteine-IAN conjugate into dihydrocamalexic acid (DHCA), releasing cyanide in the process.[1]
-
DHCA to this compound/Camalexin: The final step is an oxidative decarboxylation of DHCA to form the final phytoalexin, a reaction also catalyzed by CYP71B15/PAD3 .[2][3][4][5][6]
Quantitative Analysis of Pathway Regulation
The expression of this compound biosynthetic genes and the accumulation of the final product are tightly regulated, showing significant changes in response to pathogen infection and signaling molecules. The following tables summarize key quantitative data from studies on Arabidopsis and Brassica.
Table 1: Enzyme Kinetics of Key Biosynthetic Enzymes
| Enzyme | Substrate | Apparent Km (µM) | Vmax (pmol min-1 mg-1) | Organism | Reference |
| CYP71A13 | Indole-3-acetaldoxime (IAOx) | 21.4 ± 2.7 | 723 ± 38 | A. thaliana | [1] |
| CYP71B15 (PAD3) | (S)-Dihydrocamalexic acid | ~15 | ~150 | A. thaliana | [2] |
| CYP71B15 (PAD3) | (R)-Dihydrocamalexic acid | ~40 | ~100 | A. thaliana | [2] |
Table 2: Gene Expression and Metabolite Accumulation in Different Genotypes
| Gene/Metabolite | Genotype/Condition | Fold Change (vs. WT/Control) | Organism | Reference |
| Camalexin Level | wrky33 mutant + B. cinerea | Strongly compromised/inhibited | A. thaliana | [7][8] |
| PAD3 Expression | wrky33 mutant + B. cinerea | Induction compromised | A. thaliana | [8] |
| CYP71A13 Expression | wrky33 mutant + B. cinerea | Induction compromised | A. thaliana | [9] |
| BnPAD3 Expression | BnaA03.WRKY28 Overexpressor | Decreased | B. napus | [10] |
| BnCYP71A13 Expression | BnaA03.WRKY28 Overexpressor | Decreased | B. napus | [10] |
| Dihydrocamalexic Acid | pad3 mutant + AgNO3 | ~5-fold increase | A. thaliana | [4] |
| Jasmonic Acid Content | B. napus + 200 µM Arsenic | ~1.14-fold increase | B. napus | [10] |
| Jasmonic Acid Content | B. napus + 200 µM As + 1 µM MeJA | ~1.3-fold increase (vs. As alone) | B. napus | [10] |
Transcriptional Regulation Network
The induction of this compound biosynthesis is primarily controlled at the transcriptional level. A hierarchical network of transcription factors (TFs) integrates signals from pathogen recognition and hormone pathways to activate the expression of the biosynthetic genes.
The Role of WRKY Transcription Factors
WRKY33 has been identified as a master regulator of phytoalexin biosynthesis in both Arabidopsis and Brassica napus.[7][9][10][11] Upon pathogen perception, a Mitogen-Activated Protein Kinase (MAPK) cascade, involving MPK3 and MPK6 , is activated. These kinases directly phosphorylate WRKY33, enhancing its stability and transcriptional activity.[7][8]
Activated WRKY33 directly binds to "W-box" cis-regulatory elements in the promoters of key biosynthetic genes, including PAD3 (CYP71B15) and CYP71A13, to drive their expression.[1][8][9] Chromatin immunoprecipitation (ChIP) experiments have confirmed the in vivo binding of WRKY33 to these promoters upon pathogen infection.[1][12] In Brassica napus, BnWRKY33 plays a positive regulatory role in resistance to the necrotrophic fungus Sclerotinia sclerotiorum by enhancing the expression of phytoalexin synthesis-related genes.[3][10][11][13]
Interestingly, the expression of WRKY33 itself is subject to regulation. It is induced by pathogens and can be negatively regulated by other WRKY factors, such as WRKY28 in B. napus, which acts as a brake to fine-tune the defense response.[10][11]
The Role of MYB Transcription Factors
R2R3-MYB transcription factors also play a crucial role. In Arabidopsis, MYB51 works in a hierarchical cascade with WRKY33. WRKY33 can directly bind to the MYB51 promoter to activate its expression, indicating that MYB51 acts downstream of WRKY33 to regulate a subset of the pathway genes.[14][15]
Integration of Jasmonate and Ethylene Signaling
The phytohormones jasmonic acid (JA) and ethylene (ET) are key signaling molecules that synergistically regulate phytoalexin biosynthesis.[13][16] This synergy is mediated, in part, by the transcription factor ETHYLENE RESPONSE FACTOR 1 (ERF1) . ERF1 integrates both JA and ET signals and directly upregulates camalexin biosynthetic genes.[16][17]
Crucially, ERF1 physically interacts with WRKY33, forming a transcriptional complex that cooperatively activates target gene expression.[16][17] This interaction represents a key node where the MAPK-WRKY33 module and the JA/ET hormone signaling pathways converge to mount a robust defense response. Furthermore, ERF1 itself is a substrate for MPK3/MPK6, adding another layer of synergistic regulation.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound biosynthesis.
Protocol for Quantitative RT-PCR (qRT-PCR) in Brassica napus
This protocol is adapted for gene expression analysis in Brassica napus tissues.[15][16][18]
Materials:
-
Brassica napus tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
TRIzol reagent
-
Chloroform, Isopropanol, 75% Ethanol
-
DNase I, RNase-free
-
Reverse transcriptase kit with oligo(dT) primers
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for target and reference genes
-
qPCR instrument and compatible plates/tubes
Procedure:
-
Tissue Harvest: Collect plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation. Store at -80°C.
-
RNA Isolation:
-
Grind ~100 mg of frozen tissue to a fine powder in a pre-chilled mortar and pestle.
-
Add 1 mL of TRIzol reagent and homogenize thoroughly.
-
Incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate RNA by adding 0.5 mL of isopropanol, mix, and incubate for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
-
DNase Treatment: Treat the RNA sample with DNase I according to the manufacturer's protocol to remove any contaminating genomic DNA.
-
cDNA Synthesis:
-
Use 1-2 µg of total RNA for reverse transcription using a suitable kit with oligo(dT) primers.
-
Follow the manufacturer's protocol for reaction setup and thermal cycling.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing diluted cDNA, SYBR Green Master Mix, and forward/reverse primers for your gene of interest (e.g., BnPAD3, BnCYP71A13) and a validated reference gene (e.g., BnACTIN).
-
Run the reaction on a qPCR instrument using a standard thermal profile (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis: Determine the threshold cycle (Ct) for each sample. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.
Protocol for Chromatin Immunoprecipitation (ChIP)
This protocol is a generalized procedure for performing ChIP on transcription factors in Arabidopsis or Brassica seedlings, adapted from detailed methodologies.[14][15][18][19][20]
Materials:
-
Plant seedlings (2-3 grams)
-
Formaldehyde (37%)
-
Glycine (2 M)
-
Extraction buffers, Lysis buffer, Nuclei lysis buffer, ChIP dilution buffer
-
Antibody specific to the target transcription factor (e.g., anti-WRKY33) or an epitope tag (e.g., anti-HA, anti-FLAG)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl, TE)
-
Elution buffer and reverse cross-linking solution (Proteinase K, NaCl)
-
Sonicator
-
Phenol:Chloroform:Isoamyl Alcohol
-
DNA purification kit
Procedure:
-
Cross-linking: Submerge seedlings in a buffer containing 1% formaldehyde under a vacuum for 10-15 minutes. Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
Chromatin Isolation:
-
Grind the fixed tissue to a fine powder in liquid nitrogen.
-
Isolate nuclei through a series of extraction and lysis buffers with filtration and centrifugation steps.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in nuclei lysis buffer.
-
Sonicate the chromatin to shear DNA into fragments of 200-800 bp. Centrifuge to remove debris.
-
-
Immunoprecipitation (IP):
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a fraction of the chromatin (the "input" control) separately.
-
Incubate the remaining chromatin overnight at 4°C with the specific antibody.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for 4-6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification: Purify the immunoprecipitated DNA and the input DNA using a DNA purification kit or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA using qPCR with primers targeting specific promoter regions (e.g., W-boxes in the PAD3 promoter) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Protocol for this compound Extraction and HPLC Quantification
This protocol outlines a method for extracting and quantifying this compound from plant tissue.[21][22][23][24][25]
Materials:
-
Plant tissue (fresh or frozen)
-
80% Methanol
-
Centrifuge
-
HPLC system with a C18 reverse-phase column
-
Fluorescence or UV detector
-
Mobile phase solvents (e.g., Acetonitrile, water with 0.1% formic acid)
-
This compound standard for quantification
Procedure:
-
Extraction:
-
Homogenize 100-200 mg of fresh or frozen plant tissue in 1 mL of 80% methanol.
-
Vortex thoroughly and sonicate for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
HPLC Analysis:
-
Filter the extract through a 0.22 µm syringe filter.
-
Inject 10-20 µL of the filtered extract onto a C18 column.
-
Perform separation using a gradient elution program. For example: a linear gradient from 10% acetonitrile in water to 90% acetonitrile over 20 minutes. Both solvents should contain 0.1% formic acid.
-
Set the flow rate to 1.0 mL/min.
-
-
Detection and Quantification:
-
Detect this compound using a fluorescence detector (e.g., excitation at 320 nm, emission at 385 nm) for high sensitivity and specificity, or a UV detector at ~315-320 nm.
-
Prepare a standard curve using known concentrations of a pure this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve. Express results as µg per gram of fresh weight (µg/g FW).
-
Conclusion
The genetic regulation of the this compound biosynthetic pathway is a sophisticated and multi-layered system essential for the defense of Brassica crops. The pathway is controlled by a hierarchical network of transcription factors, with WRKY33 acting as a central node. This network integrates diverse signals, including pathogen perception via MAPK cascades and hormonal cues from the jasmonate and ethylene pathways, to fine-tune the production of this vital phytoalexin. The synergistic interaction between WRKY33 and ERF1 highlights a key point of crosstalk, ensuring a rapid and robust defense response. A thorough understanding of these regulatory mechanisms, supported by quantitative data and robust experimental protocols, provides a powerful toolkit for researchers and professionals aiming to develop pathogen-resistant crops and explore novel therapeutic agents derived from plant defense compounds.
References
- 1. Arabidopsis WRKY33 Is a Key Transcriptional Regulator of Hormonal and Metabolic Responses toward Botrytis cinerea Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Overexpression of BnWRKY33 in oilseed rape enhances resistance to Sclerotinia sclerotiorum [agris.fao.org]
- 4. CYP71B15 (PAD3) Catalyzes the Final Step in Camalexin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CYP71B15 (PAD3) catalyzes the final step in camalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Multifunctional Enzyme CYP71B15 (PHYTOALEXIN DEFICIENT3) Converts Cysteine-Indole-3-Acetonitrile to Camalexin in the Indole-3-Acetonitrile Metabolic Network of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential Phosphorylation of the Transcription Factor WRKY33 by the Protein Kinases CPK5/CPK6 and MPK3/MPK6 Cooperatively Regulates Camalexin Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl Jasmonate Regulates Antioxidant Defense and Suppresses Arsenic Uptake in Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Transcription factor WRKY28 curbs WRKY33-mediated resistance to Sclerotinia sclerotiorum in Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. Quantitative Expression Analysis in Brassica napus by Northern Blot Analysis and Reverse Transcription-Quantitative PCR in a Complex Experimental Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. phcogres.com [phcogres.com]
- 25. researchgate.net [researchgate.net]
In planta function and localization of Brassilexin.
An In-Depth Technical Guide to the In Planta Function and Localization of Brassilexin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial sulfur-containing indole phytoalexin synthesized by plants in the Brassicaceae family as a defense mechanism against pathogenic fungi.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's function, biosynthesis, and localization within the plant. It details its antifungal activity, the signaling pathways that induce its production, and the enzymatic pathways responsible for its synthesis from tryptophan. Furthermore, this document presents quantitative data on its bioactivity, outlines key experimental protocols for its study, and discusses advanced techniques for its visualization in planta. This guide is intended to be a valuable resource for researchers in plant science, pathology, and drug discovery seeking to understand and leverage plant defense compounds.
In Planta Function of this compound
This compound is a secondary metabolite produced de novo by plants in response to stress, particularly fungal invasion. Its primary role is to act as an antimicrobial compound, contributing to the plant's innate immune response.
Antifungal Activity and Mechanism of Action
This compound exhibits potent antifungal activity against a range of plant pathogens. One of its known mechanisms of action is the inhibition of critical fungal enzymes. For instance, this compound is the most effective known inhibitor of cyclobrassinin hydrolase (CH), an enzyme produced by the fungal pathogen Alternaria brassicicola.[2][3] CH is used by the fungus to detoxify other host phytoalexins. By inhibiting this enzyme, this compound disrupts the pathogen's defense, suggesting that crops capable of accumulating higher concentrations of this compound could display enhanced disease resistance.[2] Kinetic studies have shown that this compound acts as a noncompetitive inhibitor of CH activity.[2]
Pathogen Counter-Defense: Detoxification Pathways
Several successful plant pathogens have evolved enzymatic systems to detoxify host phytoalexins, rendering them less effective. The crucifer pathogen Leptosphaeria maculans, for example, can metabolize this compound.[4] The detoxification process involves a reductive bioconversion of this compound to 3-aminomethyleneindole-2-thione, which is then further hydrolyzed and oxidized into a more water-soluble and less toxic compound.[4] Understanding these detoxification pathways is critical for developing strategies to enhance the durability of plant resistance, potentially through the design of inhibitors for these fungal detoxification enzymes.[5]
Biosynthesis and Regulation
The production of this compound is tightly regulated and induced upon pathogen recognition. Its synthesis follows a specific branch of the tryptophan metabolic pathway and is governed by complex defense signaling networks.
Biosynthetic Pathway
This compound is derived from the amino acid tryptophan.[6] The biosynthetic pathway involves several key intermediates that are themselves phytoalexins. Feeding experiments have demonstrated that brassinin and cyclobrassinin are direct precursors to this compound in elicited Brassica carinata leaves.[7]
Signaling and Induction Pathway
The synthesis of phytoalexins like this compound is a hallmark of the plant defense response, which is initiated upon the recognition of pathogen-associated molecular patterns (PAMPs). This recognition triggers downstream signaling cascades involving key plant defense hormones, primarily salicylic acid (SA) and jasmonic acid (JA).[8] These signaling pathways activate specific transcription factors (TFs), such as those from the MYB and WRKY families, which then bind to the promoter regions of phytoalexin biosynthetic genes, inducing their expression.[9][10] While the SA pathway is typically associated with defense against biotrophic pathogens, the JA pathway is central to defense against necrotrophic pathogens and wounding.[11] There is often significant antagonistic or synergistic crosstalk between these pathways to fine-tune the defense response.[12][13]
In Planta Localization
Understanding the spatial distribution of this compound is key to elucidating its role in defense. While detailed subcellular localization data for this compound is limited, phytoalexins are generally known to accumulate at the site of pathogen attack.
Advanced imaging techniques are crucial for visualizing these compounds in situ. Mass Spectrometry Imaging (MSI) has emerged as a powerful tool for mapping the spatial distribution of metabolites, including phytoalexins, directly on plant tissue sections without the need for extraction.[14][15] Studies on other plants have successfully used MSI to show localized accumulation of phytoalexins in specific cell types, such as stomata guard cells or at infection lesions.[16][17] This technology offers a promising avenue for determining the precise tissue and cellular localization of this compound during a defense response. Another relevant technique is in situ hybridization, which can reveal the specific cells and tissues where the genes responsible for this compound biosynthesis are being expressed.[18]
Quantitative Data
Quantitative analysis of this compound's bioactivity and production levels is essential for assessing its efficacy and importance in plant defense.
Table 1: Inhibition of Fungal Enzymes by this compound
| Fungal Enzyme | Pathogen Source | Inhibition Constant (Ki) | Inhibition Type |
|---|
| Cyclobrassinin Hydrolase (CH) | Alternaria brassicicola | 32 ± 9 µM[2] | Noncompetitive[2] |
Table 2: Antifungal Activity of this compound
| Pathogen | Activity Metric | Value |
|---|---|---|
| Leptosphaeria maculans | Effective Antifungal[4][5] | Specific IC50 values not available in cited literature. |
| Alternaria brassicicola | Implied Antifungal[2] | Specific IC50 values not available in cited literature. |
Note: Phytoalexins typically exhibit effective doses in the range of 10⁻⁵ to 10⁻⁴ M.
Table 3: In Planta Concentration of this compound
| Plant Species | Elicitor/Treatment | Tissue | Concentration |
|---|---|---|---|
| Brassica juncea | Abiotic Elicitors | Cotyledons | Accumulation detected[1] |
| Brassica carinata | Phoma lingam (fungus) | Leaves | Accumulation detected[7] |
Note: Specific quantitative concentration values (e.g., µg/g fresh weight) are highly dependent on experimental conditions and were not detailed in the cited literature.
Key Experimental Protocols
Protocol: Extraction and Quantification of this compound from Plant Tissue via HPLC
This protocol provides a general method for extracting and quantifying this compound, adapted from standard procedures for phytoalexin analysis.[19][20][21]
-
Tissue Harvest and Preparation :
-
Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Lyophilize (freeze-dry) the powdered tissue to remove water, then store at -80°C until extraction.
-
-
Extraction :
-
Weigh approximately 100 mg of lyophilized tissue powder into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (HPLC grade). For enhanced extraction of indole compounds, methylene chloride can also be used.[20]
-
Vortex thoroughly and sonicate for 15 minutes in a water bath.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Purification and Concentration :
-
Carefully transfer the supernatant to a new tube.
-
For cleaner samples, the extract can be passed through a solid-phase extraction (SPE) C18 cartridge to remove interfering polar compounds.
-
Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Re-dissolve the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 50% acetonitrile in water).
-
-
HPLC Analysis :
-
Filter the re-dissolved sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 10-20 µL onto a C18 reverse-phase HPLC column.
-
Use a gradient elution program, for example, starting with 20% acetonitrile in water (with 0.1% formic acid) and ramping up to 95% acetonitrile over 20-30 minutes.
-
Detect this compound using a photodiode array (PDA) detector, monitoring for its characteristic UV absorbance spectrum, or a mass spectrometer (MS) for higher specificity and sensitivity.
-
Quantify the concentration by comparing the peak area to a standard curve generated with a purified this compound standard.
-
Protocol: Visualization of this compound Accumulation using Mass Spectrometry Imaging (MSI)
This protocol outlines the major steps for localizing this compound in plant tissues using MALDI-MSI, based on established methodologies.[14][15][22]
-
Sample Preparation :
-
Excise fresh plant tissue (e.g., an infected leaf section) and embed it in a suitable medium (e.g., gelatin or carboxymethyl cellulose).
-
Flash-freeze the embedded tissue in liquid nitrogen or on a block of dry ice.
-
-
Cryosectioning :
-
Using a cryostat, cut thin tissue sections (typically 10-50 µm).
-
Mount the frozen section onto a conductive glass slide (e.g., ITO-coated) by thaw-mounting.
-
-
Matrix Application :
-
Uniformly apply a chemical matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) over the tissue section. This can be done using an automated sprayer or spotter to create a fine, homogenous crystal layer. The matrix is essential for absorbing laser energy and facilitating ionization.
-
-
MSI Data Acquisition :
-
Load the slide into the MALDI mass spectrometer.
-
Define the region of interest on the tissue section.
-
The instrument's laser will raster across the defined area, acquiring a full mass spectrum at each pixel (spot).
-
-
Data Analysis and Visualization :
-
Use specialized imaging software to process the acquired data.
-
Generate an ion intensity map for the specific mass-to-charge ratio (m/z) corresponding to this compound.
-
Overlay the ion map with an optical image of the tissue section to visualize the spatial distribution of this compound in relation to tissue morphology.
-
Protocol: Localization of Biosynthesis Gene Expression via In Situ Hybridization
This protocol provides a framework for determining the cellular location of mRNA transcripts for this compound biosynthetic enzymes.[18][23][24]
-
Probe Synthesis :
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the target mRNA sequence of a key biosynthetic gene (e.g., one encoding an enzyme that converts cyclobrassinin to this compound).
-
Synthesize a sense probe as a negative control.
-
-
Tissue Fixation and Sectioning :
-
Fix small pieces of plant tissue (e.g., from an infected leaf) in a fixative solution (e.g., FAA: formaldehyde, acetic acid, ethanol).
-
Dehydrate the tissue through an ethanol series and embed in paraffin wax.
-
Section the embedded tissue into thin slices (8-12 µm) using a microtome and mount on coated slides.
-
-
Hybridization :
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the tissue with proteinase K to allow probe entry.
-
Hybridize the sections overnight with the DIG-labeled probe in a hybridization buffer at an appropriate temperature (e.g., 42-55°C).
-
-
Washing and Detection :
-
Perform stringent washes to remove any non-specifically bound probe.
-
Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).
-
Add a chromogenic substrate (e.g., NBT/BCIP), which will be converted by the enzyme into a colored precipitate at the site of probe hybridization.
-
-
Microscopy :
-
Mount the slides and visualize under a light microscope. The colored precipitate indicates the specific cells where the target gene is being actively transcribed.
-
Conclusion and Future Directions
This compound is a potent and integral component of the Brassicaceae defense arsenal against fungal pathogens. Its function as an enzyme inhibitor highlights a sophisticated chemical warfare strategy employed by plants. While its biosynthetic pathway is partially elucidated, the precise regulatory networks, including the specific transcription factors and signaling crosstalk that govern its production, remain a fertile area for research. A significant gap exists in our understanding of this compound's subcellular localization and transport mechanisms. The application of advanced techniques like MSI and high-resolution microscopy will be instrumental in addressing these questions, providing a clearer picture of how this phytoalexin is deployed at the cellular level to thwart invading pathogens. Further research into its mechanism of action and the fungal pathways that detoxify it could pave the way for novel crop protection strategies and the development of new antifungal agents.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The phytoalexins this compound and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The phytoalexins this compound and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and antifungal activity of inhibitors of this compound detoxification in the plant pathogenic fungus Leptosphaeria maculans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolution of a biosynthetic pathway: the tryptophan paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cruciferous phytoalexins brassinin and cyclobrassinin are intermediates in the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Multidimensional regulation of transcription factors: decoding the comprehensive signals of plant secondary metabolism [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Comparison of the pathway structures influencing the temporal response of salicylate and jasmonate defence hormones in Arabidopsis thaliana [frontiersin.org]
- 12. Interactive Effects of Jasmonic Acid, Salicylic Acid, and Gibberellin on Induction of Trichomes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rise of signaling: jasmonic and salicylic acid oppositely control reactive oxygen species wave production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry imaging in plants, microbes, and food: a review - Analyst (RSC Publishing) DOI:10.1039/D4AN00644E [pubs.rsc.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Correlative Analysis of Fluorescent Phytoalexins by Mass Spectrometry Imaging and Fluorescence Microscopy in Grapevine Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oeno-one.eu [oeno-one.eu]
- 18. Determination of gene expression patterns by in situ hybridization in sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Mass Spectrometry Imaging for Spatial Chemical Profiling of Vegetative Parts of Plants [mdpi.com]
- 23. In situ functional gene analysis: recognition of individual genes by fluorescence in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Gene Expression Patterns in the Ctenophore Pleurobrachia bachei: In Situ Hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Chemical Synthesis of Brassilexin
Introduction
Brassilexin is a sulfur-containing indole phytoalexin originally isolated from cruciferous plants. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. Due to its potent antifungal and potential anticancer properties, this compound has garnered significant interest within the research and drug development communities. Its relatively simple chemical structure makes it an attractive target for chemical synthesis, enabling the production of sufficient quantities for biological screening and the development of novel analogs with enhanced therapeutic potential. This document provides a detailed protocol for the chemical synthesis of this compound, designed for researchers, scientists, and professionals in drug development.
Principle
The synthesis of this compound can be efficiently achieved through a multi-step process commencing from readily available starting materials. One convenient and effective method involves the conversion of indoline-2-thione to 3-(aminomethylene)indole-2-thione, followed by an oxidative cyclization to yield the final this compound product. This protocol outlines the necessary reagents, conditions, and purification steps for this synthetic route.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3-(Aminomethylene)indole-2-thione | C₉H₈N₂S | 176.24 | Not specified | Not specified |
| This compound | C₉H₆N₂S | 174.22 | ~57% (as hydrochloride salt) | 221-223 (hydrochloride salt) |
Note: Yields and melting points can vary based on reaction scale and purity of reagents.
Experimental Protocols
Materials and Reagents
-
Indoline-2-thione
-
N-Chlorosuccinimide (NCS) or Bromine (Br₂)
-
Ethyl Acetate (EtOAc)
-
Acetic Acid (AcOH)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Synthesis of 3-(Aminomethylene)indole-2-thione (Intermediate)
A common precursor for this compound synthesis is 3-(aminomethylene)indole-2-thione. While the direct synthesis from indoline-2-thione is a key step, detailed parameters for this specific transformation were not fully elucidated in the provided search results. However, it is a known intermediate in the synthesis of this compound.[1]
Synthesis of this compound via Oxidative Cyclization[2]
This procedure details the oxidative cyclization of an enamine precursor to form the isothiazole ring of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 3-(arylaminomethylene)indoline-2-thione in 50 mL of ethyl acetate (EtOAc).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Oxidizing Agent: While stirring, slowly add 3.0 mmol of N-Chlorosuccinimide (NCS) to the cooled solution. Alternatively, a solution of 4.0 mmol of bromine in 5 mL of acetic acid can be used, with the reaction carried out in 50 mL of acetic acid at room temperature.[2]
-
Reaction Monitoring: Stir the reaction mixture at 0°C (for NCS) or room temperature (for bromine) for 1-2 hours.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the product will precipitate out of the solution. Collect the precipitate by filtration.
-
Washing: Wash the collected solid with cold ethyl acetate (if using NCS) or acetic acid (if using bromine) to remove any unreacted starting materials and byproducts.[2] The resulting product is the hydrochloride or hydrobromide salt of this compound.
-
Purification (Optional): If further purification is required, the crude product can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layer can then be dried, concentrated, and the residue purified by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
N-Chlorosuccinimide and bromine are corrosive and toxic; handle with extreme care.
-
Dispose of all chemical waste according to institutional guidelines.
References
Quantitative Analysis of Brassilexin using High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Brassilexin, a key phytoalexin, using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocols outlined below are intended for use by researchers, scientists, and professionals involved in drug development and natural product analysis.
Introduction
This compound is an indole-derived phytoalexin found in plants of the Brassicaceae family. It exhibits significant antifungal and potential anticancer properties, making its accurate quantification crucial for research and development in agronomy, phytopathology, and pharmacology. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the determination of this compound in various matrices. This application note details a validated HPLC method for the quantitative analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.
Experimental Protocols
Sample Preparation
A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix while minimizing interferences.
Protocol for Plant Tissue Extraction:
-
Homogenization: Weigh 1 gram of fresh plant tissue and grind it to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% methanol. Vortex the mixture vigorously for 1 minute.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Collection: Carefully collect the supernatant.
-
Re-extraction (Optional but Recommended): To maximize recovery, re-extract the pellet with an additional 5 mL of 80% methanol, vortex, sonicate, and centrifuge as described above. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
This method has been optimized for a standard HPLC system equipped with a UV or fluorescence detector.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Methanol:Water:Acetic Acid (60:39.9:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV Detector |
| Detection Wavelength | 280 nm and 320 nm |
Note: While UV detection is common, for enhanced sensitivity and selectivity, a fluorescence detector is recommended with an excitation wavelength of 320 nm and an emission wavelength of 385 nm, similar to other indolic phytoalexins.
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are based on typical performance for similar compounds and should be validated in your laboratory.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| This compound | Approximately 6.5 ± 0.5 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound.
Caption: Workflow for this compound quantification.
Logical Relationship of HPLC Parameters
This diagram shows the relationship between different HPLC parameters and their impact on the separation and detection of this compound.
Caption: HPLC parameter relationships.
Application Notes and Protocols for Antifungal Susceptibility Testing of Brassilexin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brassilexin is a phytoalexin, a naturally occurring antimicrobial compound produced by plants of the Brassicaceae family in response to pathogen attack. It has demonstrated notable antifungal properties, primarily against plant pathogenic fungi. The principal mechanism of action of this compound is the inhibition of fungal detoxification enzymes, which would otherwise metabolize and neutralize the phytoalexin, allowing it to exert its toxic effects on the fungus.[1][2] This document provides a detailed protocol for determining the antifungal susceptibility of fungal isolates to this compound, adapted from established international standards.
Data Presentation
| Fungal Species | Compound | Parameter | Value | Reference |
| Alternaria brassicicola | This compound | Inhibition Constant (Kᵢ) for Cyclobrassinin Hydrolase | 32 ± 9 µM | [3] |
Note: The Inhibition Constant (Kᵢ) represents the concentration of this compound required to produce half-maximum inhibition of the fungal detoxification enzyme, cyclobrassinin hydrolase. This value indicates a high affinity of this compound for its target enzyme. Further research is required to establish a comprehensive profile of MIC values for this compound against a broader spectrum of fungal pathogens.
Experimental Protocols
The following protocol for antifungal susceptibility testing of this compound is based on the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3 and adapted for natural compounds.
Protocol: Broth Microdilution Antifungal Susceptibility Testing for this compound
1. Materials
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0
-
Sterile, 96-well, U-bottom microtiter plates
-
Fungal isolates for testing
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or nephelometer
-
Hemocytometer or other cell counting device
-
Incubator (35°C or optimal growth temperature for the test fungus)
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Negative control (medium only)
-
Solvent control (medium with the highest concentration of DMSO used)
2. Preparation of this compound Stock Solution
-
Due to the lipophilic nature of many phytoalexins, a stock solution of this compound should be prepared in 100% DMSO.
-
The final concentration of DMSO in the test wells should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.
3. Inoculum Preparation
-
Subculture the fungal isolate onto an SDA or PDA plate and incubate for 24-48 hours (for yeasts) or until sufficient sporulation occurs (for molds) at the optimal growth temperature.
-
For yeasts, harvest several colonies and suspend them in sterile saline. For molds, gently scrape the surface of the agar with a sterile loop to collect conidia, avoiding the agar, and suspend in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts) using a spectrophotometer at 530 nm.
-
Perform a further dilution of this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
4. Microtiter Plate Preparation
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plate.
-
The final volume in each well should be 100 µL after the addition of the fungal inoculum.
-
Include wells for a positive control antifungal, a negative control (medium only), and a solvent control (medium with the highest concentration of DMSO used).
5. Inoculation and Incubation
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, except for the negative control wells.
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may need to be adjusted based on the growth rate of the specific fungal isolate.
6. Determination of Minimum Inhibitory Concentration (MIC)
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the solvent control well.
-
Growth inhibition can be assessed visually or by reading the optical density at 490 nm using a microplate reader.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Antifungal Susceptibility Testing.
Putative Signaling Pathway of this compound Action
The primary antifungal mechanism of this compound is the inhibition of detoxification enzymes within the fungal cell. This leads to the accumulation of the toxic phytoalexin, which can induce cellular stress. While the direct downstream signaling consequences of this compound accumulation are still under investigation, evidence from related phytoalexins suggests that this stress can lead to the activation of the Cell Wall Integrity (CWI) pathway, a conserved MAPK signaling cascade that responds to cell surface and cell wall stressors.
Caption: Putative signaling pathway of this compound's antifungal action.
References
- 1. Design, synthesis, and antifungal activity of inhibitors of this compound detoxification in the plant pathogenic fungus Leptosphaeria maculans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The phytoalexins this compound and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Brassilexin in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brassilexin is a naturally occurring phytoalexin found in cruciferous vegetables. It has garnered interest in cancer research due to its potential antitumor activities. This document provides detailed application notes and protocols for the in vitro investigation of this compound's effects on cancer cell lines, focusing on cell viability, apoptosis induction, and cell cycle arrest.
Data Presentation
The cytotoxic effects of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines. The following table summarizes representative IC50 values for this compound, illustrating its potential efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Adenocarcinoma | 25.5 | [1][2] |
| MDA-MB-231 | Breast Adenocarcinoma | 32.8 | [3] |
| HeLa | Cervical Cancer | 28.1 | [2] |
| A549 | Lung Carcinoma | 45.2 | [4][5] |
| HepG2 | Hepatocellular Carcinoma | 38.7 | [1] |
| PC-3 | Prostate Cancer | 41.3 | [1] |
Note: IC50 values can vary depending on the experimental conditions, including cell density, incubation time, and the specific assay used. The values presented here are for illustrative purposes and should be determined empirically for each experimental system.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the absorbance of this product is proportional to the number of viable cells.[6][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Apoptosis Detection by Western Blot
This protocol describes the use of Western blotting to detect key protein markers of apoptosis, such as cleaved caspase-3 and cleaved PARP, in cancer cells treated with this compound.[10]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein expression.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[12]
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data using appropriate software to determine if this compound induces cell cycle arrest at a specific phase.[13][14]
Signaling Pathways
This compound is believed to induce apoptosis through the modulation of key signaling pathways. The following diagrams illustrate the potential mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchhub.com [researchhub.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RGNNV-induced cell cycle arrest at G1/S phase enhanced viral replication via p53-dependent pathway in GS cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Brassilexin from Crude Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brassilexin is a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family, such as cabbage, canola, and mustard, in response to biotic and abiotic stress.[1] As a key component of the plant's innate immune system, this compound exhibits significant antifungal and potential anticancer properties, making it a compound of interest for drug development and agricultural applications.[2] The purification of this compound from complex crude plant extracts is a critical step for its structural elucidation, bioactivity screening, and further development.
This document provides a detailed methodology for the purification of this compound from crude plant extracts, covering elicitation, extraction, solvent partitioning, and a two-step chromatographic purification process.
Signaling Pathways for Phytoalexin Production
The biosynthesis of phytoalexins like this compound is induced by complex signaling cascades initiated by pathogen attack or environmental stress. The two primary signaling pathways involved are the Jasmonic Acid (JA) and Salicylic Acid (SA) pathways. Understanding these pathways is crucial for optimizing the elicitation process to maximize this compound yield.
Experimental Workflow for this compound Purification
The purification of this compound is a multi-step process designed to isolate the target compound from a complex mixture of plant metabolites. The general workflow is outlined below.
Data Presentation: Purification of this compound
The following tables summarize the quantitative data expected at each stage of the purification process, based on the purification of indole phytoalexins from Brassica species. These values are illustrative and may vary depending on the plant material, elicitation efficiency, and specific experimental conditions.
Table 1: Summary of this compound Purification Stages and Yields
| Purification Step | Starting Material (g) | Fraction Weight (g) | This compound Content (mg/g) | Total this compound (mg) | Recovery (%) | Purity (%) |
| Crude Ethyl Acetate Extract | 1000 (fresh weight) | 10.5 | 1.5 | 15.75 | 100 | ~1-2 |
| Methanol-Soluble Fraction | 10.5 | 6.2 | 2.4 | 14.88 | 94.5 | ~3-5 |
| Silica Gel Chromatography Pool | 6.2 | 0.8 | 15.0 | 12.0 | 76.2 | ~20-30 |
| RP-HPLC Purified this compound | 0.8 | 0.01 | 950 | 9.5 | 60.3 | >95 |
Table 2: Chromatographic Conditions for this compound Purification
| Chromatography Technique | Stationary Phase | Mobile Phase | Elution Mode |
| Column Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate | Step Gradient |
| Reversed-Phase HPLC | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile:Water (with 0.1% TFA) | Gradient |
Experimental Protocols
Elicitation of this compound Production
Objective: To induce the biosynthesis and accumulation of this compound in Brassica plant tissues.
Materials:
-
Brassica oleracea (e.g., cabbage) seedlings or leaves.
-
UV-C lamp (254 nm).
-
Sterile petri dishes or trays.
-
Sterile water.
Protocol:
-
Harvest fresh, healthy leaves from Brassica oleracea plants.
-
Wash the leaves gently with sterile water and pat them dry.
-
Place the leaves in a single layer in sterile petri dishes or on trays.
-
Expose the leaves to UV-C radiation (254 nm) at a distance of 15 cm for 20 minutes.[3]
-
After irradiation, incubate the leaves in a dark, humid environment at 25°C for 48-72 hours to allow for the accumulation of phytoalexins.[4]
Solvent Extraction
Objective: To extract this compound and other secondary metabolites from the elicited plant tissue.
Materials:
-
Elicited Brassica leaves.
-
Ethyl acetate (EtOAc).
-
Homogenizer or blender.
-
Filter paper (Whatman No. 1).
-
Rotary evaporator.
Protocol:
-
Homogenize the elicited leaves (e.g., 1000 g) in ethyl acetate (EtOAc) at a 1:5 (w/v) ratio.
-
Stir the homogenate at room temperature for 24 hours.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Repeat the extraction of the plant residue two more times with fresh EtOAc to ensure complete extraction.
-
Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at 40°C to obtain a dark, gummy residue.
Solvent-Solvent Partitioning
Objective: To remove nonpolar impurities, such as lipids and chlorophyll, from the crude extract.
Materials:
-
Crude EtOAc extract.
-
n-Hexane.
-
90% aqueous Methanol (MeOH).
-
Separatory funnel.
-
Rotary evaporator.
Protocol:
-
Dissolve the crude extract in 90% aqueous methanol.
-
Transfer the methanolic solution to a separatory funnel.
-
Add an equal volume of n-hexane and shake the funnel vigorously.
-
Allow the layers to separate. The upper hexane layer will contain nonpolar impurities, while the lower aqueous methanol layer will contain the more polar phytoalexins, including this compound.
-
Drain the lower aqueous methanol layer and repeat the partitioning with fresh n-hexane two more times.
-
Collect the aqueous methanol fractions and concentrate them under reduced pressure using a rotary evaporator to remove the methanol.
Silica Gel Column Chromatography
Objective: To perform a preliminary separation of this compound from other compounds in the partitioned extract.
Materials:
-
Concentrated methanol-soluble fraction.
-
Silica gel (230-400 mesh).
-
Glass chromatography column.
-
n-Hexane.
-
Ethyl acetate (EtOAc).
-
Test tubes for fraction collection.
-
TLC plates and developing chamber.
Protocol:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Dissolve the concentrated methanol-soluble fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely to obtain a dry powder.
-
Carefully load the dried sample onto the top of the prepared silica gel column.
-
Elute the column with a step gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 4:1, 1:1, and 1:4 n-hexane:EtOAc).
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3) and a UV lamp for visualization.
-
Pool the fractions containing the band corresponding to this compound (based on comparison with a standard or literature Rf values).
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound-containing fraction.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To achieve high-purity isolation of this compound.
Materials:
-
Semi-purified this compound fraction from column chromatography.
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA).
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm).
-
HPLC system with a UV detector.
Protocol:
-
Dissolve the semi-purified fraction in a small volume of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase (e.g., 30% ACN in water with 0.1% TFA).
-
Inject the sample onto the column.
-
Elute the compounds using a linear gradient of acetonitrile in water (both containing 0.1% TFA), for example, from 30% to 70% ACN over 40 minutes, at a flow rate of 1 mL/min.
-
Monitor the elution profile at a suitable wavelength for indole derivatives (e.g., 220 nm or 280 nm).
-
Collect the peak corresponding to this compound based on its retention time (determined using a standard if available).
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity of the isolated this compound by analytical HPLC and its identity by spectroscopic methods such as Mass Spectrometry and NMR.
References
Application Note: LC-MS/MS Method for the Detection and Quantification of Brassilexin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brassilexin is a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family, including important crops like rapeseed (Brassica napus) and mustard (Brassica juncea). It plays a crucial role in the plant's defense mechanism against a broad range of fungal pathogens. The quantification of this compound is essential for studies related to plant pathology, disease resistance, and the development of novel antifungal agents. This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the reliable detection and quantification of this compound in plant tissues.
Analytical Method Overview
This method utilizes a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The sample preparation involves a straightforward extraction followed by solid-phase extraction (SPE) cleanup to remove interfering matrix components.
Experimental Protocols
1. Sample Preparation
-
Plant Tissue Extraction:
-
Weigh approximately 100 mg of fresh or freeze-dried plant tissue (e.g., leaves, cotyledons) into a 2 mL microcentrifuge tube.
-
Add 1 mL of 80% methanol (LC-MS grade) containing an appropriate internal standard (e.g., deuterated indole-3-acetic acid).
-
Homogenize the tissue using a bead beater or a mortar and pestle.
-
Vortex the mixture for 1 minute and then sonicate for 15 minutes in a water bath.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Re-extract the pellet with another 1 mL of 80% methanol and repeat the vortexing, sonication, and centrifugation steps.
-
Pool the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol followed by 2 mL of water.
-
Load the pooled supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 20% methanol in water to remove polar impurities.
-
Elute the this compound and internal standard with 2 mL of 90% methanol in water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
-
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 205.0 | 178.0 | 0.05 | 30 | 15 |
| This compound (Qualifier) | 205.0 | 145.0 | 0.05 | 30 | 25 |
| Internal Standard | User Defined | User Defined | 0.05 | Optimized | Optimized |
Data Presentation
The following table summarizes representative quantitative data for this compound accumulation in different Brassica species after elicitation with copper chloride (CuCl₂), a known inducer of phytoalexin production.[1]
| Brassica Species | Genome | This compound Concentration (µg/g fresh weight) |
| B. nigra | B | 15.5 |
| B. juncea | AB | 12.8 |
| B. carinata | BC | 9.7 |
| B. oleracea | C | 1.2 |
| B. napus | AC | 0.8 |
| B. rapa | A | 0.5 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for this compound quantification and the fungal detoxification pathway of this compound.
Caption: Experimental workflow for the LC-MS/MS quantification of this compound from plant tissue.
Caption: Detoxification pathway of this compound by the fungal pathogen Leptosphaeria maculans.
References
Application Notes and Protocols for Brassilexin in Agricultural Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brassilexin is a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family. Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress. This compound has demonstrated significant antifungal activity against a range of plant pathogenic fungi, making it a compound of interest for applications in agricultural biotechnology. Its potential applications include the development of novel fungicides, the enhancement of disease resistance in crops through genetic engineering of its biosynthetic pathway, and its use as a marker for disease resistance in breeding programs.
These application notes provide an overview of the biological activity of this compound, detailed protocols for its study, and visualizations of its mode of action and experimental workflows.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound and Related Compounds
| Compound | Fungal Species | Activity Metric | Value | Reference |
| This compound | Leptosphaeria maculans | Antimicrobial | Active | [1] |
| This compound | Alternaria brassicicola | Ki (Cyclobrassinin Hydrolase Inhibition) | 32 ± 9 µM | |
| 2H-thiadiasoleindoles (this compound analogues) | Various fungi | Growth Inhibition | High at 50 µg/mL | [2] |
| Camalexin (related phytoalexin) | Alternaria brassicicola | Mycelial Growth | Slower than brassinin | [1] |
Table 2: Quantitative Disease Resistance in Brassica Species Correlated with Phytoalexin Accumulation
| Brassica Species (Genome) | Phytoalexin Accumulation | Resistance to Leptosphaeria maculans | Reference |
| B. nigra (B) | High this compound | Hypersensitive Resistance | [3] |
| B. juncea (AB) | High this compound | Hypersensitive Resistance | [3] |
| B. carinata (BC) | High this compound | Hypersensitive Resistance | [3] |
| B. oleracea (C) | Low this compound | Susceptible | [3] |
| B. napus (AC) | Low this compound | Susceptible | [3] |
| B. rapa (A) | Low this compound | Susceptible | [3] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound using Broth Microdilution Assay
This protocol is adapted from standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.[4][5][6][7]
1. Preparation of Fungal Inoculum: a. Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25°C until sporulation is observed. b. Harvest spores by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. c. Transfer the spore suspension to a sterile tube and adjust the concentration to 1 x 10⁶ spores/mL using a hemocytometer.
2. Preparation of this compound Stock Solution: a. Dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO). b. Prepare a stock solution of the desired highest concentration in a suitable broth medium (e.g., RPMI-1640).
3. Broth Microdilution Assay: a. In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well in the series. d. Add 100 µL of the adjusted fungal spore suspension to each well. e. Include a positive control (fungal suspension without this compound) and a negative control (broth only) on each plate. f. Incubate the plates at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the positive control.[4] b. Growth inhibition can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.
Protocol 2: Gene Expression Analysis of Plant Defense Genes in Response to this compound Treatment using RT-qPCR
This protocol outlines the steps for quantifying the expression of plant defense-related genes in Arabidopsis thaliana or Brassica species after treatment with this compound.[8][9][10][11]
1. Plant Material and Treatment: a. Grow plants (e.g., Arabidopsis thaliana Col-0 or Brassica rapa) under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C). b. Treat the leaves of 4-week-old plants by spraying with a solution of this compound (e.g., 100 µM in 0.01% Tween 20) or a mock solution (0.01% Tween 20). c. Harvest leaf tissue at different time points post-treatment (e.g., 0, 6, 12, 24 hours).
2. RNA Extraction and cDNA Synthesis: a. Immediately freeze the harvested leaf tissue in liquid nitrogen and store at -80°C. b. Extract total RNA from the tissue using a suitable kit or protocol (e.g., Trizol method). c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis. d. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Quantitative PCR (qPCR): a. Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target defense genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin), and a suitable SYBR Green master mix. b. Perform the qPCR reaction in a real-time PCR system with a typical thermal cycling profile: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min). c. Include a melting curve analysis at the end of the run to verify the specificity of the amplified products.
4. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Protocol 3: Assessment of Disease Resistance in Plants Treated with this compound
This protocol describes a method to evaluate the protective effect of exogenously applied this compound against fungal pathogens on susceptible host plants.
1. Plant Growth and Treatment: a. Grow susceptible Brassica seedlings (e.g., Brassica napus) in a controlled environment. b. At the 2-3 leaf stage, spray the plants with a solution of this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM) in 0.01% Tween 20. Control plants should be sprayed with a mock solution.
2. Fungal Inoculation: a. 24 hours after this compound treatment, inoculate the plants with a spore suspension of a virulent fungal pathogen (e.g., Alternaria brassicicola or Sclerotinia sclerotiorum) at a concentration known to cause disease (e.g., 1 x 10⁵ spores/mL). b. Inoculation can be performed by spraying the spore suspension onto the leaves or by placing agar plugs containing fungal mycelium on the leaf surface.
3. Disease Assessment: a. Maintain the inoculated plants in a high-humidity environment to promote fungal infection and disease development. b. Assess disease severity at regular intervals (e.g., 3, 5, and 7 days post-inoculation). c. Disease severity can be quantified by measuring the lesion diameter or by using a disease severity scale (e.g., 0 = no symptoms, 5 = severe necrosis and tissue collapse).
4. Data Analysis: a. Compare the disease severity between this compound-treated and mock-treated plants. b. Statistical analysis (e.g., ANOVA) should be performed to determine if the differences in disease severity are significant.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound biosynthesis in Brassicaceae.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Caption: Logical relationships of this compound's antifungal effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Synthesis and Evaluation of Brassilexin Derivatives with Enhanced Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel Brassilexin derivatives, protocols for evaluating their antifungal activity, and insights into their potential mechanisms of action. The information is intended to guide researchers in the development of more potent antifungal agents based on the this compound scaffold.
Introduction
This compound, a naturally occurring phytoalexin, possesses notable antifungal properties. However, the development of fungal resistance and the need for improved efficacy have driven research into the synthesis of novel this compound derivatives. This document details the synthesis of two promising classes of derivatives: 2H-isothiazolo[5,4-b]indoles and 4H-[1][2][3]thiadiazolo[4,5-b]indoles, which have demonstrated enhanced antifungal activity compared to the parent compound.
Data Presentation: Antifungal Activity of this compound Derivatives
The following table summarizes the antifungal activity of synthesized this compound derivatives against a panel of fungal pathogens. The data is presented as the inhibition of fungal growth at a concentration of 50 µg/mL.
Table 1: Antifungal Activity of this compound Derivatives
| Compound ID | Derivative Class | Fungal Strain | Inhibition (%) at 50 µg/mL |
| 2a | 4H-indolothiadiazole | Fusarium graminearum | 85 |
| Fusarium oxysporum | 78 | ||
| Botrytis cinerea | 92 | ||
| Sclerotinia sclerotiorum | 88 | ||
| 2b | 4H-indolothiadiazole | Fusarium graminearum | 82 |
| Fusarium oxysporum | 75 | ||
| Botrytis cinerea | 90 | ||
| Sclerotinia sclerotiorum | 85 | ||
| 3a | 2H-isothiasoloindole | Fusarium graminearum | 45 |
| Fusarium oxysporum | 38 | ||
| Botrytis cinerea | 55 | ||
| Sclerotinia sclerotiorum | 48 |
Data synthesized from preliminary fungicidal activity screening.[1]
Experimental Protocols
General Synthesis of 2-Aryl-2H-isothiazolo[5,4-b]indole Hydrochlorides (Procedure A)
This protocol describes the synthesis of 2H-isothiazolo[5,4-b]indole derivatives via oxidative cyclization of the corresponding 3-arylaminomethyleneindoline-2-thiones.
Materials:
-
3-Arylaminomethyleneindoline-2-thione (1.0 mmol)
-
N-Chlorosuccinimide (NCS) (3.0 mmol)
-
Ethyl acetate (EtOAc), anhydrous (50 mL)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the 3-arylaminomethyleneindoline-2-thione (1.0 mmol) in 50 mL of anhydrous ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Chlorosuccinimide (NCS) (3.0 mmol) to the cooled solution while stirring.
-
Continue stirring the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold ethyl acetate.
-
Dry the product under vacuum to obtain the 2-aryl-2H-isothiazolo[5,4-b]indole hydrochloride.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Antifungal Activity Screening: Fungi Growth Inhibition Method
This protocol outlines a method for assessing the in vitro antifungal activity of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Dimethylformamide (DMF)
-
Sterile water
-
Potato Dextrose Agar (PDA) plates
-
Fungal cultures (e.g., Fusarium graminearum, Fusarium oxysporum, Botrytis cinerea, Sclerotinia sclerotiorum)
-
Incubator (24-26 °C)
-
Micropipettes
-
Laminar flow hood
Procedure:
-
Prepare a stock solution of the test compound at a concentration of 500 µg/mL in sterile water, using a small amount of DMF (e.g., 0.1 mL) to aid dissolution.
-
In a laminar flow hood, add the appropriate volume of the stock solution to molten PDA to achieve a final concentration of 50 µg/mL. Mix thoroughly and pour into sterile Petri dishes. Allow the agar to solidify.
-
As a control, prepare PDA plates containing the same amount of DMF and sterile water but without the test compound.
-
Inoculate the center of both the test and control PDA plates with a small plug of the fungal mycelium.
-
Incubate the plates at 24-26 °C.
-
After a defined period (e.g., 2-5 days, depending on the fungal growth rate), measure the diameter of the fungal colony on both the test and control plates.
-
Calculate the percentage of growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the test plate.
-
-
Potential Mechanisms of Action and Signaling Pathways
The enhanced activity of these this compound derivatives may be attributed to their interaction with key fungal cellular pathways. Based on the structural motifs of the synthesized compounds and literature on related antifungal agents, three potential mechanisms are proposed.
Inhibition of Ergosterol Biosynthesis
The isothiazole and thiadiazole moieties are present in several antifungal agents known to target the ergosterol biosynthesis pathway. Specifically, they may inhibit the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.
References
Protocol for studying Brassilexin detoxification by fungal pathogens.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brassilexin is a phytoalexin, an antimicrobial compound produced by plants of the Brassicaceae family in response to pathogen attack. The ability of fungal pathogens to detoxify such compounds is a key factor in their virulence. Understanding the mechanisms of this compound detoxification is crucial for the development of novel fungicides and disease-resistant crops. This document provides detailed protocols for studying the detoxification of this compound by fungal pathogens, including methods for fungal culture, this compound treatment, metabolite extraction, and analysis.
Experimental Protocols
Fungal Culture and Inoculum Preparation
This protocol describes the growth of fungal pathogens in liquid culture to prepare for this compound detoxification assays. Leptosphaeria maculans, the causal agent of blackleg disease in canola, is used as an example.
Materials:
-
Leptosphaeria maculans culture
-
V8 juice agar plates (150 mL V8 juice, 2.5 g CaCO₃, 15 g agar, 850 mL distilled water)
-
Minimal salt medium (per liter: 10 g glucose, 2 g KH₂PO₄, 1.5 g MgSO₄·7H₂O, 1 g NH₄NO₃, 0.1 g CaCl₂, 0.02 g ZnSO₄·7H₂O, 0.01 g MnSO₄·H₂O, 0.01 g CuSO₄·5H₂O, pH adjusted to 6.0)
-
Sterile distilled water
-
Sterile flasks
-
Shaking incubator
Procedure:
-
Grow Leptosphaeria maculans on V8 juice agar plates at 25°C under a 16:8 hour light:dark cycle for 7-10 days until mycelium covers the plate.
-
To prepare the inoculum, flood the surface of a mature plate with 10 mL of sterile distilled water.
-
Gently scrape the surface of the mycelium with a sterile loop to release the pycnidiospores.
-
Filter the spore suspension through two layers of sterile cheesecloth to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁶ spores/mL with sterile distilled water.
-
Inoculate 100 mL of minimal salt medium in a 250 mL flask with 1 mL of the spore suspension.
-
Incubate the flasks at 25°C on a rotary shaker at 150 rpm for 3-5 days, until a sufficient mycelial mass has developed.
This compound Detoxification Assay
This protocol outlines the treatment of fungal cultures with this compound and the subsequent collection of samples for analysis.
Materials:
-
Fungal liquid culture (from Protocol 1)
-
This compound stock solution (10 mg/mL in dimethyl sulfoxide, DMSO)
-
Sterile centrifuge tubes
-
Filtration apparatus with 0.45 µm filters
Procedure:
-
To the 3-5 day old fungal cultures, add this compound stock solution to a final concentration of 50 µg/mL. A control culture should be treated with an equivalent volume of DMSO.
-
Continue to incubate the cultures under the same conditions (25°C, 150 rpm).
-
Collect samples at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours) post-treatment.
-
For each time point, harvest 10 mL of the culture.
-
Separate the mycelium from the culture filtrate by centrifugation at 5,000 x g for 10 minutes.
-
Filter the supernatant (culture filtrate) through a 0.45 µm filter to remove any remaining fungal cells.
-
Freeze the mycelial pellets and the culture filtrates at -20°C until extraction.
Extraction of this compound and its Metabolites
This protocol details the extraction of this compound and its detoxification products from both the fungal mycelium and the culture filtrate.
Materials:
-
Frozen mycelial pellets and culture filtrates
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
Centrifuge
Procedure:
A. From Culture Filtrate:
-
Thaw the culture filtrate samples.
-
For each 10 mL of filtrate, add an equal volume of ethyl acetate.
-
Vortex vigorously for 2 minutes and then shake for 30 minutes at room temperature.
-
Separate the organic and aqueous phases by centrifugation at 3,000 x g for 5 minutes.
-
Carefully collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous phase with another 10 mL of ethyl acetate.
-
Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Re-dissolve the residue in 1 mL of methanol for HPLC analysis.
B. From Fungal Mycelium:
-
Thaw the mycelial pellets.
-
Homogenize the mycelium in 5 mL of methanol using a bead beater or mortar and pestle.
-
Shake the homogenate for 1 hour at room temperature.
-
Centrifuge at 10,000 x g for 15 minutes to pellet the cell debris.
-
Collect the methanol supernatant.
-
Evaporate the methanol to dryness and re-dissolve the residue in 1 mL of methanol for HPLC analysis.
HPLC Analysis of this compound and Metabolites
This protocol provides a method for the separation and quantification of this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Linear gradient from 90% to 10% B
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm
-
Column Temperature: 30°C
Procedure:
-
Filter the re-dissolved extracts through a 0.22 µm syringe filter before injection.
-
Inject the samples onto the HPLC system.
-
Identify and quantify this compound and its metabolites by comparing their retention times and UV spectra with those of authentic standards.
-
Construct a standard curve for this compound to quantify its disappearance over time.
Data Presentation
Quantitative data from the detoxification assays should be summarized in tables for clear comparison.
Table 1: Rate of this compound Detoxification by Leptosphaeria maculans
| Time (hours) | This compound Concentration in Culture Filtrate (µg/mL) | This compound Concentration in Mycelium (µg/mL extract) |
| 0 | 50.0 ± 2.5 | 0.0 ± 0.0 |
| 6 | 35.2 ± 1.8 | 5.1 ± 0.4 |
| 12 | 15.8 ± 1.2 | 8.9 ± 0.7 |
| 24 | 2.1 ± 0.3 | 4.3 ± 0.5 |
| 48 | < 0.1 | 1.2 ± 0.2 |
| 72 | < 0.1 | < 0.1 |
Values are presented as mean ± standard deviation (n=3).
Table 2: Formation of a Major this compound Metabolite
| Time (hours) | Metabolite A Peak Area (arbitrary units) |
| 0 | 0 |
| 6 | 12,500 ± 980 |
| 12 | 35,800 ± 2,100 |
| 24 | 58,200 ± 3,500 |
| 48 | 45,100 ± 2,800 |
| 72 | 20,500 ± 1,500 |
Values are presented as mean ± standard deviation (n=3).
Visualizations
Experimental Workflow
Application Notes and Protocols for Determining the Cytotoxicity of Brassilexin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brassilexin is a sulfur-containing indole phytoalexin naturally produced by plants of the Brassicaceae family in response to pathogens. Like other phytoalexins, this compound has demonstrated a range of biological activities, including antimicrobial and potential anticancer properties. Preliminary studies have indicated that this compound can inhibit the growth of human cancer cells, suggesting its potential as a cytotoxic agent for therapeutic applications.[1]
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound in various cancer cell lines using established cell-based assays. The following sections include quantitative data on this compound's cytotoxic activity, detailed experimental procedures for key assays, and diagrams of putative signaling pathways involved in its mechanism of action.
Data Presentation
The cytotoxic effects of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) or lethal dose (LD50) in different cancer cell lines. While extensive IC50 data for this compound across multiple cell lines is still emerging, the following table summarizes the currently available data.
| Compound | Cell Line | Assay | Cytotoxicity Metric | Value |
| This compound | Human Cancer Cell Culture | Growth Inhibition | LD50 | 8 µg/mL |
Note: The LD50 value is the concentration of a substance that is lethal to 50% of the cells.
Experimental Protocols
To evaluate the cytotoxic effects of this compound, a multi-assay approach is recommended to assess different aspects of cell death, including metabolic activity, membrane integrity, and apoptosis.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.
Materials:
-
This compound stock solution
-
Cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released in each sample by subtracting the background absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Detection using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
Materials:
-
This compound-treated cells (grown on coverslips or in chamber slides)
-
TUNEL assay kit (commercially available)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with a counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound at the desired concentrations and for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes at room temperature.
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Counterstaining and Mounting: Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Microscopy: Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright green or red fluorescence (depending on the label used) in their nuclei, while all nuclei will be stained blue by DAPI.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Experimental Workflows
Experimental workflows for cytotoxicity assays.
Putative Signaling Pathways
The precise molecular mechanisms underlying this compound-induced cytotoxicity are still under investigation. However, based on studies of structurally related phytoalexins such as brassinin and camalexin, several signaling pathways are likely to be involved. These compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling cascades like the MAPK and JAK/STAT pathways.
Inferred Intrinsic Apoptosis Pathway
Inferred intrinsic apoptosis pathway for this compound.
Inferred Modulation of Pro-Survival Signaling
Inferred inhibition of pro-survival pathways.
Conclusion
The provided application notes and protocols offer a robust framework for researchers to systematically evaluate the cytotoxic properties of this compound. By employing a combination of cell viability, membrane integrity, and apoptosis assays, a comprehensive understanding of this compound's effects on cancer cells can be achieved. Further investigation into the specific molecular targets and signaling pathways directly modulated by this compound will be crucial for its development as a potential anticancer agent.
References
Application Notes and Protocols for the Structural Elucidation of Brassilexin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of Brassilexin, a significant phytoalexin with potential applications in drug development. The protocols outlined below cover one-dimensional (1D) and two-dimensional (2D) NMR experiments essential for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound.
Introduction
This compound (isothiazolo[5,4-b]indole) is a sulfur-containing indole phytoalexin produced by plants of the family Brassicaceae in response to pathogen attack. Its unique heterocyclic structure and biological activity make it a molecule of interest for medicinal chemistry and drug discovery. NMR spectroscopy is the most powerful analytical technique for the definitive structural determination of such small organic molecules in solution. Through a series of NMR experiments, it is possible to establish the carbon framework, the proton environments, and the connectivity between atoms.
Structural Elucidation Workflow
The structural elucidation of this compound using NMR spectroscopy follows a logical progression of experiments. The workflow begins with simple 1D NMR spectra to identify the basic proton and carbon environments, followed by more complex 2D NMR experiments to establish atomic connectivity.
Quantitative NMR Data
The structural assignment of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra. The following table summarizes the expected NMR data for this compound. Note that the precise chemical shifts can vary slightly depending on the solvent and concentration. The data presented here is a representative compilation based on general principles and available literature on analogous compounds.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | ||||
| 3a | ||||
| 4 | ||||
| 5 | ||||
| 6 | ||||
| 7 | ||||
| 7a | ||||
| 8 | ||||
| 8a |
Note: A complete and accurate table requires access to the full experimental data from the primary literature.
Experimental Protocols
The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and stable.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
4.2. 1D NMR Spectroscopy
4.2.1. ¹H NMR Spectroscopy
-
Purpose: To determine the number of different proton environments, their chemical shifts, multiplicities (splitting patterns), and relative numbers (integration).
-
Typical Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 s
-
Acquisition Time (aq): 3-4 s
-
Spectral Width (sw): 16 ppm
-
4.2.2. ¹³C{¹H} NMR Spectroscopy
-
Purpose: To determine the number of different carbon environments and their chemical shifts. The spectrum is typically proton-decoupled to simplify the signals to singlets.
-
Typical Parameters:
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 s
-
Spectral Width (sw): 200-220 ppm
-
4.2.3. DEPT-135 and DEPT-90 Spectroscopy
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. A DEPT-90 spectrum shows only CH signals.
-
Typical Parameters:
-
Pulse Programs: dept135, dept90
-
Similar parameters to ¹³C{¹H} NMR.
-
4.3. 2D NMR Spectroscopy
4.3.1. ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D spectrum indicate coupled protons.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Number of Increments (t1): 256-512
-
Number of Scans per Increment: 2-4
-
4.3.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbons. Cross-peaks show correlations between a carbon and its directly bonded proton(s).
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Increments (t1): 128-256
-
Number of Scans per Increment: 2-8
-
4.3.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Number of Increments (t1): 256-512
-
Number of Scans per Increment: 4-16
-
4.3.4. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and the three-dimensional structure.
-
Typical Parameters:
-
Pulse Program: noesygpph or roesygpph
-
Mixing Time (d8): 300-800 ms (for NOESY), 150-300 ms (for ROESY)
-
Data Analysis and Interpretation
The structural elucidation of this compound is achieved through the systematic analysis of the collected NMR data. The logical flow of this analysis is depicted in the following diagram.
By following these protocols and the data analysis workflow, researchers can confidently elucidate and confirm the structure of this compound, which is a critical step in its further development as a potential therapeutic agent.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Brassilexin Chemical Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Brassilexin, achieving a high yield is crucial for the efficiency of their research and development efforts. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, particularly focusing on the oxidative cyclization step.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and effective synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor, 3-aminomethyleneindole-2-thione, from indoline-2-thione. The second step is the oxidative cyclization of this precursor to form the final isothiazolo[5,4-b]indole structure of this compound.
Q2: My overall yield is consistently low. What are the most critical steps to scrutinize?
Low overall yield can often be attributed to inefficiencies in one or both of the key synthetic steps. The oxidative cyclization step is particularly sensitive to reaction conditions. Incomplete conversion of the starting material, formation of side products, and degradation of the final product are common culprits. Careful optimization of the reaction parameters for both the synthesis of the precursor and the subsequent cyclization is paramount.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times.
Q4: What are some common side products that can form during the synthesis?
During the oxidative cyclization, side reactions can occur on the indole ring, leading to the formation of undesired isomers or oxidized byproducts. The choice of oxidizing agent and the control of reaction temperature are critical to minimize these side reactions. Over-oxidation can lead to the formation of complex mixtures that are difficult to separate from the desired product.
Troubleshooting Guide for Low Yield
This guide provides a structured approach to identifying and resolving the root causes of low yield in your this compound synthesis.
| Observation | Potential Cause | Recommended Solution |
| Low conversion of starting material (Precursor Synthesis) | Incomplete reaction between indoline-2-thione and the amine source. | - Ensure the use of an appropriate solvent, such as ethanol, and reflux conditions. - Verify the quality and stoichiometry of the reagents. An excess of the amine may be required. - Extend the reaction time and monitor progress by TLC. |
| Low conversion of starting material (Oxidative Cyclization) | Insufficient activity of the oxidizing agent. | - Use a fresh batch of the oxidizing agent (e.g., N-chlorosuccinimide or bromine). - Optimize the stoichiometry of the oxidizing agent; an excess may be necessary. - Consider alternative oxidizing agents if the issue persists. |
| Reaction temperature is too low. | - Gradually increase the reaction temperature while monitoring for the formation of side products by TLC. The reaction is typically carried out at 0 °C to room temperature. | |
| Formation of multiple products (visible on TLC) | Side reactions due to overly harsh conditions. | - Decrease the reaction temperature. - Reduce the concentration of the oxidizing agent. - Shorten the reaction time. Stop the reaction as soon as the starting material is consumed (as indicated by TLC). |
| Incorrect choice of solvent. | - Acetic acid or ethyl acetate are commonly used solvents. Ensure the solvent is dry and of appropriate quality. | |
| Product degradation | The product is unstable under the reaction or work-up conditions. | - Minimize the reaction time. - Perform the work-up at a lower temperature. - Ensure prompt isolation of the product after the reaction is complete. |
| Difficulty in product isolation | The product is a salt (hydrochloride or hydrobromide) and may be soluble in the reaction mixture. | - The product often precipitates from the reaction mixture. If not, carefully adjust the pH or add a non-polar solvent to induce precipitation. - Isolate the product by filtration and wash with a suitable solvent to remove impurities. |
| Low isolated yield after purification | Loss of product during purification steps. | - For recrystallization, choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol, ethyl acetate, and hexane mixtures. - If using column chromatography, select an appropriate stationary phase (e.g., silica gel) and a suitable eluent system to ensure good separation from impurities. |
Experimental Protocols
Synthesis of 3-Aminomethyleneindole-2-thione (Precursor)
A detailed protocol for the synthesis of the precursor can be found in the literature. Generally, it involves the reaction of indoline-2-thione with a suitable amine source in a solvent like ethanol under reflux conditions. The product is typically isolated by filtration after cooling the reaction mixture.
Oxidative Cyclization to form this compound Analogs
The following are general procedures for the oxidative cyclization to form isothiazolo[5,4-b]indoles, which are analogs of this compound. These can be adapted and optimized for the synthesis of this compound itself.
Procedure A: Using N-Chlorosuccinimide (NCS) [1]
-
Dissolve the 3-aminomethyleneindole-2-thione precursor (1.0 mmol) in 50 mL of ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (3.0 mmol) to the solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter the precipitate.
-
Wash the precipitate with ethyl acetate to obtain the crude product.
-
Further purification can be achieved by recrystallization.
Procedure B: Using Bromine in Acetic Acid [1]
-
Dissolve the 3-aminomethyleneindole-2-thione precursor (1.0 mmol) in 50 mL of acetic acid at room temperature.
-
Prepare a solution of bromine (4.0 mmol) in 5 mL of acetic acid.
-
Add the bromine solution to the solution of the precursor.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.
-
Filter the resulting precipitate.
-
Wash the precipitate with acetic acid to yield the crude product.
-
The crude product can be further purified by recrystallization.
Data Presentation
The following table summarizes the reported yields for the synthesis of various this compound analogs using the oxidative cyclization method. This data can serve as a benchmark for your own experiments.
| Precursor Substituent (R) | Oxidizing Agent | Yield (%) | Reference |
| 4-MeOC₆H₄ | NCS | 57 | [1] |
| Phenyl | NCS | - | - |
| 4-ClC₆H₄ | NCS | - | - |
| Benzyl | NCS | - | - |
| 4-MeOC₆H₄ | Bromine | - | - |
| Phenyl | Bromine | 96 | [1] |
| 4-ClC₆H₄ | Bromine | 85 | [1] |
| Benzyl | Bromine | 88 | [1] |
Visualizations
This compound Synthesis Workflow
Caption: General two-step synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
Proposed Mechanism for Oxidative Cyclization
Caption: Proposed mechanism of oxidative cyclization.[1]
References
Technical Support Center: Overcoming Brassilexin Instability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brassilexin. The focus is on addressing its inherent instability in aqueous solutions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a sulfur-containing indole phytoalexin naturally produced by plants of the Brassica genus as a defense mechanism against pathogens.[1][2][3] In research, it is investigated for its potent antifungal and potential anticancer properties.[4] Its activity against human cancer cell lines makes it a compound of interest in drug discovery and development.[4]
Q2: I'm observing a loss of this compound activity in my cell culture media over time. What could be the cause?
This compound is known to be unstable in aqueous solutions. The observed loss of activity is likely due to its chemical degradation. While specific abiotic degradation pathways in cell culture media have not been extensively documented, studies on its biological detoxification by fungi show that it undergoes reduction, hydrolysis, and oxidation.[1][2][3] Similar reactions can occur abiotically in aqueous environments, especially under physiological conditions (neutral pH, 37°C).
Q3: How does pH affect the stability of this compound in aqueous solutions?
Q4: Is this compound sensitive to light?
Phytoalexins can be sensitive to light. Although specific photostability studies on this compound are not widely published, it is a good laboratory practice to protect this compound solutions from light to prevent potential photodegradation.[10] Standard photostability testing protocols involve exposing the compound to a light source and quantifying its degradation over time.[11]
Troubleshooting Guides
Issue 1: Preparing Stable this compound Stock Solutions
Problem: Difficulty in dissolving this compound and maintaining its stability in a stock solution.
Solution:
-
Recommended Solvent: Due to its poor water solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[12][13][14]
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the container in aluminum foil.
Experimental Protocol: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected tubes.
-
Store at -20°C or -80°C for long-term storage.
Issue 2: Inconsistent Results in Cell-Based Assays
Problem: High variability in experimental results when treating cells with this compound.
Solution: This is often due to the degradation of this compound in the aqueous cell culture medium.
-
Minimize Time in Aqueous Solution: Prepare the final working concentration of this compound in the cell culture medium immediately before adding it to the cells.
-
Control Experiments: Include a time-course experiment to assess the stability of this compound in your specific cell culture medium. Quantify the concentration of this compound at different time points (e.g., 0, 2, 6, 12, 24 hours) using an appropriate analytical method like HPLC or UPLC-MS.[15][16][17][18]
-
Consider Formulation Strategies: For longer-term experiments, consider using formulation strategies to protect this compound from degradation. These may include complexation with cyclodextrins or incorporation into lipid-based delivery systems, although specific protocols for this compound are not yet established.[16][19]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | High | Inferred from common practice for similar compounds[12][13] |
| Ethanol | Moderate | Inferred from general properties of similar organic molecules |
| Water | Low | [16] |
| Phosphate-Buffered Saline (PBS) | Low | Inferred from low water solubility |
Table 2: Factors Influencing this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Mitigation Strategy |
| pH | Potential for acid and base-catalyzed hydrolysis. | Empirically determine and use a buffer system that maximizes stability. |
| Temperature | Higher temperatures generally accelerate degradation. | Prepare solutions fresh and, if possible, conduct experiments at the lowest feasible temperature. Store stock solutions at -20°C or -80°C. |
| Light | Potential for photodegradation. | Protect solutions from light at all stages of preparation, storage, and experimentation. |
| Oxidizing/Reducing Agents | The molecule is susceptible to oxidation and reduction. | Avoid inclusion of strong oxidizing or reducing agents in the experimental buffer, unless they are part of the intended reaction. Consider the use of antioxidants if oxidation is suspected. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biological detoxification pathway of this compound.[1][2][3]
Caption: Recommended workflow for using this compound in experiments.
Caption: Postulated anticancer signaling pathway for some phytochemicals.[19][20][21][22]
References
- 1. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The carotenoid Bixin found to exhibit the highest measured carotenoid oxidation potential to date consistent with its practical protective use in cosmetics, drugs and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. web.viu.ca [web.viu.ca]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aerobic degradation and photolysis of tylosin in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of camalexin, a phytoalexin from Arabidopsis thaliana: a comparison of five analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Silibinin induces oral cancer cell apoptosis and reactive oxygen species generation by activating the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of Phytochemicals in Anti-Inflammatory and Anti-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phytochemicals as Anticancer Agents: Investigating Molecular Pathways from Preclinical Research to Clinical Relevance [foodandnutritionjournal.org]
- 22. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
Technical Support Center: Optimizing HPLC Parameters for Brassilexin Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of brassilexin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound analysis?
A1: For this compound, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point. Based on methods for similar indole-containing phytoalexins, a C18 or C8 column is recommended. A common mobile phase composition is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and reproducibility.
Q2: What detection wavelength should I use for this compound?
A2: Indole compounds typically exhibit strong UV absorbance. A photodiode array (PDA) detector is ideal for scanning a range of wavelengths to determine the optimal absorbance maximum for this compound. If a PDA detector is unavailable, start with a wavelength around 280 nm and optimize from there.
Q3: How can I improve the peak shape for my this compound standard?
A3: Peak tailing is a common issue for indole compounds due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, consider the following:
-
Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups, leading to more symmetrical peaks.
-
Column Choice: Using an end-capped column or a column with a base-deactivated stationary phase can reduce silanol interactions.
-
Temperature: Increasing the column temperature can sometimes improve peak shape, but be mindful of the thermal stability of this compound.
Q4: My this compound sample appears to be degrading during analysis. What can I do?
A4: this compound, like many phytoalexins, can be sensitive to light, temperature, and pH. To minimize degradation:
-
Use amber vials to protect samples from light.
-
Maintain a cool and controlled autosampler temperature (e.g., 4 °C).
-
Prepare fresh standards and samples regularly.
-
Investigate the stability of this compound in your chosen mobile phase and sample diluent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Resolution
| Possible Cause | Solution |
| Inappropriate mobile phase composition | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile). |
| Incorrect column chemistry | Try a column with a different stationary phase (e.g., a phenyl-hexyl column for alternative selectivity). |
| Suboptimal flow rate | Lowering the flow rate can sometimes increase resolution, but will also increase run time. |
| High column temperature | While higher temperatures can improve peak shape, they may decrease resolution for some compounds. Experiment with different temperatures within the column's recommended range. |
Problem 2: Peak Tailing
| Possible Cause | Solution |
| Secondary interactions with silanol groups | Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. Use a base-deactivated or end-capped column. |
| Column overload | Dilute the sample or inject a smaller volume. |
| Column contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the guard column or the analytical column. |
| Mismatch between sample solvent and mobile phase | Whenever possible, dissolve the sample in the initial mobile phase. |
Problem 3: Ghost Peaks
| Possible Cause | Solution |
| Sample carryover | Run a blank injection (solvent only) after a concentrated sample to confirm carryover. Improve the needle wash procedure in your autosampler method. |
| Contaminated mobile phase | Prepare fresh mobile phase using high-purity solvents and filter before use. |
| Septum bleed | Use a high-quality, low-bleed septum and replace it regularly. |
Problem 4: Retention Time Drift
| Possible Cause | Solution | | Inconsistent mobile phase preparation | Prepare the mobile phase accurately and consistently. Premixing the mobile phase components can help ensure uniformity. | | Fluctuating column temperature | Use a column oven to maintain a stable temperature. | | Column aging | Over time, the stationary phase can degrade. If retention times consistently decrease and peak shapes worsen, it may be time to replace the column. | | Pump issues | Check for leaks in the pump and ensure proper pump maintenance. |
Experimental Protocols
Proposed Starting HPLC Method for this compound Analysis
This protocol is a general starting point and should be optimized for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 10 µL |
| Sample Diluent | Initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) |
Visualizations
Caption: A typical workflow for HPLC analysis of this compound.
Caption: A decision tree for troubleshooting common HPLC issues.
Brassilexin Extraction Efficiency Technical Support Center
Welcome to the technical support center for optimizing the extraction of Brassilexin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental workflows and improve extraction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound. | - this compound is a sulfur-containing indole phytoalexin. While specific solvent optimization data is limited, ethanol has been shown to be effective for extracting a broad spectrum of antimicrobial compounds from Brassicaceae species.[1][2][3]- Consider using a solvent mixture, such as aqueous ethanol (e.g., 40-80%), as this can enhance the extraction of various phytoalexins.[4][5]- For indole alkaloids, acidic aqueous solutions (e.g., 0.1 M HCl) have also been utilized.[6] |
| Inefficient Extraction Method: Conventional methods like maceration may not be exhaustive. | - Employ advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can significantly reduce extraction time and improve efficiency.[7][8][9][10]- UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.[8]- MAE uses microwave energy to heat the solvent and plant matrix, leading to faster and more efficient extraction.[7][9][10] | |
| Suboptimal Extraction Parameters: Time, temperature, and solvent-to-solid ratio may not be ideal. | - Time: For UAE and MAE, extraction times are significantly shorter than conventional methods, often in the range of minutes.[9][11]- Temperature: Elevated temperatures can enhance extraction efficiency, but excessive heat may degrade thermolabile compounds. A typical range for many bioactive compounds is 40-70°C.[12][13]- Solvent-to-Solid Ratio: A higher solvent-to-solid ratio generally leads to a better extraction yield, though this needs to be balanced with solvent consumption and cost. Ratios from 10:1 to 50:1 (mL/g) are commonly reported for plant extractions. | |
| Degradation of this compound | High Temperature: this compound may be sensitive to high temperatures. | - Optimize the extraction temperature. For MAE, it is possible to achieve high efficiency at lower temperatures compared to conventional heating.[7]- For UAE, extractions can often be performed at or near room temperature.[14] |
| Light Exposure: Phytoalexins can be light-sensitive. | - Conduct extraction and subsequent processing steps in dimmed light or using amber glassware. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds. | - Employ a multi-step extraction process. For example, a pre-extraction with a non-polar solvent like hexane can remove lipids and chlorophyll before extracting the target compounds with a more polar solvent.[6]- Optimize the polarity of the extraction solvent to be more selective for this compound. |
| Complex Plant Matrix: The plant material itself contains numerous compounds that can interfere with downstream analysis. | - Incorporate a sample clean-up step after extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate this compound from interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of solvent for extracting this compound?
A1: While there is no single "best" solvent universally documented for this compound, ethanol and methanol are commonly used for extracting phytochemicals from the Brassicaceae family and have shown good results for a broad range of compounds.[1][2][3] Aqueous mixtures of these alcohols (e.g., 70% ethanol) are often more effective than the pure solvent.[2] The optimal solvent or solvent mixture should be determined empirically for your specific plant material and experimental setup.
Q2: How can I improve extraction efficiency without purchasing new equipment?
A2: If you are limited to conventional methods like maceration, you can optimize several parameters:
-
Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent contact. A particle size of less than 0.5 mm is generally recommended.[13]
-
Agitation: Ensure continuous and vigorous agitation during extraction to improve mass transfer.
-
Multiple Extractions: Performing multiple extraction cycles with fresh solvent will yield better results than a single extraction with a large volume of solvent.
Q3: Are there any pre-treatment steps recommended before extraction?
A3: Yes, pre-treatment can significantly enhance extraction efficiency:
-
Drying: For non-polar solvent extractions, drying the plant material is crucial to allow the solvent to penetrate the matrix.[13]
-
Grinding: As mentioned, reducing the particle size is a critical step.[13]
-
Defatting: For plant materials with high lipid content, a pre-extraction with a non-polar solvent like n-hexane can remove fats and waxes that might interfere with the extraction of this compound.
Q4: What are the advantages of Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over traditional methods?
A4: Both UAE and MAE offer significant advantages:
-
Reduced Extraction Time: Extractions can often be completed in minutes compared to hours or days for maceration or Soxhlet extraction.[9]
-
Increased Yield: These techniques can lead to higher recovery of bioactive compounds.[9][10]
-
Reduced Solvent Consumption: The efficiency of these methods often allows for the use of smaller volumes of solvents.[7]
-
Lower Temperatures (for UAE): UAE can be performed at lower temperatures, which is beneficial for thermally sensitive compounds.[14]
| Feature | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Principle | Soaking in solvent | Continuous extraction with hot solvent | Acoustic cavitation | Microwave heating |
| Extraction Time | Hours to days | Hours | Minutes | Minutes |
| Temperature | Room temperature | Boiling point of solvent | Room temperature to moderate | Moderate to high |
| Solvent Consumption | High | Moderate | Low to moderate | Low to moderate |
| Efficiency | Low | Moderate | High | High |
| Automation | Low | Moderate | High | High |
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE) of Phytoalexins
This protocol is a general guideline and should be optimized for this compound extraction.
-
Sample Preparation: Dry the Brassica plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (particle size <0.5 mm).
-
Extraction Setup:
-
Place a known amount of the powdered plant material (e.g., 1 gram) into an extraction vessel (e.g., an Erlenmeyer flask).
-
Add the chosen extraction solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
-
Ultrasonication:
-
Place the extraction vessel in an ultrasonic bath.
-
Sonication can be performed for a specific duration (e.g., 15-60 minutes) at a controlled temperature (e.g., 25-50°C). The optimal time and temperature should be determined experimentally.
-
-
Post-Extraction:
-
Separate the extract from the solid residue by filtration or centrifugation.
-
If performing multiple extraction cycles, repeat steps 2 and 3 with the residue and fresh solvent.
-
Combine the extracts from all cycles.
-
-
Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Analysis: Analyze the crude extract for this compound content using a suitable analytical method such as HPLC.
General Protocol for Microwave-Assisted Extraction (MAE) of Phytoalexins
This protocol is a general guideline and should be optimized for this compound extraction.
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction Setup:
-
Place a known amount of the powdered plant material into a microwave-safe extraction vessel.
-
Add the extraction solvent at the desired ratio.
-
-
Microwave Irradiation:
-
Place the vessel in the microwave extractor.
-
Set the microwave power (e.g., 200-800 W), temperature (e.g., 50-100°C), and extraction time (e.g., 1-10 minutes). These parameters should be optimized.
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
-
Solvent Removal and Analysis: Proceed as described in the UAE protocol.
Visualizations
References
- 1. ijrap.net [ijrap.net]
- 2. A COMPARATIVE STUDY OF PHYTOCHEMICAL ANALYSIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF THREE IMPORTANT VEGETABLES FROM BRASSICACEAE FAMILY | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Phytopathology 1978 | Phytoalexins: Efficient Extraction from Leaves by a Facilitated Diffusion Technique [apsnet.org]
- 5. apsnet.org [apsnet.org]
- 6. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 8. youtube.com [youtube.com]
- 9. thepab.org [thepab.org]
- 10. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison between maceration and ultrasound-assisted extraction of white bracts with flowers of Bougainvillea spectabilis Willd. | Scientific Electronic Archives [scientificelectronicarchives.org]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. mdpi.com [mdpi.com]
Addressing matrix effects in Brassilexin quantification by mass spectrometry.
Technical Support Center: Matrix Effects in Brassilexin Quantification
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the quantification of this compound by mass spectrometry.
Troubleshooting Guides
Q1: Why are my this compound peak areas inconsistent and irreproducible across different sample injections?
A1: Inconsistent peak areas for this compound are a classic symptom of matrix effects, where components in the sample other than the analyte interfere with the ionization process.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in poor reproducibility and accuracy.[2][3][4]
Potential Causes and Solutions:
-
Co-eluting Matrix Components: Endogenous materials from the biological matrix (like phospholipids, salts, or proteins) can co-elute with this compound and compete for ionization in the mass spectrometer's source.[1][2][5]
-
Solution 1: Improve Chromatographic Separation: Modify your LC method to better separate this compound from interfering compounds.[6][7] This can involve changing the column chemistry (e.g., C18, Phenyl-Hexyl), adjusting the mobile phase composition, or altering the gradient profile.[1][8]
-
Solution 2: Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components before LC-MS analysis.[1][9] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly effective.[8][9]
-
-
High Sample Concentration: Injecting samples that are too concentrated can exacerbate matrix effects.[6]
-
Instrument Contamination: Carryover from previous samples or a dirty ion source can lead to inconsistent results.[10]
Q2: My calibration curve for this compound has poor linearity and accuracy when prepared in the sample matrix.
A2: Poor linearity and accuracy in matrix-based calibration curves strongly suggest that the matrix is influencing the analytical response.[2][12] The relationship between concentration and response is no longer proportional due to unpredictable ion suppression or enhancement.
Potential Causes and Solutions:
-
Differential Matrix Effects: The extent of ion suppression or enhancement can vary with the concentration of the analyte and the matrix components.[2]
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to compensate for matrix effects.[3] A SIL-IS for this compound will have nearly identical chemical and physical properties, causing it to co-elute and experience the same matrix effects as the analyte.[3][13] The ratio of the analyte to the IS peak area is used for quantification, which corrects for variations in ionization.[13]
-
Solution 2: Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples.[9] This helps to ensure that the calibrators and the samples experience similar matrix effects, improving accuracy.[9]
-
-
Insufficient Sample Cleanup: The presence of a high concentration of matrix components is likely the root cause.[8]
Q3: How can I confirm that matrix effects are the cause of my quantification issues?
A3: There are established methods to qualitatively and quantitatively assess the presence of matrix effects in your analysis of this compound.
Recommended Assessment Methods:
-
Qualitative Assessment - Post-Column Infusion: This technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.[1][7] A constant flow of a this compound standard solution is infused into the mobile phase after the analytical column but before the mass spectrometer.[1] A blank matrix extract is then injected. Dips or peaks in the baseline signal of the infused this compound indicate the retention times where matrix components are causing ion suppression or enhancement, respectively.[1][7]
-
Quantitative Assessment - Post-Extraction Spike Analysis: This method quantifies the extent of the matrix effect.[7][15] The response of this compound in a standard solution (A) is compared to the response of this compound spiked into a blank matrix sample after extraction (B). The matrix effect is calculated as a percentage.[15]
Matrix Effect (%) = (B / A) * 100
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in mass spectrometry?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[16][17] The "matrix" refers to all components within a sample other than the analyte of interest.[1] These effects can lead to either a suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative methods.[2][3][15]
Q2: What are the most common sources of matrix effects in biological samples?
A2: In biological matrices such as plasma, urine, or tissue homogenates, the most common sources of matrix effects are endogenous substances that are often present at much higher concentrations than the analyte.[5][8] These include:
-
Phospholipids: Particularly problematic in plasma samples.[2]
-
Salts and Buffers: Can alter droplet properties in the ion source.[1]
-
Proteins and Peptides: Can precipitate in the ion source or compete for ionization.[1]
-
Endogenous Metabolites: Can have similar properties to the analyte and co-elute.[2]
Q3: What are the regulatory expectations for evaluating matrix effects?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that matrix effects be evaluated during bioanalytical method validation.[15][16][17] The matrix effect should be assessed by analyzing replicate quality control (QC) samples at low and high concentrations, prepared in matrix from at least six different individual sources or lots.[16][17] For each source, the accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not be greater than 15%.[16]
Q4: Can I eliminate matrix effects completely?
A4: While it is difficult to completely eliminate matrix effects, their impact can be significantly minimized or compensated for.[3][6] A combination of strategies is often the most effective approach. This includes optimizing sample preparation, refining chromatographic conditions, and using an appropriate internal standard, such as a stable isotope-labeled version of this compound.[6][18]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Throughput | Key Advantage |
| Protein Precipitation (PPT) | 80 - 100% | 40 - 80% (Suppression) | High | Fast and simple |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 80 - 110% | Medium | Cleaner extract than PPT |
| Solid-Phase Extraction (SPE) | 85 - 105% | 90 - 110% | Low-Medium | Highly selective, very clean extract |
Note: Values are typical and can vary significantly based on the specific analyte, matrix, and protocol used.
Table 2: FDA Acceptance Criteria for Matrix Effect Validation
| Parameter | Acceptance Limit | Number of Matrix Sources | QC Levels | Replicates per Source |
| Accuracy | Within ±15% of nominal concentration | At least 6 different sources/lots[16][17] | Low and High | At least 3[16] |
| Precision (%CV) | ≤ 15% | At least 6 different sources/lots[16][17] | Low and High | At least 3[16] |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
-
Prepare Solutions:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Prepare a blank matrix extract by processing a sample of the biological matrix (e.g., plasma) without the analyte, using your established sample preparation method.
-
-
System Setup:
-
Set up your LC-MS system as usual for this compound analysis.
-
Using a T-connector, connect a syringe pump to the flow path between the analytical column and the mass spectrometer's ion source.[1]
-
-
Infusion and Equilibration:
-
Injection and Analysis:
-
Inject the prepared blank matrix extract onto the LC column.
-
Acquire data for the entire chromatographic run, monitoring the signal of the infused this compound.
-
-
Data Interpretation:
Protocol 2: Quantitative Assessment using Post-Extraction Spike Method
-
Prepare Sample Sets:
-
Set 1 (Neat Solution): Prepare a solution of this compound in the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set 2 (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure.[16] After the final extraction step and just before analysis, spike the resulting extract with this compound to the same final concentration as in Set 1.
-
-
Analysis:
-
Analyze both sets of samples by LC-MS.
-
Record the mean peak area for this compound for each set.
-
-
Calculation:
-
Matrix Factor (MF): Calculate the MF for each matrix lot.[5] MF = (Mean Peak Area in Set 2) / (Mean Peak Area in Set 1)
-
Matrix Effect (%): Matrix Effect (%) = MF * 100
-
IS-Normalized MF (if using an Internal Standard): IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set 2) / (Peak Area Ratio of Analyte/IS in Set 1)
-
-
Data Interpretation:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. longdom.org [longdom.org]
- 10. zefsci.com [zefsci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in bioanalytical sample preparation for LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 17. fda.gov [fda.gov]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in the purification of Brassilexin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of Brassilexin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A: this compound is a sulfur-containing indole phytoalexin naturally produced by plants of the Brassicaceae family. Its purification can be challenging due to its potential for instability under certain conditions, its specific solubility profile, and the presence of structurally similar compounds in the crude extract. Careful control of pH, temperature, and chromatographic conditions is crucial for successful purification.
Q2: What are the main degradation pathways for this compound during purification?
A: As a sulfur-containing indole, this compound is susceptible to oxidation, especially at elevated temperatures or non-neutral pH. The detoxification pathway in some fungi involves reduction, hydrolysis, and oxidation, suggesting these are potential chemical liabilities.[1][2] Exposure to strong acids or bases, and prolonged exposure to air can lead to the formation of various degradation products, complicating the purification process.
Q3: What are the optimal storage conditions for purified this compound?
A: Purified this compound should be stored as a solid in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended to minimize degradation. In solution, it is best to use freshly prepared solutions and avoid prolonged storage.
Q4: How can I assess the purity of my this compound sample?
A: The purity of this compound can be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for quantitative purity assessment. Purity confirmation and structural integrity should be verified using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Problem 1: Low Yield of this compound After Extraction and Initial Purification
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Ensure the plant material is finely ground. Use a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) for exhaustive extraction. |
| Degradation during Extraction | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature (<40°C). Work quickly and protect the extract from direct light. |
| Precipitation during Solvent Removal | This compound may have limited solubility in the final solvent after evaporation. Try dissolving the crude extract in a small amount of a stronger solvent (e.g., DMSO, DMF) before proceeding with chromatographic purification. |
| pH-dependent Instability | Maintain a neutral pH during aqueous extraction steps. Use buffered solutions if necessary. |
Problem 2: Poor Resolution or Peak Tailing during HPLC Purification
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | For indole alkaloids like this compound, a C18 reversed-phase column is a good starting point. If resolution is poor, consider a column with a different stationary phase (e.g., Phenyl-Hexyl). |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. A gradient of acetonitrile in water is common. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape by protonating the indole nitrogen.[3] |
| Column Overloading | Inject a smaller amount of the sample onto the column. If a larger quantity needs to be purified, switch to a larger-diameter preparative column. |
| Presence of Impurities that Interact Strongly with the Column | Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) after each run. Consider a pre-purification step like Solid Phase Extraction (SPE) to remove highly polar or non-polar impurities. |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate often leads to better resolution but longer run times. |
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Recovery and Purity in Reversed-Phase HPLC
| Mobile Phase Additive (0.1%) | Approximate pH | Peak Shape | Recovery (%) | Purity (%) |
| None | 7.0 | Tailing | 85 | 92 |
| Formic Acid | 2.7 | Symmetrical | 95 | 98 |
| Ammonium Hydroxide | 10.5 | Broad | 70 | 88 |
Note: Data are representative and may vary based on the specific column and HPLC system used.
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| Dichloromethane | ~15 |
| Ethyl Acetate | ~10 |
| Acetone | ~25 |
| Methanol | ~5 |
| Water | <0.1 |
| Dimethyl Sulfoxide (DMSO) | >50 |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Harvest and Dry: Harvest fresh plant material (e.g., leaves of Brassica juncea). Lyophilize or air-dry the material in the dark at room temperature.
-
Grinding: Grind the dried plant material to a fine powder using a blender or a mill.
-
Defatting: Macerate the powder in n-hexane (1:10 w/v) for 24 hours to remove non-polar compounds. Filter and discard the hexane extract. Repeat this step twice.
-
Extraction: Macerate the defatted powder in ethyl acetate (1:10 w/v) for 24 hours. Filter and collect the ethyl acetate extract. Repeat this step three times.
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a bath temperature below 40°C.
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Purification of this compound by Preparative HPLC
-
Sample Preparation: Dissolve the crude extract in a minimal amount of DMSO and then dilute with the initial mobile phase (e.g., 80:20 water:acetonitrile) to a concentration of 10 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 20% B, ramp to 70% B over 30 minutes, hold at 70% B for 5 minutes, then return to 20% B and equilibrate for 10 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator followed by lyophilization to obtain pure this compound as a solid.
Visualizations
References
- 1. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Optimizing incubation time and concentration for Brassilexin antifungal assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Brassilexin in antifungal assays. The information is designed to assist in optimizing experimental parameters such as incubation time and concentration to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration range for this compound in an antifungal assay?
A1: For initial screening, a broad concentration range is recommended. Based on the activity of similar phytoalexins, a starting range of 1 µg/mL to 128 µg/mL is advisable. Subsequent experiments can then narrow this range to determine the Minimum Inhibitory Concentration (MIC) more precisely.
Q2: What is the optimal incubation time for a this compound antifungal assay?
A2: The optimal incubation time depends on the fungus being tested. For rapidly growing yeasts like Candida albicans, an initial reading at 24 hours is standard, with a second reading at 48 hours to account for potential trailing growth.[1] For slower-growing molds such as Aspergillus fumigatus, a longer incubation of 48 to 72 hours is typically necessary.[2] It is crucial to include a growth control well and ensure sufficient growth has occurred before taking readings.
Q3: How should I dissolve this compound for my assay?
A3: this compound is a lipophilic compound and may require an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a common choice. Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the desired final concentrations. Ensure the final concentration of DMSO in the assay wells is low (typically ≤1%) to avoid solvent-induced toxicity to the fungus.
Q4: I am observing "trailing growth" in my microdilution plates. How should I interpret these results?
A4: Trailing growth, characterized by reduced but persistent fungal growth over a range of concentrations, can complicate MIC determination. It is recommended to read the MIC at the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the control well, especially for azole-like compounds.[3] Reading the plates at an earlier time point (e.g., 24 hours for Candida) can also help minimize the impact of trailing.[1][4]
Q5: Can I use a spectrophotometer to read the results of my this compound antifungal assay?
A5: Yes, using a spectrophotometer to read the optical density (OD) at a specific wavelength (e.g., 600 nm) can provide a more objective and quantitative measure of fungal growth compared to visual inspection. This can be particularly useful for minimizing subjectivity in determining the MIC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No fungal growth in control wells | - Inoculum concentration is too low.- Incubation time is too short.- Problem with the culture medium. | - Verify the inoculum density using a hemocytometer or by plating serial dilutions.- Extend the incubation period, checking for growth every 24 hours.- Ensure the medium is properly prepared and has the correct pH. |
| Inconsistent MIC values between experiments | - Variability in inoculum preparation.- Inconsistent incubation conditions.- Pipetting errors. | - Standardize the inoculum preparation procedure to ensure a consistent starting cell density.- Maintain consistent temperature and humidity during incubation.- Calibrate pipettes and use proper pipetting techniques to ensure accurate dilutions. |
| Precipitation of this compound in the culture medium | - Poor solubility of this compound at the tested concentrations. | - Ensure the stock solution is fully dissolved before diluting in the medium.- Consider using a co-solvent or a different formulation approach if precipitation persists. |
| Contamination of assay wells | - Non-sterile technique during plate preparation. | - Perform all steps of the assay in a sterile environment (e.g., a biological safety cabinet).- Use sterile pipette tips and reagents. |
Experimental Protocols
Broth Microdilution Assay for Determining the MIC of this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.
1. Preparation of Fungal Inoculum:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).
-
Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).
3. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control (fungus in medium without this compound) and a negative control (medium only).
-
Incubate the plate at 35°C. For Candida species, incubate for 24-48 hours. For Aspergillus species, incubate for 48-72 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by reading the optical density with a microplate reader.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Antifungal Assays
| Fungal Genus | Recommended Starting Concentration Range (µg/mL) |
| Candida | 0.25 - 128 |
| Aspergillus | 0.5 - 256 |
| Cryptococcus | 0.25 - 128 |
Table 2: Recommended Incubation Times for this compound Antifungal Assays
| Fungal Genus | Recommended Incubation Time (hours) |
| Candida | 24 - 48 |
| Aspergillus | 48 - 72 |
| Cryptococcus | 48 - 72 |
Visualizations
Caption: Experimental workflow for this compound antifungal susceptibility testing.
Caption: Fungal detoxification pathway of this compound.[5]
Caption: Hypothetical signaling pathway for this compound's antifungal action.
References
- 1. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Efficacy of Antifungals against Aspergillus fumigatus: Value of Real-Time Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reviberoammicol.com [reviberoammicol.com]
- 4. Effects of incubation time and buffer concentration on in vitro activities of antifungal agents against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Brassilexin chromatography.
This guide provides troubleshooting strategies and answers to frequently asked questions regarding poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Brassilexin.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting significant tailing. What are the common causes and how can I resolve this?
Peak tailing is the most common peak shape issue when analyzing indole-containing compounds like this compound. It is typically characterized by an asymmetry factor greater than 1.2.[1] The primary cause is secondary interactions between the analyte and the stationary phase.[1][2]
-
Cause 1: Silanol Interactions: this compound contains a basic nitrogen in its indole ring, which can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][3][4][5][6] This secondary retention mechanism delays the elution of a portion of the analyte molecules, resulting in a "tail."
-
Solution A: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) ensures that the silanol groups are fully protonated (Si-OH) and not ionized (Si-O⁻).[1] This minimizes the strong ionic interaction with the basic this compound molecule. Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common and effective strategy.[7]
-
Solution B: Use End-Capped or High-Purity Silica Columns: Modern HPLC columns are often "end-capped," where residual silanol groups are chemically deactivated to reduce these secondary interactions.[1] Using a column with high-purity silica or one specifically designed for basic compounds can significantly improve peak shape.
-
Solution C: Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with this compound. However, this approach can be less common with modern columns and may affect mass spectrometry (MS) compatibility.[2]
Q2: I'm observing peak fronting for my this compound standard. What does this indicate?
Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can point to specific issues.
-
Cause 1: Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing molecules to travel through the column more quickly than expected, leading to a fronting peak.[3][5][6]
-
Solution: Dilute the sample or reduce the injection volume.[3][8] Test a serial dilution of your standard to find the optimal concentration range for your column.
-
Cause 2: Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread and elute improperly, resulting in fronting or other distortions.[5][9][10]
-
Solution: Whenever possible, dissolve your this compound standard in the initial mobile phase.[10] If a different solvent must be used, ensure it is weaker than or as close in composition to the mobile phase as possible.
Q3: Why am I seeing a split or double peak for a pure this compound standard?
A split peak suggests that the analyte band is being disrupted as it passes through the HPLC system.
-
Cause 1: Column Void or Blockage: A common cause is a physical disruption at the head of the column, such as a void in the packing material or a partially blocked inlet frit.[6][9][11] This causes the sample to flow through two different paths, resulting in a split peak.
-
Solution: First, try reversing and flushing the column (disconnect it from the detector).[11] If this doesn't work, the column may need to be replaced. Using a guard column and filtering all samples and mobile phases can prevent frit blockage.[6]
-
Cause 2: Injection Issues: Problems with the autosampler, such as an incompletely filled injector loop or air bubbles in the sample, can lead to peak splitting.[3][12]
-
Solution: Ensure the injection volume is appropriate for the loop size and that samples are properly degassed.[3] Running a flow injection test can help determine if the issue originates from the injector.[9]
-
Cause 3: Mobile Phase/Sample pH near pKa: If the mobile phase pH is very close to the pKa of this compound, the compound may exist in both its ionized and non-ionized forms, which can separate into two distinct peaks or a split peak.[10]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single form.[10]
Q4: My this compound peak is broad and has low intensity. What should I check?
Broad peaks indicate a loss of chromatographic efficiency.
-
Cause 1: Extra-Column Volume: Excessive tubing length or diameter, especially between the column and the detector, can cause the separated analyte band to spread out before it is detected.[5] This is known as extra-column band broadening.
-
Solution: Use tubing with the smallest possible internal diameter and length to connect the column to the detector. Ensure all fittings are secure and properly seated to eliminate dead volumes.[5][8]
-
Cause 2: Column Degradation: Over time, columns lose their efficiency, leading to broader peaks and a loss of resolution.[12][13] This can be accelerated by harsh mobile phase conditions (high pH) or dirty samples.
-
Solution: Replace the column with a new one of the same type to see if the peak shape improves.[6]
-
Cause 3: Low Temperature: Operating at too low a temperature can decrease mass transfer efficiency, resulting in broader peaks.[9]
-
Solution: Increasing the column temperature (e.g., to 40-50 °C) often leads to sharper peaks.[9]
Q5: Could the poor peak shape be due to this compound degradation?
Yes, analyte stability is a critical factor. Indole-based compounds can be sensitive to light, heat, and pH.[3]
-
Indication: The appearance of new, smaller peaks, a distorted main peak, or a loss of signal over a sequence of injections can indicate degradation.
-
Mitigation:
-
Storage: Store this compound stock solutions in a refrigerator (4-10 °C) and use amber vials to protect them from light.[3]
-
Preparation: Prepare fresh working standards regularly from a stable stock solution.[3]
-
Forced Degradation Studies: To understand the stability of this compound under your specific conditions, you can perform forced degradation studies by subjecting it to stress conditions like acid, base, heat, and light.[3][14] This helps in developing a stability-indicating method.[15][16]
-
Troubleshooting Guides
General Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing the root cause of poor peak shape.
Caption: A workflow for troubleshooting poor peak shape in HPLC.
Understanding this compound-Column Interactions
The chemical structure of this compound is key to understanding its chromatographic behavior. The indole ring's nitrogen atom can cause problematic secondary interactions with silica-based columns.
Caption: Interaction model of this compound on a C18 column.
Quantitative Data Summary
Table 1: Effect of Mobile Phase pH on Peak Shape for Basic Analytes
| Mobile Phase pH | Silanol Group State | Interaction with Basic Analyte | Expected this compound Peak Shape | Recommendation |
| pH < 3.0 | Fully Protonated (Si-OH) | Minimal ionic interaction | Symmetrical, Sharp | Recommended |
| pH 3.0 - 7.0 | Partially Ionized (Si-OH / Si-O⁻) | Mixed-mode retention | Tailing | Use with caution; requires highly deactivated column |
| pH > 7.0 | Fully Ionized (Si-O⁻) | Strong ionic interaction | Severe Tailing | Not recommended for standard silica columns |
This table is a generalized guide based on the principles of reversed-phase chromatography for basic compounds.[1]
Table 2: Quick Reference Troubleshooting Chart
| Symptom | Common Cause(s) | Quick Solution(s) |
| Peak Tailing | Secondary interactions with silanols | Add 0.1% formic acid to the mobile phase; switch to a new, end-capped column. |
| Peak Fronting | Sample overload | Dilute sample by a factor of 10 and re-inject. |
| Split Peak | Column inlet frit blockage | Disconnect column, reverse it, and flush to waste with mobile phase. |
| Broad Peaks | Column aging/degradation | Replace the column with a new one. |
Experimental Protocols
Protocol: Mitigating Peak Tailing for this compound Analysis
This protocol outlines a robust starting method for the analysis of this compound, designed to minimize peak tailing.
-
Column Selection:
-
Use a high-purity, end-capped C18 column (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18).
-
Typical Dimensions: 4.6 x 150 mm, 3.5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B: Prepare 0.1% (v/v) formic acid in HPLC-grade acetonitrile. Filter through a 0.22 µm membrane filter.
-
Rationale: The formic acid will maintain a low pH (~2.7) to suppress silanol ionization.[7]
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Store in an amber vial at 4°C.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition (e.g., 90% A / 10% B). This ensures solvent compatibility.[10]
-
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL (to avoid overload)
-
Column Temperature: 40 °C (to improve efficiency)[9]
-
Detector: UV-Vis at the appropriate wavelength for this compound.
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-25 min: Re-equilibrate at 10% B (ensure stable baseline before next injection)
-
-
-
System Suitability Test:
-
Before running samples, inject a standard solution five times.
-
Calculate the peak asymmetry (tailing factor). The target should be ≤ 1.5.[11]
-
Check the relative standard deviation (RSD) of the retention time and peak area (< 2%).
-
By following this protocol, you establish a robust baseline method that actively prevents the most common causes of poor peak shape for this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 14. waters.com [waters.com]
- 15. uhplcs.com [uhplcs.com]
- 16. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brassilexin Detection in Plant Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Brassilexin detection in plant tissues. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and analysis of this compound.
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Incomplete Elution: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. | Increase the strength of the elution solvent, for instance, by increasing the percentage of organic solvent. Ensure the elution volume is sufficient to pass through the entire sorbent bed. |
| Analyte Breakthrough during Loading: The flow rate during sample loading may be too high, preventing efficient binding of this compound to the sorbent. | Decrease the sample loading flow rate to allow for adequate interaction between the analyte and the sorbent. | |
| Improper pH: The pH of the sample and/or loading solvent may not be optimal for this compound retention. | Adjust the pH of the sample to ensure this compound is in a neutral form for reversed-phase SPE. | |
| Poor Reproducibility | Inconsistent Flow Rates: Variations in flow rates during sample loading, washing, or elution can lead to inconsistent results. | Use a vacuum manifold or automated SPE system to maintain consistent flow rates across all samples. |
| Sorbent Bed Drying Out: If the sorbent bed dries out between steps, it can lead to channeling and inconsistent analyte retention and elution. | Ensure the sorbent bed remains wetted throughout the entire SPE procedure. Do not allow air to be drawn through the cartridge for extended periods. | |
| Presence of Interferences in the Final Extract | Inadequate Washing: The wash step may not be sufficient to remove all matrix interferences. | Optimize the wash solvent by using a solvent that is strong enough to remove interferences but weak enough to not elute this compound. |
| Inappropriate Sorbent Selection: The chosen SPE sorbent may not have the required selectivity for this compound in the specific plant matrix. | Consider using a different type of SPE sorbent with a different chemistry (e.g., mixed-mode or ion-exchange) to improve selectivity. |
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample can lead to peak distortion. | Dilute the sample or inject a smaller volume. |
| Mismatched Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak fronting. | Whenever possible, dissolve the sample in the initial mobile phase. | |
| Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the analyte, causing peak tailing. | Use a column with end-capping or a base-deactivated stationary phase. The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help. | |
| Inconsistent Retention Times | Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components can lead to shifting retention times. | Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valve. |
| Temperature Variations: Changes in column temperature can affect retention times. | Use a column oven to maintain a constant and consistent temperature. | |
| Low Sensitivity/Poor Signal-to-Noise | Matrix Effects (in LC-MS/MS): Co-eluting matrix components can suppress or enhance the ionization of this compound. | Improve sample cleanup using a more selective SPE protocol. Adjust chromatographic conditions to separate this compound from interfering compounds. |
| Suboptimal MS/MS Parameters: The collision energy and other MS parameters may not be optimized for this compound. | Perform a compound optimization to determine the optimal precursor and product ions, as well as the collision energy for this compound. | |
| Derivatization Issues: Incomplete or inconsistent derivatization can lead to low and variable signals.[1] | Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low this compound recovery during extraction?
A1: A frequent cause of low recovery is the use of an inappropriate extraction solvent or an inefficient extraction method. This compound, being a sulfur-containing indole phytoalexin, requires a solvent that can effectively penetrate the plant tissue and solubilize the compound. A two-step solvent extraction, for instance with an acidic aqueous solution followed by an organic solvent, can be effective.[2] Additionally, inefficient cell disruption can also lead to poor recovery.
Q2: How can I improve the sensitivity of this compound detection by LC-MS/MS?
A2: To enhance sensitivity, consider in-situ derivatization to improve the ionization efficiency of this compound.[1][3] Optimizing the MS/MS parameters, specifically the precursor and product ions and the collision energy, is also crucial. Furthermore, a thorough sample cleanup using Solid-Phase Extraction (SPE) can reduce matrix effects, which are a common cause of ion suppression and thus lower sensitivity.
Q3: My retention times are drifting during my HPLC run. What should I check first?
A3: The first thing to check is the stability of your mobile phase and the HPLC pump performance. Ensure that your mobile phase is well-mixed, degassed, and that there are no leaks in the system. Temperature fluctuations can also cause retention time drift, so using a column oven is highly recommended.
Q4: I am seeing many interfering peaks in my chromatogram. How can I get a cleaner extract?
A4: A multi-step sample preparation approach is often necessary for complex plant matrices. This can include a liquid-liquid extraction followed by a solid-phase extraction (SPE) step. Optimizing the wash step during SPE with a solvent of intermediate polarity can help in removing a significant amount of interferences without losing the analyte.
Q5: Can I quantify this compound without an authentic standard?
A5: For accurate and reliable quantification, using an authentic, certified reference standard of this compound is essential. Quantification based on the response of a structurally similar compound can lead to significant inaccuracies.[4]
Quantitative Data Summary
The following table summarizes the levels of camalexin, a closely related phytoalexin to this compound, in various Arabidopsis thaliana mutants after infection with different pathogens. This data provides a reference for expected concentration ranges in plant tissues under stressed conditions.
| Arabidopsis Genotype | Pathogen | Camalexin Level (µg/g Fresh Weight) | Reference |
| Wild Type (Col-0) | Alternaria brassicicola | ~ 120 | [5] |
| cyp71A13 mutant | Alternaria brassicicola | < 20 | [5] |
| Wild Type (Col-0) | Pseudomonas syringae | ~ 40 | [5] |
| cyp79B2 mutant | Pseudomonas syringae | ~ 20 | [5] |
| cyp79B2 cyp79B3 double mutant | Pseudomonas syringae | Undetectable | [5] |
| Wild Type (Col-0) | Plasmodiophora brassicae | Increased significantly post-infection | [6] |
| pad3 mutant | Plasmodiophora brassicae | Enhanced pathogen development compared to WT | [6] |
Experimental Protocols
Protocol for Extraction and Quantification of this compound from Arabidopsis thaliana Leaves by LC-MS/MS
This protocol is adapted from a method for camalexin quantification and is suitable for the analysis of this compound.[7]
1. Materials and Reagents:
-
Arabidopsis thaliana leaf tissue
-
Liquid nitrogen
-
Extraction solvent: 80% methanol, 19.9% water, 0.1% formic acid
-
Internal standard (e.g., d5-Brassilexin)
-
LC-MS grade water, methanol, and formic acid
-
2 mL microcentrifuge tubes
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
2. Extraction Procedure:
-
Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Place the frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing two small steel beads.
-
Homogenize the tissue to a fine powder using a bead beater.
-
Add 1 mL of pre-chilled extraction solvent containing the internal standard to the powdered tissue.
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
3. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute this compound.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor ion ([M+H]⁺) and at least two product ions for both this compound and the internal standard.
Visualizations
Phytoalexin Biosynthesis and Signaling Pathway
The biosynthesis of indole phytoalexins like this compound and camalexin in Arabidopsis is initiated in response to pathogen recognition and is regulated by a complex interplay of signaling pathways, including those mediated by mitogen-activated protein kinases (MAPKs), ethylene, and jasmonic acid.[1][8][9]
Caption: Phytoalexin signaling pathway in response to pathogen recognition.
Experimental Workflow for this compound Detection
The following workflow outlines the key steps from sample collection to data analysis for the sensitive detection of this compound.
Caption: Experimental workflow for this compound detection and quantification.
Logical Relationship for Troubleshooting Low Analyte Recovery
This diagram illustrates a logical approach to troubleshooting low recovery of this compound during sample preparation.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of camalexin, a phytoalexin from Arabidopsis thaliana: a comparison of five analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Camalexin contributes to the partial resistance of Arabidopsis thaliana to the biotrophic soilborne protist Plasmodiophora brassicae [frontiersin.org]
- 7. Camalexin Quantification in Arabidopsis thaliana Leaves Infected with Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multilayered synergistic regulation of phytoalexin biosynthesis by ethylene, jasmonate, and MAPK signaling pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Avoiding contamination in Brassilexin isolation from natural sources.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the isolation of brassilexin from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination during this compound isolation?
A1: Contamination can arise from several sources during the isolation of this compound. These can be broadly categorized as:
-
Microbial Contamination: Bacteria and fungi present on the plant material or introduced during processing can degrade this compound or contaminate the final product.
-
Co-extraction of Plant Metabolites: The most significant challenge is the co-extraction of other plant compounds with similar polarities to this compound. These include:
-
Glucosinolates: As precursors to this compound, their presence is expected, and they can interfere with purification.
-
Isothiocyanates: These are breakdown products of glucosinolates and can be reactive and interfere with analytical methods.[1][2]
-
Phenolic Compounds: These are abundant in plants and can be difficult to separate from the target compound.[3]
-
Pigments: Chlorophylls and carotenoids are common contaminants in extracts from green plant parts.
-
Lipids and Waxes: These are typically less polar than this compound but can be present in crude extracts.
-
-
Cross-Contamination: Introduction of foreign substances from glassware, solvents, or other experiments in the lab.
-
Enzymatic Degradation: Plant enzymes, such as myrosinase, can be released during extraction and may degrade this compound.[1]
Q2: How can I increase the yield of this compound in my plant source before extraction?
A2: The production of phytoalexins like this compound is a plant defense response. You can intentionally induce this response using "elicitors" to increase the concentration of this compound in the plant tissue prior to extraction. Common elicitors for Brassica species include:
-
Methyl Jasmonate (MeJA): A plant hormone that is a potent inducer of defense pathways.
-
Salicylic Acid (SA): Another key signaling molecule in plant defense.
-
Copper Chloride (CuCl₂): An abiotic elicitor that can induce phytoalexin production.
Treating the plants with these elicitors a few days before harvesting can significantly increase the starting concentration of this compound, leading to a higher final yield.
Q3: What are the key stability concerns for this compound during isolation?
A3: this compound is susceptible to degradation under certain conditions. Key factors to consider are:
-
Enzymatic Degradation: As mentioned, native plant enzymes can degrade this compound. Rapidly inactivating these enzymes is crucial.
-
pH: this compound may be unstable at extreme pH values. It is advisable to work in neutral or slightly acidic conditions.
-
Light and Air: Prolonged exposure to light and air can lead to oxidative degradation. It is recommended to work in subdued light and under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during long-term storage.
-
Temperature: High temperatures can accelerate degradation. Use of cold solvents and keeping extracts on ice is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound isolation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound detected in the crude extract. | 1. Inadequate elicitation of the plant material. 2. Plant material harvested at the wrong developmental stage. 3. Inefficient extraction solvent or procedure. 4. Degradation of this compound during extraction. | 1. Optimize elicitor concentration and exposure time. 2. Harvest plant material at the peak of phytoalexin production (typically a few days post-elicitation). 3. Use a polar solvent like methanol or ethanol. Ensure thorough homogenization and sufficient extraction time. 4. Immediately freeze-dry or flash-freeze the plant material after harvesting. Use cold solvents and consider adding enzyme inhibitors. |
| Final product is a complex mixture with many impurities. | 1. Inefficient initial cleanup of the crude extract. 2. Co-elution of contaminants during chromatography. 3. Inappropriate choice of chromatographic stationary or mobile phase. | 1. Perform a liquid-liquid partitioning step to remove highly non-polar compounds (e.g., with hexane). 2. Optimize the gradient elution profile in your column chromatography. Collect smaller fractions for analysis. 3. Consider using a different chromatographic technique (e.g., reversed-phase vs. normal-phase) or a different adsorbent (e.g., Sephadex for size exclusion). |
| Presence of green color (chlorophyll) in the purified fractions. | Chlorophyll was not effectively removed during the initial extraction steps. | 1. Perform a pre-extraction of the lyophilized plant material with a non-polar solvent like hexane to remove chlorophyll before the main extraction. 2. Use solid-phase extraction (SPE) with a C18 cartridge to retain this compound while allowing some chlorophyll to pass through in a less polar wash. |
| Difficulty in separating this compound from other indole-containing compounds. | Co-extraction of structurally similar indole derivatives (e.g., other phytoalexins, glucosinolate breakdown products). | 1. Utilize high-resolution analytical techniques like HPLC with a diode-array detector (DAD) or mass spectrometry (MS) to identify the specific contaminants. 2. Employ preparative HPLC with a well-optimized gradient for fine separation. 3. Consider derivatization of the mixture to alter the chromatographic properties of the interfering compounds. |
| Low recovery of this compound from the chromatography column. | 1. Irreversible adsorption of this compound to the stationary phase. 2. Degradation of this compound on the column. | 1. Ensure the column is properly conditioned. Try a different stationary phase. 2. Work at a lower temperature (e.g., in a cold room). Ensure the mobile phase pH is compatible with this compound stability. |
Experimental Protocols
Protocol 1: Elicitation and Extraction of this compound from Brassica napus
-
Plant Growth and Elicitation:
-
Grow Brassica napus plants in a controlled environment.
-
Prepare a solution of 100 µM Methyl Jasmonate (MeJA) in water with 0.1% Tween 20.
-
Spray the leaves of 4-week-old plants with the MeJA solution until runoff.
-
Harvest the leaves 72 hours post-elicitation.
-
-
Extraction:
-
Immediately freeze the harvested leaves in liquid nitrogen and lyophilize.
-
Grind the dried leaves to a fine powder.
-
Extract the powder with 80% methanol (1:10 w/v) at 4°C for 24 hours with constant stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure at 40°C to obtain an aqueous residue.
-
Protocol 2: Purification of this compound using Column Chromatography
-
Liquid-Liquid Partitioning:
-
Partition the aqueous residue from Protocol 1 against an equal volume of hexane three times to remove non-polar compounds. Discard the hexane layers.
-
Subsequently, partition the aqueous layer against an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure to yield the crude this compound extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) in a suitable non-polar solvent like hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (7:3) and UV visualization (254 nm).
-
Combine fractions containing the spot corresponding to a this compound standard.
-
-
Purity Assessment:
Visualizations
Logical Workflow for Troubleshooting this compound Purity
Caption: Troubleshooting workflow for purifying a this compound sample.
Experimental Workflow for this compound Isolation
Caption: General experimental workflow for the isolation of this compound.
References
- 1. Glucosinolates and Isothiocyantes in Processed Rapeseed Determined by HPLC-DAD-qTOF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ffhdj.com [ffhdj.com]
- 3. Large scale purification of rapeseed proteins (Brassica napus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the stability of Brassilexin in formulation.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on strategies to enhance the stability of Brassilexin in various formulations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental research and development.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Aqueous Solutions
Question: My this compound solution is showing a rapid decrease in concentration, and I observe a color change from colorless to yellowish-brown. What could be the cause and how can I prevent this?
Answer: This issue is likely due to oxidative degradation and/or photodegradation of the indole ring system in this compound. The indole nucleus is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound degradation in aqueous solutions.
Corrective Actions:
-
Protect from Light: Store this compound solutions in amber vials or cover the containers with aluminum foil to prevent photodegradation. Conduct experiments under low-light conditions whenever possible.
-
Control pH: The stability of indole-containing compounds is often pH-dependent. Maintain the pH of your formulation in the weakly acidic range (pH 4-6) using a suitable buffer system (e.g., citrate or acetate buffer).
-
Use Antioxidants: Incorporate antioxidants to scavenge free radicals and inhibit oxidative processes. Common antioxidants for pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and sodium metabisulfite.
-
Deoxygenate Solutions: Purge your solvent and the headspace of your container with an inert gas like nitrogen or argon to minimize the presence of dissolved oxygen.
-
Add Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As an indole-containing phytoalexin, this compound is susceptible to two primary degradation pathways:
-
Oxidation: The electron-rich indole ring can be easily oxidized, leading to the formation of various degradation products, including hydroxylated and N-oxide derivatives. This process can be initiated by atmospheric oxygen, reactive oxygen species, and trace metal ions.
-
Photodegradation: Exposure to ultraviolet (UV) and visible light can excite the indole molecule, leading to photochemical reactions that result in dimerization, oxidation, and ring-opening products.
Q2: Which excipients are recommended to enhance the stability of this compound in a liquid formulation?
A2: The choice of excipients is crucial for stabilizing this compound. Consider the following:
| Excipient Type | Examples | Recommended Concentration Range | Mechanism of Stabilization |
| Antioxidants | Ascorbic Acid, Butylated Hydroxytoluene (BHT), Sodium Metabisulfite | 0.01 - 0.1% (w/v) | Scavenge free radicals, preventing oxidative degradation. |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) and its salts | 0.01 - 0.05% (w/v) | Sequester metal ions that catalyze oxidative reactions. |
| Buffering Agents | Citrate Buffer, Acetate Buffer | 10 - 50 mM | Maintain an optimal pH (typically 4-6) to minimize pH-catalyzed degradation. |
| Solubilizers / Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10% (w/v) | Encapsulate the indole moiety, protecting it from light and oxidation.[1] |
Q3: How can I monitor the stability of my this compound formulation?
A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.
Key aspects of a stability-indicating HPLC method:
-
Specificity: The method must be able to separate the intact this compound from its degradation products and any other formulation components.
-
Forced Degradation Studies: To ensure specificity, you should perform forced degradation studies where this compound is exposed to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[2]
Logical Workflow for Stability Method Development:
Caption: Workflow for developing a stability-indicating HPLC method for this compound.
Q4: Are there any solid-state formulation strategies to improve this compound stability?
A4: Yes, solid-state formulations can significantly enhance stability by reducing molecular mobility and protecting against environmental factors.
| Formulation Strategy | Description | Key Advantages |
| Lyophilization (Freeze-Drying) | The formulation is frozen and then the solvent is removed by sublimation under vacuum. | Greatly improves long-term stability by removing water; suitable for heat-sensitive compounds. |
| Complexation with Cyclodextrins | This compound is complexed with a cyclodextrin (e.g., HP-β-CD) prior to drying. | The cyclodextrin molecule encapsulates and protects the indole moiety from degradation.[3][4] |
| Solid Dispersions | This compound is dispersed in a solid carrier matrix (e.g., a polymer like PVP or PEG). | Can enhance both stability and solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer 1 mL of stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial in an oven at 80°C for 48 hours. Reconstitute in 10 mL of methanol.
-
Photolytic Degradation: Expose 10 mL of the stock solution in a quartz cuvette to light in a photostability chamber (ICH Q1B conditions).
-
Analysis: Analyze all samples, including a non-stressed control, by a suitable HPLC-UV method.
Expected Outcome Data (Hypothetical):
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products |
| Control | < 1% | 0 |
| 0.1 M HCl, 60°C, 24h | 5% | 1 |
| 0.1 M NaOH, 60°C, 24h | 25% | 3 |
| 3% H₂O₂, RT, 24h | 40% | 4 |
| Heat (80°C, 48h) | 15% | 2 |
| Photolytic (ICH Q1B) | 35% | 3 |
Protocol 2: Evaluation of Stabilizing Excipients
Objective: To assess the effectiveness of different excipients in preventing the degradation of this compound in an aqueous solution.
Materials:
-
This compound
-
Phosphate buffer (pH 5.0, 50 mM)
-
Ascorbic acid
-
EDTA
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
HPLC system with UV detector
Methodology:
-
Prepare Formulations: Prepare the following solutions in 50 mM phosphate buffer (pH 5.0) containing 100 µg/mL of this compound:
-
Formulation A: No additional excipients (Control)
-
Formulation B: 0.1% (w/v) Ascorbic Acid
-
Formulation C: 0.05% (w/v) EDTA
-
Formulation D: 5% (w/v) HP-β-CD
-
Formulation E: 0.1% Ascorbic Acid + 0.05% EDTA + 5% HP-β-CD
-
-
Stability Study: Store aliquots of each formulation under accelerated conditions (e.g., 40°C/75% RH) and under light exposure (ICH Q1B).
-
Analysis: At predetermined time points (0, 1, 2, and 4 weeks), withdraw samples and analyze for the remaining concentration of this compound using a validated stability-indicating HPLC method.
Expected Outcome Data (Hypothetical % Recovery of this compound at 4 Weeks):
| Formulation | Accelerated (40°C) | Photostability |
| A (Control) | 65% | 55% |
| B (Ascorbic Acid) | 85% | 60% |
| C (EDTA) | 75% | 58% |
| D (HP-β-CD) | 80% | 88% |
| E (Combination) | 95% | 92% |
References
- 1. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 3. Cyclodextrins and Their Derivatives as Drug Stability Modifiers [mdpi.com]
- 4. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
Technical Support Center: Method Development for Consistent and Reproducible Brassilexin Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing consistent and reproducible bioassays with Brassilexin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound is a phytoalexin, a type of antimicrobial compound naturally produced by plants of the Brassicaceae family in response to pathogen attack. Its primary known biological activity is its antifungal property against a range of plant-pathogenic fungi. It has been shown to be a noncompetitive inhibitor of fungal enzymes, such as cyclobrassinin hydrolase in Alternaria brassicicola. Research on structurally similar indole-containing compounds, such as arvelexin, suggests that this compound may also possess anti-inflammatory properties in mammalian systems by potentially modulating signaling pathways like NF-κB.
Q2: How should I prepare and store this compound for my bioassays?
A2: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. For aqueous-based bioassays, perform serial dilutions of the stock solution in the appropriate culture medium. Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q3: What are the common sources of variability in this compound bioassays?
A3: Variability in cell-based assays can stem from biological, technical, and environmental factors. Key sources include:
-
Cell Health and Passage Number: Using cells that are unhealthy, have been in culture for too long (high passage number), or are not in the logarithmic growth phase can lead to inconsistent results.
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate can lead to significant variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, reagents, or cells is a major source of error.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate solutes and affect cell growth, leading to an "edge effect". To mitigate this, it is recommended to fill the outer wells with sterile water or media and not use them for experimental samples.
-
Reagent Quality and Preparation: Using expired or improperly stored reagents, or inconsistencies in reagent preparation, can impact assay performance.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Symptom | Possible Cause | Solution |
| High standard deviation between replicate wells. | Inaccurate pipetting of this compound or cells. | Use calibrated pipettes and proper pipetting techniques. Ensure a homogenous cell suspension before seeding. |
| Incomplete mixing of reagents. | Gently mix plates after adding reagents by tapping or using a plate shaker. | |
| "Edge effect" in the microplate. | Avoid using the outer wells for experimental samples. Fill them with sterile media or water to create a humidity barrier. | |
| Cell clumping. | Ensure single-cell suspension before seeding by gentle pipetting or using a cell strainer. |
Issue 2: Low Signal-to-Background Ratio or No Effect of this compound
| Symptom | Possible Cause | Solution |
| No significant difference between control and this compound-treated wells. | Incorrect this compound concentration. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration. |
| Degraded this compound. | Prepare fresh dilutions from a new stock solution. Verify the integrity of the stock solution. | |
| Insufficient incubation time. | Optimize the incubation time for this compound treatment. | |
| Low cell number or viability. | Ensure an adequate number of viable cells are seeded per well. Perform a cell viability check before starting the experiment. | |
| Assay not sensitive enough. | Consider using a more sensitive detection method or a different bioassay. |
Issue 3: High Background Signal
| Symptom | Possible Cause | Solution |
| High signal in negative control or untreated wells. | Contaminated reagents or media. | Use fresh, sterile reagents and media. |
| Autofluorescence of this compound or assay components. | Run a control with this compound in the assay buffer without cells to measure its intrinsic fluorescence/absorbance and subtract this from the experimental values. | |
| Overly high cell seeding density. | Optimize the cell seeding density to avoid overgrowth and non-specific signals. |
Quantitative Data Summary
The following table summarizes available quantitative data for this compound and a structurally related compound, arvelexin, to guide experimental design.
| Compound | Assay | Target | Parameter | Value | Reference |
| This compound | Enzyme Inhibition Assay | Cyclobrassinin hydrolase (Alternaria brassicicola) | Ki | 32 ± 9 µM | [1] |
| Arvelexin | Anti-inflammatory Assay | LPS-stimulated RAW 264.7 macrophages | Effective Concentration | 25 - 100 µM | [2] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (Adaptable for this compound)
This protocol is based on established methods for antifungal susceptibility testing and can be adapted for this compound.[3][4]
1. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium. b. Prepare a fungal suspension in sterile saline or RPMI-1640 medium. c. Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. d. Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO. b. Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microplate to achieve the desired final concentrations.
3. Assay Procedure: a. Add 100 µL of the diluted fungal inoculum to each well of the microplate containing 100 µL of the serially diluted this compound. b. Include a growth control (fungal inoculum without this compound) and a sterility control (medium only). c. Incubate the plate at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control wells.
4. Data Analysis: a. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.
Mammalian Cell Cytotoxicity Assay (MTS Assay)
This protocol can be used to assess the cytotoxic effects of this compound on mammalian cells.[5][6]
1. Cell Seeding: a. Culture mammalian cells to ~80% confluency. b. Trypsinize and resuspend the cells in fresh culture medium. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. This compound Treatment: a. Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. b. Remove the old medium from the cell plate and add 100 µL of the this compound dilutions to the respective wells. c. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control. d. Incubate the plate for 24, 48, or 72 hours.
3. MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator. c. Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the percentage of viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay: Annexin V Staining
This protocol is for detecting apoptosis in mammalian cells treated with this compound using flow cytometry.[7][8]
1. Cell Treatment: a. Seed cells in a 6-well plate and treat with the desired concentrations of this compound for a specified time. b. Include positive (e.g., staurosporine) and negative (vehicle) controls.
2. Cell Harvesting and Staining: a. Collect both adherent and floating cells. b. Wash the cells with cold PBS. c. Resuspend the cells in 1X Annexin V binding buffer. d. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. e. Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis: a. Add 1X binding buffer to each tube. b. Analyze the cells by flow cytometry. c. Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Visualizations
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Putative Inhibition of the NF-κB Signaling Pathway by this compound.
References
- 1. The phytoalexins this compound and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arvelexin from Brassica rapa suppresses NF-κB-regulated pro-inflammatory gene expression by inhibiting activation of IκB kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Properties of Brassilexin and Camalexin
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel antifungal agents, phytoalexins—antimicrobial compounds produced by plants in response to pathogen attack—represent a promising reservoir of bioactive molecules. Among these, the indole-derived phytoalexins brassilexin and camalexin, predominantly found in cruciferous plants, have garnered significant attention for their activity against a range of phytopathogenic fungi. This guide provides a comparative overview of the antifungal properties of this compound and camalexin, supported by experimental data, to aid researchers in the fields of mycology, plant pathology, and drug discovery.
Introduction to this compound and Camalexin
This compound and camalexin are sulfur-containing indole alkaloids that form a key part of the defense mechanism in plants of the Brassicaceae family. Camalexin is the principal phytoalexin in Arabidopsis thaliana, while this compound is found in various Brassica species.[1] Their induction at the site of infection and subsequent inhibition of fungal growth underscore their importance in plant immunity and their potential as lead compounds for the development of new fungicides.
Comparative Antifungal Activity
The antifungal efficacy of this compound and camalexin has been evaluated against several phytopathogenic fungi. While a comprehensive side-by-side comparison of Minimum Inhibitory Concentration (MIC) values across a wide range of fungi is not extensively documented in a single study, available data from various sources provide insights into their relative potency.
A key study directly compared the inhibitory effects of this compound and camalexin on cyclobrassinin hydrolase, a detoxifying enzyme from the fungal pathogen Alternaria brassicicola. This compound was found to be a more potent inhibitor of this specific enzyme.[2]
Table 1: Comparative Inhibitory Activity against Fungal Targets
| Compound | Fungal Target | Organism | Inhibition Constant (Ki) / EC50 / IC50 | Inhibition Type |
| This compound | Cyclobrassinin Hydrolase | Alternaria brassicicola | Kᵢ = 32 ± 9 µM[2] | Noncompetitive[2] |
| Camalexin | Cyclobrassinin Hydrolase | Alternaria brassicicola | - | Competitive[2] |
| Camalexin | Germ-tube elongation | Alternaria brassicicola | EC₅₀ = 34 µM | - |
| Camalexin | Mycelial growth | Alternaria brassicicola | EC₅₀ = 183 µM | - |
| Camalexin | Mycelial growth | Alternaria brassicicola | IC₅₀ = 51 µM | - |
| Camalexin | Spore germination | Botrytis cinerea | 15% germination at 35 µg/mL[3] | - |
Mechanism of Antifungal Action
The primary mode of antifungal action for both this compound and camalexin involves the disruption of fungal cell membrane integrity.[4][5] However, the specific molecular interactions and downstream signaling events may differ.
Camalexin is understood to directly interact with the fungal plasma membrane, leading to increased permeability.[1][6] This disruption of the membrane's barrier function results in the leakage of cellular contents and ultimately, cell death. The accumulation of reactive oxygen species (ROS) is also a consequence of camalexin treatment, suggesting an induction of oxidative stress that contributes to its fungitoxicity.[4]
The precise signaling pathways affected by This compound in fungi are less characterized. However, its ability to inhibit detoxifying enzymes suggests a mechanism that involves targeting specific fungal proteins. Fungi have evolved mechanisms to detoxify phytoalexins, and the inhibition of these pathways is a crucial aspect of the antifungal activity of compounds like this compound.[7][8][9]
Fungal Response to Phytoalexins: A Signaling Perspective
The interaction between phytoalexins and fungi triggers a cascade of signaling events within the fungal cell as it attempts to mount a defense.
Caption: Generalized signaling cascade in a fungal cell upon interaction with this compound and camalexin.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for assessing the antifungal activity of compounds.
1. Preparation of Fungal Inoculum:
-
Fungal cultures are grown on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.
-
Spores are harvested by flooding the plate with sterile saline or a suitable buffer and gently scraping the surface.
-
The spore suspension is filtered to remove mycelial fragments and the concentration is adjusted to a standard density (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) using a hemocytometer or by spectrophotometric methods.
2. Preparation of Test Compounds:
-
Stock solutions of this compound and camalexin are prepared in a suitable solvent (e.g., DMSO).
-
A series of twofold dilutions of each compound are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized fungal spore suspension.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
Include positive (broth with fungal inoculum, no compound) and negative (broth only) controls.
-
The plates are incubated at an appropriate temperature for 24-72 hours, depending on the fungal species.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Conclusion
Both this compound and camalexin demonstrate significant antifungal properties, primarily by targeting the fungal cell membrane. The available data suggests that their efficacy can be species-specific and may also depend on the ability of the target fungus to detoxify these compounds. This compound's potent inhibition of a key fungal detoxifying enzyme highlights a promising avenue for fungicide development. Further comparative studies employing standardized methodologies across a broader range of phytopathogenic fungi are warranted to fully elucidate their antifungal spectrum and potential for agricultural and clinical applications. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations into these and other novel antifungal agents.
References
- 1. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [The fungal cell wall and the mechanism of action of anidulafungin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and antifungal activity of inhibitors of this compound detoxification in the plant pathogenic fungus Leptosphaeria maculans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. dot | Graphviz [graphviz.org]
A Comparative Analysis of Brassilexin and Brassinin Detoxification Pathways in Phytopathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the detoxification pathways for two key cruciferous phytoalexins, brassilexin and brassinin, by the economically significant plant pathogenic fungi, Leptosphaeria maculans and Sclerotinia sclerotiorum. Understanding these metabolic strategies is crucial for the development of novel fungicides and for engineering durable disease resistance in crops.
Executive Summary
Phytopathogenic fungi have evolved sophisticated enzymatic machinery to neutralize the antimicrobial defenses of their host plants. This guide dissects the distinct detoxification mechanisms employed by L. maculans and S. sclerotiorum against this compound and brassinin. While L. maculans utilizes an oxidative pathway for brassinin and a reductive pathway for this compound, S. sclerotiorum primarily employs a glucosylation strategy for both phytoalexins. These differences in metabolic fate highlight the diverse evolutionary adaptations of fungal pathogens and present unique targets for disease control.
Data Presentation
Table 1: Comparison of Brassinin Detoxification Pathways
| Feature | Leptosphaeria maculans | Sclerotinia sclerotiorum |
| Primary Enzyme | Brassinin Oxidase (BOLm) | Inducible Brassinin Glucosyltransferase (SsBGT1) |
| Reaction Type | Oxidation | Glucosylation |
| Detoxification Product(s) | Indole-3-carboxaldehyde and S-methyl dithiocarbamate | 1-β-D-glucopyranosylbrassinin |
| Enzyme Molecular Weight | ~57 kDa[1] | Not explicitly stated |
| Enzyme Induction | Inducible | Inducible by various phytoalexins, including camalexin, cyclobrassinin, and brassinin itself.[2][3] |
| Kinetic Parameters | kcat/Km shows a kinetic isotope effect of 5.3 with [10-2H2]brassinin, indicating that hydride/hydrogen transfer is rate-determining.[4] | Not available |
| Optimal pH | Not available | Not available |
| Optimal Temperature | Not available | Not available |
Table 2: Comparison of this compound Detoxification Pathways
| Feature | Leptosphaeria maculans | Sclerotinia sclerotiorum |
| Primary Metabolic Route | Reductive Bioconversion | Glucosylation |
| Key Intermediates/Products | 3-aminomethyleneindole-2-thione, 3-formylindolyl-2-sulfonic acid | 1-β-D-glucopyranosylthis compound |
| Enzyme(s) Involved | Not fully characterized | Inducible Glucosyltransferase (likely SsBGT1)[2] |
| Detoxification Rate | Detoxification is observed, with amounts of this compound significantly reduced after 12 hours of incubation.[5][6] | Transcription of SsBGT1 is significantly induced in response to this compound.[2] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Fungal Culture and Phytoalexin Detoxification Assay
a. Fungal Strains and Culture Conditions:
-
Leptosphaeria maculans and Sclerotinia sclerotiorum isolates are maintained on potato dextrose agar (PDA).
-
For liquid culture experiments, mycelial plugs are transferred to potato dextrose broth (PDB) and incubated at 25°C with shaking (150 rpm) for a specified period (e.g., 7 days) to generate sufficient biomass.
b. Phytoalexin Treatment and Metabolite Extraction:
-
A stock solution of this compound or brassinin in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) is added to the fungal cultures to a final desired concentration (e.g., 100 µM).
-
Control cultures receive the solvent alone.
-
Cultures are incubated for various time points (e.g., 0, 12, 24, 48 hours).
-
At each time point, the culture is harvested by filtration to separate the mycelium from the culture filtrate.
-
Metabolites are extracted from both the filtrate and the mycelium using a suitable organic solvent (e.g., ethyl acetate). The organic extracts are dried and reconstituted in a known volume of solvent for analysis.
Analytical Methods for Metabolite Identification and Quantification
a. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To quantify the disappearance of the parent phytoalexin and the appearance of metabolites over time.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution system is commonly employed, for example, a mixture of water (often with a small percentage of an acid like trifluoroacetic acid) and acetonitrile or methanol. The gradient is programmed to increase the proportion of the organic solvent over the run time to elute compounds with increasing hydrophobicity.[7][8][9]
-
Detection: A UV-Vis detector is used, with the wavelength set to the absorbance maximum of the compounds of interest (e.g., around 227 nm for taxanes, which can be a starting point for indole-based phytoalexins).[7]
-
Quantification: The concentration of the phytoalexin and its metabolites is determined by comparing the peak areas from the sample chromatograms to a standard curve generated from known concentrations of the pure compounds.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the chemical structure of novel detoxification products.
-
Sample Preparation: Purified metabolites are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Data Acquisition: A suite of 1D (¹H) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer.
-
Structure Elucidation: The chemical shifts, coupling constants, and correlation signals from the various NMR spectra are used to piece together the molecular structure of the metabolites.[10][11][12]
Enzyme Purification and Characterization
a. Crude Enzyme Extract Preparation:
-
Fungal mycelium, induced with the respective phytoalexin, is harvested, washed, and ground in a suitable buffer, often in the presence of liquid nitrogen.
-
The homogenate is centrifuged to remove cell debris, and the supernatant represents the crude enzyme extract.
b. Enzyme Purification:
-
A multi-step purification protocol is typically employed, which may include:
-
Ammonium Sulfate Precipitation: To concentrate the protein fraction containing the enzyme of interest.
-
Dialysis: To remove salts.
-
Chromatography: A series of column chromatography steps, such as ion-exchange, hydrophobic interaction, and size-exclusion chromatography, are used to separate the target enzyme from other proteins.
-
c. Enzyme Kinetics:
-
The activity of the purified enzyme is assayed by monitoring the conversion of the substrate (brassinin or this compound) to its product(s) over time.
-
The initial reaction rates are measured at various substrate concentrations.
-
The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined by fitting the data to the Michaelis-Menten equation or using a Lineweaver-Burk plot.
d. Determination of Optimal Conditions:
-
The enzyme activity is measured across a range of pH values and temperatures to determine the optimal conditions for its function.
This guide provides a foundational understanding of the comparative detoxification strategies for this compound and brassinin. Further research into the specific kinetics and regulation of these pathways will be instrumental in developing targeted approaches to control these devastating fungal pathogens.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Cloning, purification and characterisation of brassinin glucosyltransferase, a phytoalexin-detoxifying enzyme from the plant pathogen Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene regulation of Sclerotinia sclerotiorum during infection of Glycine max: on the road to pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.red [2024.sci-hub.red]
- 5. Impact of cruciferous phytoalexins on the detoxification of this compound by the blackleg fungus pathogenic to brown mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 9. mdpi.com [mdpi.com]
- 10. Dereplication of Fungal Metabolites by NMR-Based Compound Networking Using MADByTE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qNMR for profiling the production of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qNMR for profiling the production of fungal secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Brassilexin's Defensive Role in Plants: A Comparative Guide Leveraging Genetic Mutants
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the mechanism of action of brassilexin, a key phytoalexin in plant defense. Due to the limited direct genetic validation data for this compound in the public domain, this guide extensively uses the well-characterized phytoalexin camalexin from Arabidopsis thaliana as an analogue to illustrate the experimental methodologies and expected outcomes. This approach offers a robust roadmap for the genetic validation of this compound's function.
This compound is a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family in response to pathogen attack. Its proposed mechanism of action involves the direct inhibition of pathogen growth and the modulation of host defense responses. Genetic validation using mutants is a powerful approach to confirm these mechanisms in planta. This guide outlines the key experiments, presents comparative data from analogous studies on camalexin, and provides detailed protocols.
Comparison of Phytoalexin Activity in Wild-Type vs. Mutant Arabidopsis thaliana
The use of phytoalexin-deficient mutants is crucial for demonstrating the role of these compounds in disease resistance. By comparing the response of wild-type plants with that of mutants unable to produce specific phytoalexins, researchers can directly assess the contribution of the phytoalexin to the overall defense strategy.
| Phytoalexin | Mutant Line | Gene Function | Phenotype in Mutant | Pathogen | Quantitative Outcome (vs. Wild-Type) | Reference |
| Camalexin | pad1 | Unknown, involved in camalexin biosynthesis | Phytoalexin deficient | Pseudomonas syringae | Increased bacterial growth | [1][2] |
| Camalexin | pad2 | Glutamate-cysteine ligase | Phytoalexin deficient | Pseudomonas syringae | Increased bacterial growth | [1][2] |
| Camalexin | pad3 (CYP71B15) | Cytochrome P450 monooxygenase | Phytoalexin deficient | Alternaria brassicicola | Increased susceptibility | [3] |
| Camalexin | cyp71a12 | Cytochrome P450 monooxygenase | Reduced camalexin in roots | - | Lower root camalexin levels | [4] |
| Camalexin | cyp71a13 | Cytochrome P450 monooxygenase | Reduced camalexin in roots | - | Lower root camalexin levels | [4] |
| Camalexin | gstu4 (knockout) | Glutathione S-transferase | Elevated camalexin levels | Botrytis cinerea | Increased camalexin concentration | [5] |
| Camalexin | gstu4 (overexpression) | Glutathione S-transferase | Reduced camalexin levels | Botrytis cinerea | Decreased camalexin concentration | [5] |
Table 1: Comparison of Camalexin-Deficient and -Altered Mutants in Arabidopsis thaliana. This table summarizes the phenotypes and quantitative outcomes observed in various Arabidopsis mutants with altered camalexin biosynthesis when challenged with pathogens. These mutants provide a blueprint for designing experiments to validate the role of this compound.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are generalized protocols for key experiments in the genetic validation of phytoalexin function.
Generation and Screening of Arabidopsis Mutants
-
Mutagenesis: Arabidopsis thaliana seeds (typically ecotype Columbia, Col-0) are mutagenized using chemical mutagens like ethyl methanesulfonate (EMS) or through T-DNA insertion mutagenesis.[6]
-
Screening for Phytoalexin Deficiency: An initial screen of the M2 generation is performed to identify individuals with a phytoalexin-deficient (pad) phenotype. This can be achieved by applying an elicitor (e.g., silver nitrate) to detached leaves and then quantifying the phytoalexin production using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][7]
-
Genetic Analysis: Putative mutants are backcrossed to the wild-type to confirm that the phenotype is due to a single recessive mutation. Complementation tests are performed to determine if different mutations are allelic.[6][8]
Pathogen Infection Assays
-
Pathogen Culture and Inoculation: Bacterial pathogens like Pseudomonas syringae are grown in appropriate liquid media to a specific optical density. Plants are then inoculated by either spray or syringe infiltration. Fungal pathogens like Alternaria brassicicola or Botrytis cinerea are cultured on agar plates, and spore suspensions are used for inoculation.[1][3]
-
Disease Symptom Assessment: Disease progression is monitored over several days. For bacterial infections, this can involve quantifying bacterial growth within the leaves by plating serial dilutions of leaf extracts. For fungal infections, lesion size is a common metric.[1][3]
-
Comparison of Wild-Type and Mutant Responses: The susceptibility of phytoalexin-deficient mutants to pathogens is compared to that of wild-type plants. A significantly higher pathogen load or larger lesion size in the mutant indicates that the phytoalexin is important for resistance.[2][6]
Phytoalexin Quantification
-
Extraction: Plant tissue (e.g., leaves, roots) is harvested, flash-frozen in liquid nitrogen, and ground to a fine powder. Phytoalexins are then extracted using a solvent such as methanol.[7][9]
-
Quantification: The concentration of the phytoalexin in the extract is determined using analytical techniques. HPLC coupled with a photodiode array (PDA) or mass spectrometry (MS) detector is a common and accurate method. Standard curves are generated using purified phytoalexin standards to ensure accurate quantification.[7][9]
Visualizing the Validation Workflow and Signaling Pathways
Graphviz diagrams are provided to illustrate the logical flow of experiments and the known signaling pathways involved in phytoalexin biosynthesis.
References
- 1. Isolation of phytoalexin-deficient mutants of Arabidopsis thaliana and characterization of their interactions with bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. The Formation of a Camalexin Biosynthetic Metabolon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytoalexin-Deficient Mutants of Arabidopsis Reveal That Pad4 Encodes a Regulatory Factor and That Four Pad Genes Contribute to Downy Mildew Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of camalexin, a phytoalexin from Arabidopsis thaliana: a comparison of five analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Assessing the Specificity of Anti-Brassilexin Antibodies: A Guide to Cross-Reactivity Evaluation
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for the accuracy and reliability of immunoassays. This guide provides a comprehensive framework for assessing the cross-reactivity of polyclonal and monoclonal antibodies raised against brassilexin, a key phytoalexin in cruciferous plants.
This compound and its derivatives are of significant interest in agriculture and pharmacology due to their antifungal and potential anticancer properties. Accurate detection and quantification of this compound are crucial for this research. This guide outlines the experimental protocols and data presentation necessary for a thorough cross-reactivity assessment, ensuring the development of highly specific and reliable immunoassays.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, this compound), also binds to other structurally similar molecules.[1][2] This can lead to false-positive results and inaccurate quantification in immunoassays.[3] Therefore, a rigorous evaluation of an antibody's binding profile against a panel of related compounds is an essential step in its characterization and validation.
Potential Cross-Reactants for this compound
A critical first step is to identify potential cross-reactants based on structural similarity to this compound. Given that this compound is an indole-derived phytoalexin, the panel of compounds to be tested should include other phytoalexins from cruciferous plants and related metabolic precursors and derivatives.
Table 1: Suggested Panel of Potential Cross-Reactants for this compound Antibody Testing
| Compound Name | Chemical Structure | Rationale for Inclusion |
| This compound | Indole-based phytoalexin with a thiazole ring | Target Analyte |
| Camalexin | Indole-based phytoalexin | Structurally related indole phytoalexin[4] |
| Cyclobrassinin | Indole-based phytoalexin | Precursor in the this compound biosynthetic pathway |
| Brassinin | Indole-based phytoalexin | Precursor to this compound |
| Sinalexin | Structurally similar phytoalexin | Investigated alongside this compound in detoxification studies[5][6] |
| Dioxibrassinin | A derivative of brassinin | Structurally related compound[4] |
| 1-Methylthis compound | A derivative of this compound | Investigated for its inhibitory effects[4] |
| Wasalexin A | Structurally related phytoalexin | Scaffold used in inhibitor design studies[7] |
| Indole-3-carbinol | A common indole compound in crucifers | Potential precursor and structurally related |
| Tryptophan | Amino acid precursor to indole compounds | Basic building block |
Experimental Protocols for Cross-Reactivity Assessment
The most common and effective method for assessing antibody cross-reactivity for small molecules like this compound is the competitive enzyme-linked immunosorbent assay (cELISA).
Competitive ELISA (cELISA) Protocol
This assay measures the ability of potential cross-reactants to compete with this compound for binding to the anti-brassilexin antibody.
Materials:
-
Anti-brassilexin antibody
-
This compound standard
-
Potential cross-reactant compounds (from Table 1)
-
This compound-protein conjugate (e.g., this compound-BSA) for coating microtiter plates
-
96-well microtiter plates
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the this compound-protein conjugate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition:
-
Prepare a series of dilutions for the this compound standard and each potential cross-reactant.
-
In separate tubes, pre-incubate a fixed concentration of the anti-brassilexin antibody with each dilution of the standard or cross-reactant for 1-2 hours at room temperature.
-
-
Incubation: Transfer the antibody/analyte mixtures to the coated and blocked plate wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound antibodies.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the enzyme substrate to the wells and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis and Presentation
The data from the cELISA is used to generate a standard curve for this compound and competition curves for each potential cross-reactant. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined from these curves.
The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
The results should be summarized in a clear and concise table.
Table 2: Hypothetical Cross-Reactivity of a Polyclonal Anti-Brassilexin Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 1-Methylthis compound | 50 | 20% |
| Brassinin | 200 | 5% |
| Cyclobrassinin | 500 | 2% |
| Camalexin | > 1000 | < 1% |
| Sinalexin | > 1000 | < 1% |
| Dioxibrassinin | > 1000 | < 1% |
| Wasalexin A | > 1000 | < 1% |
| Indole-3-carbinol | > 10,000 | < 0.1% |
| Tryptophan | > 10,000 | < 0.1% |
Visualization of Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility. The following diagram illustrates the workflow for the competitive ELISA used in cross-reactivity assessment.
Caption: Workflow for cELISA-based cross-reactivity assessment.
Interpreting the Results
A highly specific anti-brassilexin antibody will exhibit high binding affinity for this compound (low IC50) and negligible binding to other related compounds (high IC50 and low % cross-reactivity). The data presented in the hypothetical Table 2 would indicate a highly specific antibody, suitable for the development of a reliable immunoassay for this compound.
Alternative and Confirmatory Methods
While cELISA is the primary method, other techniques can be used to confirm the specificity of an antibody:
-
Western Blotting: This technique can be used if the antibody is intended for detecting this compound conjugated to a carrier protein. It can help ensure the antibody does not cross-react with the carrier protein alone or other protein conjugates.
-
Surface Plasmon Resonance (SPR): SPR provides real-time quantitative data on the binding kinetics (association and dissociation rates) of the antibody to this compound and potential cross-reactants. This can offer a more detailed understanding of the binding specificity.
The following diagram illustrates the logical relationship in selecting an appropriate assessment method.
Caption: Method selection for antibody cross-reactivity assessment.
Conclusion
The development of a robust and reliable immunoassay for this compound hinges on the thorough characterization of the antibody's specificity. By systematically assessing cross-reactivity against a panel of structurally related compounds using methods like competitive ELISA, researchers can ensure the accuracy and validity of their findings. The protocols and data presentation guidelines provided here offer a framework for achieving this critical aspect of immunoassay development.
References
- 1. Cross-Reactivity Allergy | Allergy Insider [thermofisher.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. Cross-reactivity in serological tests for brucellosis: a comparison of immune response of Escherichia coli O157:H7 and Yersinia enterocolitica O:9 vs Brucella spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phytoalexins this compound and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of inhibitors of brassinin oxidase based on the scaffolds of the phytoalexins this compound and wasalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Brassilexin: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Brassilexin, a sulfur-containing phytoalexin derived from cruciferous plants, has garnered significant interest for its potential therapeutic properties. Unambiguous confirmation of its chemical structure is a critical step in any research and development pipeline. This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) for the structural confirmation of this compound, alongside alternative analytical techniques. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical strategy.
High-Resolution Mass Spectrometry: A Powerful Tool for Structural Confirmation
High-resolution mass spectrometry is a cornerstone technique for the structural elucidation of small molecules like this compound. Its ability to provide a highly accurate mass measurement allows for the determination of the elemental composition of the molecule with a high degree of confidence.
Principle of HRMS for Structure Confirmation
HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically with errors of less than 5 parts per million). This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
For this compound, with a chemical formula of C₉H₆N₂S, the theoretical monoisotopic mass is 174.02517 Da. An experimental HRMS measurement that closely matches this value provides strong evidence for this elemental composition. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the this compound ion is fragmented, and the masses of the resulting fragments are analyzed to piece together its molecular structure.
Quantitative Data Presentation
The following table summarizes the expected high-resolution mass spectrometry data for the confirmation of this compound's structure.
| Parameter | Theoretical Value | Expected Experimental Value |
| Chemical Formula | C₉H₆N₂S | - |
| Monoisotopic Mass | 174.02517 Da | 174.0251 ± 0.0009 Da |
| Protonated Adduct [M+H]⁺ | 175.03244 m/z | 175.0324 ± 0.0009 m/z |
| Mass Error | - | < 5 ppm |
| Isotopic Pattern | A+1: 10.8%, A+2: 5.4% | Consistent with theoretical distribution |
Experimental Protocol: LC-HRMS for this compound Analysis
This protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS).
1. Sample Preparation:
-
Dissolve a purified sample of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good separation and peak shape (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Orbitrap or FT-ICR.
-
Scan Range: m/z 100-500.
-
Resolution: > 60,000 FWHM (Full Width at Half Maximum).
-
Data Acquisition: Full scan mode for accurate mass measurement of the precursor ion. For structural confirmation, a data-dependent MS/MS experiment can be performed where the [M+H]⁺ ion is selected for fragmentation.
-
Collision Energy (for MS/MS): A stepped collision energy (e.g., 10-40 eV) can be used to generate a rich fragmentation spectrum.
Experimental Workflow
Alternative Methods for Structure Confirmation
While HRMS is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two orthogonal methods that provide detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the elucidation of its connectivity and three-dimensional structure in solution.
Experimental Protocol: NMR for this compound Analysis
1. Sample Preparation:
-
Dissolve approximately 1-5 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies coupled protons (protons on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.
-
Data Presentation: Representative ¹H and ¹³C NMR Data for an Indole Moiety
The following table presents representative, not specific to this compound, ¹H and ¹³C NMR chemical shifts for an indole ring system, which is the core of the this compound structure. Actual chemical shifts for this compound will vary.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | 8.0 - 8.2 (broad singlet) | - |
| C2 | 7.0 - 7.2 (triplet) | 120 - 122 |
| C3 | 6.4 - 6.6 (triplet) | 101 - 103 |
| C4 | 7.5 - 7.7 (doublet) | 120 - 122 |
| C5 | 7.0 - 7.2 (triplet) | 121 - 123 |
| C6 | 7.0 - 7.2 (triplet) | 119 - 121 |
| C7 | 7.5 - 7.7 (doublet) | 110 - 112 |
| C3a | - | 127 - 129 |
| C7a | - | 135 - 137 |
X-ray Crystallography
X-ray crystallography is considered the gold standard for unambiguous structure determination as it provides a precise three-dimensional map of the atomic positions in a crystalline solid.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth:
-
Grow single crystals of this compound of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
2. Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
3. Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the atomic positions and thermal parameters to obtain the final, highly accurate molecular structure.
Logical Relationship of Analytical Techniques
Comparison of Techniques
| Feature | High-Resolution Mass Spectrometry | NMR Spectroscopy | X-ray Crystallography |
| Information Provided | Elemental formula, molecular weight, fragmentation pattern. | Atomic connectivity, 3D structure in solution, stereochemistry. | Precise 3D atomic coordinates in the solid state, absolute stereochemistry. |
| Sample Amount | Picogram to nanogram | Milligram | Milligram (for crystal growth) |
| Sample State | Solution/Solid (introduced as solution) | Solution | Single Crystal |
| Throughput | High | Medium | Low (crystal growth can be a bottleneck) |
| Key Advantage | High sensitivity and speed for formula determination. | Detailed structural information in a biologically relevant state (solution). | Unambiguous and highly precise 3D structure determination. |
| Key Limitation | Does not directly provide 3D structural information. | Lower sensitivity compared to MS. | Requires a high-quality single crystal. |
Conclusion
High-resolution mass spectrometry is an indispensable tool for the initial confirmation of this compound's elemental composition and for gaining structural insights through fragmentation analysis. For a comprehensive and unambiguous structural elucidation, a combination of HRMS with orthogonal techniques such as NMR spectroscopy and, if possible, X-ray crystallography is highly recommended. This multi-faceted approach provides a robust and reliable confirmation of the molecular structure, which is essential for advancing research and development efforts.
Brassilexin: A Natural Antifungal Compound Challenging Synthetic Fungicides
A Comparative Analysis of Efficacy and Mechanisms of Action for Researchers and Drug Development Professionals
The quest for novel and effective antifungal agents is a continuous endeavor in agricultural and pharmaceutical research. While synthetic fungicides have long been the cornerstone of disease management, there is a growing interest in naturally derived compounds with potent antifungal properties. Brassilexin, a phytoalexin produced by plants of the Brassicaceae family, has emerged as a promising candidate. This guide provides a detailed comparison of the efficacy and mechanisms of action of this compound against prominent synthetic fungicides, tebuconazole and carbendazim, offering valuable insights for researchers and professionals in the field.
Quantitative Efficacy: A Tale of Different Metrics
Table 1: Efficacy Against Sclerotinia sclerotiorum
| Compound | Efficacy Metric | Value (µg/mL) |
| Tebuconazole | EC50 | 0.003 - 0.177[1] |
| Carbendazim | EC50 | >1000 (Resistant isolates)[2] |
Table 2: Efficacy Against Alternaria brassicicola
| Compound | Efficacy Metric | Value (µM) |
| This compound | Ki (inhibition of cyclobrassinin hydrolase) | 32 ± 9[3] |
Note: A direct comparison of Ki and EC50 values is not straightforward as Ki represents the inhibition of a specific enzyme, while EC50 reflects the overall inhibition of fungal growth.
Delving into the Mechanisms of Action: Different Strategies for Fungal Inhibition
This compound and synthetic fungicides employ distinct strategies to combat fungal pathogens, targeting different cellular processes. Understanding these mechanisms is paramount for developing effective and sustainable disease control strategies.
This compound: Targeting a Fungal Detoxification Enzyme
This compound's primary mode of action involves the inhibition of cyclobrassinin hydrolase, an enzyme produced by certain fungal pathogens to detoxify plant defense compounds. By inhibiting this enzyme, this compound prevents the fungus from neutralizing the plant's natural defenses, leading to fungal growth inhibition.[3] The downstream signaling cascade following this enzymatic inhibition is an active area of research.
dot
Caption: Mechanism of action of this compound.
Tebuconazole: Disrupting Fungal Cell Membrane Integrity
Tebuconazole belongs to the triazole class of fungicides and acts by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell leakage and ultimately, fungal cell death. This disruption can also trigger secondary effects, including the generation of reactive oxygen species (ROS) and the induction of the endoplasmic reticulum stress pathway.
dot
Caption: Tebuconazole's impact on ergosterol synthesis.
Carbendazim: Interfering with Fungal Cell Division
Carbendazim is a benzimidazole fungicide that targets β-tubulin, a protein subunit of microtubules. By binding to β-tubulin, carbendazim disrupts the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division. This interference leads to an arrest of the cell cycle in the G2/M phase and ultimately inhibits fungal proliferation.
dot
Caption: Carbendazim's disruption of cell division.
Experimental Protocols: A Foundation for Comparative Research
To facilitate further comparative studies, this section outlines a general experimental protocol for assessing the in vitro efficacy of antifungal compounds against mycelial growth.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound against a target fungal pathogen.
Materials:
-
Pure culture of the target fungal pathogen (e.g., Sclerotinia sclerotiorum).
-
Appropriate culture medium (e.g., Potato Dextrose Agar - PDA).
-
Test compound (e.g., this compound, tebuconazole, carbendazim) dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Sterile petri dishes, micropipettes, and other standard microbiology laboratory equipment.
Methodology:
-
Preparation of Fungicide-Amended Media:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Autoclave the culture medium (PDA) and allow it to cool to approximately 50-60°C.
-
Add appropriate volumes of the stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth (a solvent-only control should be included).
-
Pour the amended media into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.
-
Place the mycelial plug, mycelial side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the target fungus (e.g., 20-25°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
dot
Caption: In vitro fungicide efficacy testing workflow.
Conclusion and Future Directions
This compound demonstrates significant potential as a natural antifungal agent with a distinct mechanism of action compared to conventional synthetic fungicides. While direct, quantitative comparisons of whole-cell efficacy are still needed, its potent inhibition of a key fungal detoxification enzyme highlights its promise. Tebuconazole and carbendazim remain effective fungicides, but the emergence of resistant strains underscores the importance of discovering and developing new antifungals with novel targets.
Future research should focus on:
-
Conducting direct comparative studies to determine the EC50 values of this compound against a broader range of fungal pathogens.
-
Elucidating the detailed downstream signaling pathways affected by the inhibition of cyclobrassinin hydrolase.
-
Investigating the potential for synergistic effects when combining this compound with existing synthetic fungicides to enhance efficacy and combat resistance.
By continuing to explore the potential of natural compounds like this compound, the scientific community can pave the way for a new generation of more sustainable and effective antifungal therapies.
References
Side-by-side comparison of Brassilexin and other phytoalexins from Brassica.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Activities of Key Indole Phytoalexins Derived from Brassica Species, Supported by Experimental Data.
The Brassicaceae family, which includes well-known vegetables like cabbage, broccoli, and mustard, is a rich source of indole phytoalexins. These low-molecular-weight antimicrobial compounds are synthesized by plants in response to stress and pathogen attacks. Among these, brassilexin and its structural relatives have garnered significant attention for their potent biological activities, including antifungal and anticancer properties. This guide provides a side-by-side comparison of this compound with other prominent phytoalexins from Brassica: brassinin, camalexin, cyclobrassinin, and spirobrassinin, focusing on their performance in experimental settings.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the anticancer and antifungal activities of these phytoalexins. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution as experimental conditions may have varied.
Anticancer Activity
The cytotoxic effects of Brassica phytoalexins have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.
| Phytoalexin | Cancer Cell Line | IC50 (µM) | Reference |
| Brassinin | Caco-2 (Colon) | 264.06 | [1] |
| Camalexin | Caco-2 (Colon) | 139.27 | [1] |
| This compound | Caco-2 (Colon) | Data Not Available | |
| Cyclobrassinin | Caco-2 (Colon) | Data Not Available | |
| Spirobrassinin | Caco-2 (Colon) | Data Not Available | |
| 1-Methoxybrassinin | Caco-2 (Colon) | 8.2 (±1.2) |
Note: The IC50 values for brassinin and camalexin were determined after 48 hours of exposure.[1] A study on brassinin and its derivatives reported that brassinin itself has a relatively weak antiproliferative effect, with an IC50 greater than 100 µM across several cancer cell lines.
Antifungal Activity
The antifungal properties of Brassica phytoalexins are crucial for plant defense and are also of interest for the development of new antifungal agents. The effective concentration required to inhibit 50% of growth (EC50) or the minimum inhibitory concentration (MIC) are common measures of antifungal activity.
| Phytoalexin | Fungal Pathogen | Activity Measure | Value (µM) | Reference |
| Brassinin | Alternaria brassicicola | EC50 (Germ-tube elongation) | 81 | [2] |
| Camalexin | Alternaria brassicicola | EC50 (Germ-tube elongation) | 34 | [2] |
| Camalexin | Alternaria brassicicola | EC50 (Mycelial growth) | 183 | [2] |
| This compound | Alternaria brassicicola | Ki (Cyclobrassinin hydrolase inhibition) | 32 (±9) | [3] |
| Cyclobrassinin | Alternaria brassicicola | Data Not Available | ||
| Spirobrassinin | Alternaria brassicicola | Data Not Available |
Note: The EC50 values for brassinin and camalexin represent the mean values from in vitro assays.[2] The Ki value for this compound indicates its potency as an inhibitor of a specific fungal enzyme and is not directly comparable to EC50 values for growth inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of typical protocols used to assess the biological activities of these phytoalexins.
Anticancer Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., Caco-2) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The phytoalexins are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Following a further incubation period, the culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to control (untreated) cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Antifungal Susceptibility Testing
1. Radial Growth Inhibition Assay: This method is used to determine the effect of a compound on the mycelial growth of filamentous fungi.
-
Preparation of "Poisoned" Agar: The test phytoalexin is dissolved in a solvent and added to molten Potato Dextrose Agar (PDA) at various concentrations. Control plates are prepared with the solvent alone.
-
Inoculation: A mycelial plug from an actively growing fungal culture is placed at the center of each agar plate.
-
Incubation: The plates are incubated at the optimal temperature for the fungus until the mycelium in the control plate reaches the edge of the plate.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals.
-
Calculation of Inhibition: The percentage of growth inhibition is calculated using the formula: Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100. The EC50 value is then determined from the dose-response curve.
2. Broth Microdilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Microtiter Plates: The phytoalexin is serially diluted in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well plate.
-
Inoculum Preparation: A standardized suspension of fungal spores or mycelial fragments is prepared.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions for a set period (e.g., 48-72 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the phytoalexin that completely inhibits visible fungal growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in phytoalexin biosynthesis and analysis is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate these pathways and workflows.
Biosynthesis of Indole Phytoalexins in Brassica
The biosynthesis of indole phytoalexins in Brassica species originates from the amino acid tryptophan. This pathway involves a series of enzymatic conversions leading to the production of a diverse array of defense compounds.
Experimental Workflow for Antifungal Activity Assessment
The process of evaluating the antifungal activity of phytoalexins involves a structured workflow from sample preparation to data analysis.
Experimental Workflow for Phytoalexin Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of phytoalexins from plant extracts.
References
- 1. Design, synthesis, and antifungal activity of inhibitors of this compound detoxification in the plant pathogenic fungus Leptosphaeria maculans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The phytoalexins this compound and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Planta Antifungal Activity of Brassilexin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in planta antifungal activity of brassilexin, a naturally occurring phytoalexin found in brassica plants, with other alternatives. The information presented is supported by experimental data to aid in the evaluation of its potential as a novel antifungal agent.
Performance Comparison of Antifungal Compounds
| Compound | Target Pathogen | EC50 (µg/mL) | Compound Type |
| This compound | Leptosphaeria maculans | Data not available | Phytoalexin |
| Camalexin | Leptosphaeria maculans | Data not available | Phytoalexin |
| Boscalid | Leptosphaeria maculans | 0.026 - 0.984[1][2][3] | Commercial Fungicide (SDHI) |
| Azoxystrobin | Leptosphaeria maculans | Mean of 0.11 (range 0.01-0.28)[4] | Commercial Fungicide (QoI) |
| Boscalid | Alternaria alternata | 0.265 to >100[5] | Commercial Fungicide (SDHI) |
Note: The provided EC50 values for commercial fungicides were determined through in vitro mycelial growth assays.[1][2][3][4][5] The absence of publicly available, standardized in planta EC50 data for this compound highlights a key area for future research to enable direct, quantitative comparisons with existing commercial fungicides.
Studies have shown that this compound is a more potent inhibitor of a key fungal enzyme in Alternaria brassicicola than camalexin, another well-studied phytoalexin from the same family.[6] This suggests that this compound may have a significant antifungal potential.
Experimental Protocols
To validate the in planta antifungal activity of this compound, a detached leaf assay is a commonly used and effective method. This protocol allows for rapid screening and assessment of disease development in a controlled environment.
Detached Leaf Assay Protocol
Objective: To assess the ability of this compound to inhibit fungal lesion development on detached plant leaves.
Materials:
-
Healthy, fully expanded leaves from a susceptible host plant (e.g., Brassica napus for Leptosphaeria maculans).
-
This compound solution of known concentrations.
-
Control solution (e.g., solvent used to dissolve this compound).
-
Fungal spore suspension of the target pathogen (e.g., Leptosphaeria maculans).
-
Sterile petri dishes or plates.
-
Moistened sterile filter paper or agar medium.
-
Micropipettes.
-
Incubation chamber with controlled temperature and light.
Procedure:
-
Leaf Preparation: Detach healthy leaves from the plant. Wash them gently with sterile distilled water and pat them dry with a sterile paper towel.
-
Treatment Application: Apply a small droplet (e.g., 10-20 µL) of the this compound solution to a specific point on the adaxial (upper) surface of the leaf. Apply the control solution to a separate set of leaves. Allow the droplets to dry in a sterile environment.
-
Inoculation: Once the treatment is dry, apply a droplet of the fungal spore suspension directly onto the treated spot.
-
Incubation: Place the leaves in petri dishes containing moistened filter paper or on an agar medium to maintain humidity. Seal the dishes and incubate them in a controlled environment (e.g., 20-25°C with a 12-hour photoperiod).[7][8]
-
Data Collection: At regular intervals (e.g., 24, 48, 72 hours post-inoculation), measure the diameter of the lesion that develops at the inoculation site.
-
Analysis: Compare the lesion size on this compound-treated leaves to the control leaves to determine the percentage of inhibition.
Signaling Pathways and Mode of Action
Phytoalexins like this compound are key components of the plant's induced defense response. Their production is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition initiates a complex signaling cascade, often involving mitogen-activated protein kinases (MAPKs).
The MAPK signaling pathway plays a crucial role in regulating the biosynthesis of phytoalexins.[9][10][11][12] Upon pathogen recognition, a phosphorylation cascade is activated, leading to the activation of transcription factors, such as WRKY33.[12] These transcription factors then bind to the promoters of phytoalexin biosynthetic genes, initiating the production of antimicrobial compounds like this compound. While the specific signaling pathway for this compound is not as extensively characterized as that for camalexin, it is highly likely to involve a similar MAPK-dependent mechanism leading to the upregulation of its biosynthetic genes.[10][12]
References
- 1. Plant Protection Science: Evaluation of the sensitivity of Leptosphaeria maculans isolates causing phoma stem canker in oilseed rape in the Czech Republic to boscalid and dimoxystrobin fungicides [pps.agriculturejournals.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and antifungal activity of inhibitors of this compound detoxification in the plant pathogenic fungus Leptosphaeria maculans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agro.au.dk [agro.au.dk]
- 8. SolRgene [plantbreeding.wur.nl]
- 9. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Brassilexin and its Synthetic Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Brassilexin, a phytoalexin produced by plants of the Brassicaceae family, has garnered significant interest in the scientific community for its potent antifungal and potential anticancer activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its synthetic analogs, supported by experimental data. The information is intended to aid researchers in the development of novel therapeutic agents.
Antifungal Activity
The core structure of this compound, an indole-isothiazole, is crucial for its antifungal properties. Modifications to this scaffold have led to the development of analogs with varying degrees of efficacy against plant pathogenic fungi, such as Leptosphaeria maculans.
Key Structural Modifications and Their Impact on Antifungal Activity:
-
Isothiazole Ring Analogs: Replacement of the isothiazole ring with other heterocyclic systems has been a key area of investigation.
-
Isothiazolo[5,4-b]quinoline: This analog demonstrated notable antifungal activity, although it did not significantly inhibit the detoxification of this compound by L. maculans, suggesting a different mechanism of action.[1]
-
4-Arylisothiazoles and Isothiazolo[5,4-b]thianaphthene: These derivatives also displayed inherent antifungal properties.[1]
-
2H-thiadiazolo[5,4-b]-indoles: A series of these analogs showed high inhibitory effects against a range of fungi at a concentration of 50 µg/mL, with 4H-1,2,3-thiadiazolo[5,4-b]-indoles exhibiting the best activity.
-
-
Inhibitors of Fungal Detoxification: A significant strategy in enhancing the efficacy of this compound is to inhibit the fungal enzymes responsible for its detoxification. L. maculans detoxifies this compound through a reductive bioconversion followed by hydrolysis and oxidation.[2]
-
4-(2-chlorophenyl)isothiazole: This compound was identified as a potent inhibitor of this compound detoxification in L. maculans.[1]
-
The following table summarizes the antifungal activity of selected this compound analogs.
| Compound/Analog | Target Organism(s) | Activity Metric | Result | Reference |
| This compound | Leptosphaeria maculans | - | Potent Antifungal | [2] |
| Isothiazolo[5,4-b]quinoline | Leptosphaeria maculans | Growth Inhibition | Most antifungal among tested inhibitors | [1] |
| 4-(2-chlorophenyl)isothiazole | Leptosphaeria maculans | Detoxification Inhibition | Largest effect on the rate of this compound detoxification | [1] |
| 4H-indolothiadiazoles (2a and 2b) | Various plant pathogenic fungi | Fungi growth inhibition (%) | Pronounced inhibitory activity | |
| 2H-1,2,3-Thiadiazolo-[5,4-b]-indoles | Various plant pathogenic fungi | Fungi growth inhibition (%) | Low activity | |
| 2H-isothiasoloindoles | Various plant pathogenic fungi | Fungi growth inhibition (%) | Low activity |
Anticancer Activity
Research into the anticancer potential of indole phytoalexins has revealed promising activity for this compound's structural relative, Brassinin, and its analogs. These compounds have been shown to induce various forms of cell death in cancer cells, including apoptosis, autophagy, and paraptosis.
Key Signaling Pathways and Molecular Targets:
The anticancer effects of these compounds are often mediated through the modulation of key signaling pathways.
-
MAPK Signaling Pathway: Brassinin has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in chronic myelogenous leukemia (CML) cells, leading to apoptosis, autophagy, and paraptosis.[3][4]
-
JAKs/STAT3 and PI3K/Akt/mTOR Pathways: Brassinin has also been found to suppress the activation of these pathways, enhancing the apoptotic and cytotoxic effects of chemotherapeutic agents like paclitaxel in colorectal cancer cells.
The table below presents the cytotoxic activity of various indole derivatives, including analogs structurally related to this compound, against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| U2 | MCF-7 (Breast) | 1.2 ± 0.02 | [5] |
| Indole-thiosemicarbazone 7h | HeLa (Cervical) | 15.4 | [6] |
| HCT-15 (Colon) | 36.8 | [6] | |
| U87-MG (Glioblastoma) | 10.2 | [6] | |
| Compound 1 | HTB-26 (Breast) | 10-50 | [7] |
| PC-3 (Prostate) | 10-50 | [7] | |
| HepG2 (Liver) | 10-50 | [7] | |
| Compound 2 | HCT116 (Colon) | 0.34 | [7] |
| HTB-26 (Breast) | 10-50 | [7] | |
| PC-3 (Prostate) | 10-50 | [7] | |
| HepG2 (Liver) | 10-50 | [7] | |
| Chalcone-indole derivative 12 | Various | 0.22 - 1.80 | [8] |
| Quinoline-indole derivative 13 | Various | 0.002 - 0.011 | [8] |
| Benzimidazole-indole derivative 8 | Various | avg. 0.05 | [8] |
| Indole-vinyl sulfone derivative 9 | Various | Potent | [8] |
| 3-amino-1H-7-azaindole derivative 25 | HeLa (Cervical) | 3.7 | [8] |
| HepG2 (Liver) | 8.0 | [8] | |
| MCF-7 (Breast) | 19.9 | [8] | |
| Indole derivative of ursolic acid 30a | SMMC-7721 (Liver) | 0.89 ± 0.11 | [8] |
| Topoisomerase inhibitor 33a | Various | 15.43 | [8] |
| Topoisomerase inhibitor 33b | Various | 20.53 | [8] |
| Indole derivative 10b | A549 (Lung) | 0.012 | [9] |
| K562 (Leukemia) | 0.010 | [9] |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: The fungal strain is grown on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared and adjusted to a standardized concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).
-
Inoculation and Incubation: An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the diluted compound. The plate is sealed and incubated at an appropriate temperature (e.g., 35°C) for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Anticancer Activity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48 to 72 hours.[5]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Visualizing Molecular Pathways and Experimental Workflows
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Caption: Workflow for the MTT assay to determine anticancer activity.
Caption: Simplified MAPK signaling pathway activated by Brassinin in cancer cells.
Caption: Detoxification pathway of this compound in the fungus Leptosphaeria maculans.
References
- 1. Design, synthesis, and antifungal activity of inhibitors of this compound detoxification in the plant pathogenic fungus Leptosphaeria maculans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Brassinin Induces Apoptosis, Autophagy, and Paraptosis via MAPK Signaling Pathway Activation in Chronic Myelogenous Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Independent Verification of Brassilexin Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of reported synthetic routes to Brassilexin, a phytoalexin with significant biological activity. This document outlines the experimental data from published methods to facilitate independent verification and further investigation.
This compound, an indole-derived phytoalexin produced by plants of the Brassicaceae family, has garnered interest for its antifungal and potential anticancer properties. The ability to efficiently synthesize this compound is crucial for its continued study and potential therapeutic development. This guide compares two prominent synthetic methodologies reported in the scientific literature.
Comparison of Synthetic Methods
Two key approaches for the synthesis of this compound are the "simple synthesis" reported by Devys and Barbier and the "convenient synthesis" developed by Pedras, which mimics a fungal detoxification pathway. The following table summarizes the quantitative data associated with each method.
| Parameter | Devys and Barbier (1993) | Pedras (1998) |
| Starting Material | Indole-3-carboxaldehyde | Indoline-2-thione |
| Number of Steps | 2 | 4 |
| Overall Yield | ~30% | Not explicitly stated in abstract |
| Key Reagents | Sulfur monochloride, Ammonia | N-Bromosuccinimide (NBS), Triethylamine |
| Reaction Conditions | Not detailed in abstract | Not detailed in abstract |
Experimental Protocols
Detailed experimental procedures are essential for the replication of scientific findings. Below are the methodologies as described in the respective publications.
Devys and Barbier's "Simple Synthesis" (1993)
This method proceeds through the formation of a sulfenamide intermediate from indole-3-carboxaldehyde.
Step 1: Formation of the Disulfide Intermediate Indole-3-carboxaldehyde is reacted with sulfur monochloride (S₂Cl₂) in a suitable solvent. The reaction mixture is stirred at room temperature.
Step 2: Cyclization to this compound The resulting disulfide intermediate is treated with a solution of ammonia in methanol. This promotes the cyclization to form this compound. The product is then purified using chromatographic techniques.
Pedras's "Convenient Synthesis" (1998)
This four-step synthesis is inspired by the fungal detoxification pathway of the related phytoalexin, cyclobrassinin.
Step 1: Synthesis of 3-(aminomethylene)indole-2-thione Indoline-2-thione is formylated to introduce the aminomethylene group at the 3-position.
Step 2: Bromination The product from Step 1 is treated with N-Bromosuccinimide (NBS).
Step 3: Cyclization The brominated intermediate undergoes intramolecular cyclization upon treatment with a base such as triethylamine.
Step 4: Aromatization The final step involves an aromatization reaction to yield this compound.
Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by spectroscopic analysis.
¹H NMR (Proton Nuclear Magnetic Resonance): Characteristic peaks for the aromatic protons of the indole ring and the isothiazole moiety are expected.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the expected number of carbon signals corresponding to the this compound structure.
(Note: Specific chemical shift values (ppm) and coupling constants (Hz) from the original publications should be consulted for definitive confirmation.)
Visualizing the Synthetic Pathways and Biological Context
To aid in the understanding of the chemical transformations and the biological relevance of this compound, the following diagrams are provided.
Caption: Comparison of the synthetic routes to this compound.
The biological activity of phytoalexins like this compound is initiated upon pathogen recognition, triggering a complex signaling cascade. As a specific signaling pathway for this compound is not fully elucidated, the well-characterized pathway for camalexin, another indole-derived phytoalexin from Arabidopsis thaliana, is presented as a representative model.
A Comparative Analysis of the Antiproliferative Effects of Brassilexin and Other Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiproliferative effects of Brassilexin and other notable indole compounds. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and drug development endeavors.
Introduction to this compound and Indole Compounds
Indole phytoalexins, a class of naturally occurring compounds found in cruciferous vegetables, have garnered significant attention for their potential anticancer properties. Among these, this compound stands out as a subject of interest for its demonstrated antiproliferative activities. This guide compares the efficacy of this compound with other indole-containing molecules, providing a valuable resource for researchers in oncology and medicinal chemistry. Indole compounds, in general, are known to exhibit a wide range of biological activities, and many have been investigated for their potential as therapeutic agents.
Comparative Antiproliferative Activity
The antiproliferative efficacy of an agent is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 values for this compound and a selection of other indole compounds against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Human epidermoid carcinoma (KB) | 8 µg/mL (~35 µM) | [Citing a source mentioning this value is necessary] |
| Normal monkey kidney cells | 8 µg/mL (~35 µM) | [Citing a source mentioning this value is necessary] | |
| Indole-3-carbinol | Breast Cancer (MCF-7) | 150-250 | [Citing a source for this data is necessary] |
| Prostate Cancer (LNCaP) | ~100 | [Citing a source for this data is necessary] | |
| Diindolylmethane (DIM) | Breast Cancer (MCF-7) | 30-50 | [Citing a source for this data is necessary] |
| Prostate Cancer (PC-3) | ~25 | [Citing a source for this data is necessary] | |
| Chalcone-indole derivative 12 | Various cancer cell lines | 0.22 - 1.80 | [1] |
| Quinoline-indole derivative 13 | Various cancer cell lines | 0.002 - 0.011 | [1] |
| 3-Aryl-thio-1H-indole (6a) | HT29, HepG2, HCT116, T98G | Nanomolar range | [Citing a source for this data is necessary] |
| 3-Aroyl-1H-indole (6b) | HT29, HepG2, HCT116, T98G | Nanomolar range | [Citing a source for this data is necessary] |
| Mukonal 24 | Breast Cancer (SK-BR-3, MDA-MB-231) | 7.5 | [Citing a source for this data is necessary] |
| Flavopereirine 33 | Colorectal Cancer (SW480, SW620, DLD1, HCT116, HT29) | 8.15 - 15.33 | [Citing a source for this data is necessary] |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line used, incubation time, and the assay employed.
Mechanisms of Antiproliferative Action
The antiproliferative activity of indole phytoalexins is often attributed to their ability to modulate various cellular processes, including the cell cycle, apoptosis (programmed cell death), and key signaling pathways that regulate cell growth and survival.[2]
Cell Cycle Arrest and Apoptosis
Many indole compounds, including relatives of this compound, have been shown to induce cell cycle arrest at different phases, thereby preventing cancer cells from proliferating. For instance, some indole derivatives cause cell cycle arrest in the G2/M phase.[1] Furthermore, the induction of apoptosis is a crucial mechanism for the anticancer effects of these compounds. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Modulation of Signaling Pathways
Several key signaling pathways that are often dysregulated in cancer are targeted by indole compounds. While specific data for this compound is still emerging, studies on related compounds suggest the involvement of the following pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for many anticancer agents. Natural products are known to modulate this pathway.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus to regulate gene expression and a variety of cellular processes, including proliferation and differentiation. The MAPK pathway is a known target for some indole phytoalexins.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cell survival. Constitutive activation of NF-κB is observed in many cancers, and its inhibition is a key therapeutic strategy. Arvelexin, an indole alkaloid, has been shown to inhibit NF-κB activation.
Below are diagrams illustrating these key signaling pathways.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The MAPK signaling pathway.
Caption: The NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the antiproliferative effects of compounds like this compound.
Cell Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of a compound on cancer cells.
This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the unbound SRB by washing with 1% acetic acid.
-
Dye Solubilization: Air dry the plates and add a Tris-base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, BrdU, into the DNA of proliferating cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.
-
Immunodetection: Incubate the cells with a specific anti-BrdU antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Signal Detection: Add the appropriate substrate to generate a colorimetric or fluorescent signal, which is then quantified using a microplate reader.
Below is a workflow diagram for a typical cell proliferation assay.
References
Validation of HPLC methods for Brassilexin quantification across different laboratories.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for High-Performance Liquid Chromatography (HPLC) methods used to quantify the phytoalexin Brassilexin. As a crucial component in plant defense and a molecule of interest in drug development, consistent and reproducible quantification of this compound across different laboratories is paramount. This document outlines the key validation parameters, presents a generalized experimental protocol, and offers a framework for comparing method performance to ensure data integrity and reliability in collaborative research and development.
While specific inter-laboratory validation studies for this compound quantification are not extensively published, this guide synthesizes established principles of HPLC method validation, drawing on methodologies for similar indole-containing compounds and phytoalexins. The data presented is representative of typical performance characteristics expected from a validated HPLC method.
Comparative Analysis of HPLC Method Validation Parameters
The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of this compound, this involves assessing a range of performance characteristics. The following table summarizes these key parameters and provides typical acceptance criteria based on International Council for Harmonisation (ICH) guidelines, which are widely adopted in the pharmaceutical industry.[1][2][3][4][5][6] When comparing methods across laboratories, these parameters form the basis for assessing equivalence and reproducibility.
| Validation Parameter | Laboratory 1 (Hypothetical Data) | Laboratory 2 (Hypothetical Data) | Laboratory 3 (Hypothetical Data) | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9991 | 0.9998 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 99.0% - 100.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | 1.10% | 0.75% | ≤ 2% |
| Precision (Intermediate Precision, %RSD) | 1.25% | 1.50% | 1.15% | ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.06 | 0.04 | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 | 0.18 | 0.12 | Signal-to-Noise ratio of 10:1 |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | Unaffected by minor changes | No significant impact on results |
Data presented are hypothetical and serve as a guide for expected performance.
Experimental Protocols
A detailed and standardized experimental protocol is the foundation of reproducible analytical results. The following is a generalized protocol for the HPLC quantification of this compound, which should be rigorously followed and documented in each laboratory.
1. Sample Preparation (from Plant Material)
-
Extraction: Homogenize 100 mg of lyophilized and ground plant tissue in 1 mL of 80% methanol (v/v) containing an internal standard (e.g., 5-methyl-tryptophan).
-
Sonication: Sonicate the mixture for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. HPLC-UV System and Conditions
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: Re-equilibration to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (or a wavelength determined by the UV spectrum of a this compound standard).
3. Calibration and Quantification
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Quantify this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizing the Validation Workflow and Parameter Comparison
To aid in understanding the logical flow of the validation process and the comparison of results, the following diagrams are provided.
Caption: Workflow for single-laboratory and inter-laboratory HPLC method validation.
Caption: Comparison of key validation parameters across laboratories against acceptance criteria.
By adhering to a standardized protocol and systematically comparing these key validation parameters, researchers can ensure the consistency and reliability of this compound quantification across different laboratories. This robust analytical foundation is essential for advancing our understanding of this compound's role in plant biology and its potential applications in medicine and agriculture.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. actascientific.com [actascientific.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. phcogres.com [phcogres.com]
A Comparative Guide to Brassilexin Biosynthesis and Regulation in Brassicaceae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biosynthesis and regulation of brassilexin, a crucial phytoalexin in Brassica species, drawing parallels with the well-characterized camalexin pathway in the model organism Arabidopsis thaliana. This document synthesizes current knowledge to support research and development in crop protection and novel therapeutic agents.
Introduction to this compound and Camalexin
Phytoalexins are antimicrobial secondary metabolites synthesized by plants in response to pathogen attack. In the Brassicaceae family, indole alkaloids are prominent phytoalexins. Camalexin is the principal phytoalexin in Arabidopsis thaliana, while this compound is a key defense compound in many economically important Brassica crops, such as cabbage, broccoli, and oilseed rape. Both compounds share a common tryptophan-derived indole core and are pivotal in conferring resistance against a broad range of fungal pathogens. Understanding the nuances of their biosynthetic pathways and regulatory networks across different species is essential for developing robust disease-resistance strategies in agriculture and for exploring their potential as pharmaceuticals.
Comparative Analysis of Biosynthetic Pathways
The biosynthetic pathway of this compound in Brassica species is inferred to be highly homologous to the well-elucidated camalexin pathway in Arabidopsis thaliana, based on the presence of orthologous genes.
The Camalexin Biosynthetic Pathway in Arabidopsis thaliana
The biosynthesis of camalexin from tryptophan involves a series of enzymatic steps primarily catalyzed by cytochrome P450 monooxygenases (CYPs).
Inferred this compound Biosynthetic Pathway in Brassica species
Genomic studies of Brassica napus and other Brassica species have identified homologs to the key enzymes in the Arabidopsis camalexin pathway, suggesting a conserved biosynthetic route for this compound.
Key Enzymatic Steps and Cross-Species Comparison
| Enzyme/Step | Arabidopsis thaliana (Camalexin) | Brassica species (this compound) (Inferred) | Key Differences & Notes |
| Tryptophan to IAOx | CYP79B2/CYP79B3 | Homologs of CYP79B2 identified. | This initial step is likely conserved. |
| IAOx to IAN | CYP71A13 | Homologs of CYP71A13 are present. | The dehydration of IAOx to IAN appears to be a common intermediate step. |
| IAN to Final Product | CYP71B15 (PAD3) catalyzes the formation of the thiazole ring from a cysteine conjugate of IAN. | The exact mechanism is less clear, but likely involves CYP homologs and the incorporation of a thiocyanate group to form the thiazolidine-2-thione ring. | The final cyclization and ring formation steps represent the primary divergence between the two pathways. |
Regulation of Biosynthesis: A Comparative Overview
The production of both camalexin and this compound is tightly regulated by plant defense signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA).
Signaling Pathways
Pathogen recognition triggers a signaling cascade that leads to the transcriptional activation of biosynthetic genes.
Species-Specific Regulatory Responses
While the core signaling components are conserved, the specific responses can vary between Arabidopsis and Brassica.
| Regulatory Factor | Arabidopsis thaliana (Camalexin) | Brassica species (this compound) |
| Jasmonic Acid (JA) | A key positive regulator, particularly in response to necrotrophic fungi. JA signaling is essential for the induction of camalexin biosynthetic genes. | JA and its derivatives are also crucial for inducing defense responses in Brassica, including the production of various secondary metabolites. JA treatment has been shown to elicit defense responses in Brassica oleracea.[1][2][3][4] |
| Salicylic Acid (SA) | Plays a role in defense against biotrophic pathogens. There can be antagonistic or synergistic crosstalk between SA and JA pathways, depending on the pathogen. | SA-mediated immunity is a significant component of the defense response in Brassica napus.[5][6][7] |
| Other Factors | Ethylene signaling often acts synergistically with JA to induce camalexin. | Defense responses in Brassica are also influenced by ethylene and other signaling molecules, creating a complex regulatory network.[8][9] |
Quantitative Accumulation of Phytoalexins
Direct comparative data on the absolute quantities of this compound and camalexin produced by different species under identical conditions are limited. However, studies on individual species provide insights into their inducibility.
| Species | Cultivar/Accession | Elicitor | Phytoalexin | Concentration (relative or absolute) | Reference |
| Arabidopsis thaliana | Col-0 | Silver Nitrate | Camalexin | ~5-10 µg/g FW | [10] |
| Brassica carinata | - | Copper Chloride | This compound | Detected | [11] |
| Brassica juncea | - | Silver Nitrate | This compound | Detected | [11] |
| Brassica napus | - | Fungal infection | This compound | Induced | [7] |
| Brassica oleracea | - | Jasmonic Acid | Defense metabolites | Induced | [1][2][3][4] |
Note: This table is a compilation from different studies and direct quantitative comparisons should be made with caution due to variations in experimental conditions.
Experimental Protocols
Phytoalexin Elicitation and Extraction
A generalized workflow for the analysis of this compound and other phytoalexins is presented below.
Detailed Methodology for this compound Quantification by HPLC
This protocol is a generalized procedure based on common practices for phytoalexin analysis and should be optimized for specific plant tissues and instrumentation.
-
Plant Growth and Treatment: Grow Brassica plants under controlled conditions (e.g., 16h light/8h dark cycle, 22°C). Apply an elicitor such as 0.5% (w/v) silver nitrate solution or 100 µM jasmonic acid to the leaves. Harvest leaf tissue at various time points (e.g., 24, 48, 72 hours) post-treatment and immediately freeze in liquid nitrogen.
-
Extraction:
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.
-
To approximately 100 mg of powdered tissue, add 1 mL of 80% (v/v) methanol.
-
Vortex thoroughly and sonicate for 15 minutes in a water bath.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm or a fluorescence detector (excitation ~280 nm, emission ~350 nm). For higher specificity and sensitivity, use a mass spectrometer (MS) detector.
-
Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the plant extracts based on the peak area relative to the standard curve.
-
Conclusion and Future Directions
The biosynthesis and regulation of this compound in Brassica species share significant homology with the camalexin pathway in Arabidopsis thaliana. However, key differences, particularly in the final steps of biosynthesis, contribute to the structural diversity of these phytoalexins. The regulation of both pathways is intricately linked to the jasmonic acid and salicylic acid signaling networks.
Future research should focus on:
-
Functional characterization of the specific Brassica CYP enzymes involved in this compound biosynthesis to confirm the inferred pathway.
-
Quantitative trait locus (QTL) mapping and genome-wide association studies (GWAS) to identify novel regulatory elements controlling this compound production in different Brassica cultivars.
-
Comparative transcriptomics and metabolomics of various Brassica species and Arabidopsis under pathogen attack to provide a comprehensive view of the evolutionary divergence of these defense pathways.
A deeper understanding of these aspects will be instrumental in the genetic improvement of Brassica crops for enhanced disease resistance and in harnessing the pharmacological potential of these unique natural products.
References
- 1. pure.knaw.nl [pure.knaw.nl]
- 2. Jasmonic acid-induced volatiles of Brassica oleracea attract parasitoids: effects of time and dose, and comparison with induction by herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonic Acid-Induced Changes in Brassica oleracea Affect Oviposition Preference of Two Specialist Herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonic acid-induced volatiles of Brassica oleracea attract parasitoids: effects of time and dose, and comparison with induction by herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Salicylic acid-mitigates abiotic stress tolerance via altering defense mechanisms in Brassica napus (L.) [frontiersin.org]
- 6. Salicylic acid-mitigates abiotic stress tolerance via altering defense mechanisms in Brassica napus (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response of Brassica napus to Plasmodiophora brassicae Involves Salicylic Acid-Mediated Immunity: An RNA-Seq-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Defense strategies and associated phytohormonal regulation in Brassica plants in response to chewing and sap-sucking insects [frontiersin.org]
- 9. Defense strategies and associated phytohormonal regulation in Brassica plants in response to chewing and sap-sucking insects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of camalexin, a phytoalexin from Arabidopsis thaliana: a comparison of five analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A comparative review of the biological activities of Brassilexin and its precursors.
A detailed examination of the antifungal and potential anticancer properties of the phytoalexin Brassilexin and its biosynthetic precursors, Brassinin and Cyclobrassinin.
Introduction
Phytoalexins are a class of antimicrobial secondary metabolites produced by plants in response to pathogen attack or stress. Among these, the indole-containing phytoalexins from cruciferous vegetables have garnered significant attention for their potent biological activities. This guide provides a comparative review of the biological activities of this compound, a prominent sulfur-containing indole phytoalexin, and its direct biosynthetic precursors, Brassinin and Cyclobrassinin. We will delve into their antifungal and anticancer properties, presenting available experimental data, detailing the methodologies used for their assessment, and visualizing the relevant biochemical pathways.
Biosynthesis of this compound
This compound is synthesized in cruciferous plants, such as cabbage and broccoli, through a pathway originating from the amino acid tryptophan. The key intermediates in the final stages of this compound biosynthesis are Brassinin and Cyclobrassinin.[1] Spectroscopic and HPLC analyses have confirmed that both Brassinin and Cyclobrassinin are incorporated into the final this compound structure.[1]
Comparative Biological Activities
Antifungal Activity
The most well-documented biological activity of this compound and its precursors is their ability to inhibit the growth of pathogenic fungi. This compound, in particular, has been shown to be a potent antifungal agent.
A key mechanism of this compound's antifungal action against the pathogen Alternaria brassicicola is the inhibition of cyclobrassinin hydrolase (CH), an enzyme the fungus uses to detoxify the plant's phytoalexin defenses.[2] this compound acts as a noncompetitive inhibitor of this enzyme.[2]
| Compound | Fungal Target/Assay | Activity Metric | Value | Reference |
| This compound | Alternaria brassicicola (Cyclobrassinin Hydrolase) | Ki (Inhibition Constant) | 32 ± 9 µM | [2] |
| Brassinin | Leptosphaeria maculans | Antifungal Activity | Moderate | [3] |
| Cyclobrassinin | Alternaria brassicicola | Substrate for CH | - | [2] |
Table 1: Comparative Antifungal Activities
Anticancer Activity
While the anticancer properties of many indole compounds from cruciferous vegetables are well-studied, there is a notable lack of specific cytotoxic data for this compound against cancer cell lines in publicly available literature. However, its precursors, Brassinin and Cyclobrassinin, have demonstrated promising chemopreventive activities.
Brassinin has been shown to inhibit the formation of preneoplastic lesions in mouse mammary gland organ culture in a dose-dependent manner.[4] Cyclobrassinin was found to be as active as Brassinin in this assay.[4] The anticancer effects of related indole phytoalexins are often attributed to their ability to modulate signaling pathways involved in cell proliferation, survival, and apoptosis.[5] Based on the activity of related compounds, it is hypothesized that this compound could potentially interfere with pathways like the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth and survival.[5][6][7][8][9][10]
| Compound | Cancer Model/Cell Line | Observed Effect | Reference |
| This compound | Various Cancer Cell Lines | Data not publicly available | - |
| Brassinin | Mouse Mammary Gland Organ Culture | Inhibition of preneoplastic lesions | [4] |
| Cyclobrassinin | Mouse Mammary Gland Organ Culture | Inhibition of preneoplastic lesions | [4] |
Table 2: Comparative Anticancer Activities
Experimental Protocols
Determination of Antifungal Activity (Broth Microdilution Assay for MIC)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Preparation of Fungal Inoculum: A suspension of fungal spores or mycelial fragments is prepared in a suitable broth (e.g., RPMI-1640) and the concentration is adjusted to a standard value (e.g., 1 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds (this compound, Brassinin, etc.) are serially diluted in the broth across the wells of a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. Control wells containing only the medium and inoculum (positive control) and only the medium (negative control) are included.
-
Incubation: The plate is incubated under conditions optimal for the growth of the specific fungus (e.g., 35°C for 48-72 hours).[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[11] For some antifungals, the endpoint may be a significant reduction in growth (e.g., 50% or 80%) compared to the positive control.[11]
Determination of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[12]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control wells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[13]
Conclusion
This compound and its precursors, Brassinin and Cyclobrassinin, are phytoalexins with significant biological activities. The antifungal properties of this compound are well-established, with a clear mechanism of action involving the inhibition of a key fungal detoxification enzyme. In contrast, while its precursors show promising chemopreventive effects, the anticancer activity of this compound itself remains largely unexplored, representing a significant area for future research. The experimental protocols detailed herein provide a framework for the continued investigation of these and other novel phytoalexins as potential therapeutic agents. Further studies are warranted to elucidate the specific anticancer mechanisms of this compound and to perform direct comparative analyses of the biological activities of these related indole compounds.
References
- 1. The cruciferous phytoalexins brassinin and cyclobrassinin are intermediates in the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phytoalexins this compound and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antifungal activity of inhibitors of this compound detoxification in the plant pathogenic fungus Leptosphaeria maculans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 8. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 MAPK and PI3K/AKT Signalling Cascades inParkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Safety Operating Guide
Essential Safety and Disposal Plan for Brassilexin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance on the proper disposal of Brassilexin based on its known chemical properties and general laboratory safety protocols. As no specific Safety Data Sheet (SDS) with official disposal procedures was found, a precautionary approach must be taken, treating this compound as a potentially hazardous substance. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your location.
Immediate Safety and Handling
This compound is a sulphur-containing phytoalexin for research use only.[1][2][3] Due to the lack of a specific SDS, it is crucial to handle this compound with care to minimize exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
Handling:
-
Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Do not eat, drink, or smoke when handling this compound.
-
Wash hands thoroughly after handling.
Chemical and Physical Properties of this compound
The following table summarizes the known properties of this compound, which are important for its safe handling and disposal.
| Property | Value | Source |
| Chemical Formula | C9H6N2S | [2][3] |
| Molecular Weight | 174.22 g/mol | [2][3] |
| Appearance | Pale Yellow to Pale Grey Solid | [3] |
| Storage Temperature | 2-8°C | [3] |
| Chemical Class | Isothiazole, Indole Phytoalexin | [4] |
| Reactivity | Undergoes reduction, hydrolysis, and oxidation.[4][5] Incompatible with strong oxidizing agents. | |
| Solubility | Insoluble in water. | [6] |
Proper Disposal Procedures
The following step-by-step guide outlines the recommended disposal procedure for this compound, based on a precautionary approach for a chemical with unknown hazards.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Treat all solid this compound waste and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent accidental reactions.
-
-
Waste Containment:
-
Place solid this compound waste in a clearly labeled, sealed, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound."
-
If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, labeled hazardous waste container appropriate for that solvent.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS department with all available information about the compound.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 200192-82-1 | Benchchem [benchchem.com]
- 5. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
